molecular formula C10H7N3O4S B1683187 Tizoxanide CAS No. 173903-47-4

Tizoxanide

Katalognummer: B1683187
CAS-Nummer: 173903-47-4
Molekulargewicht: 265.25 g/mol
InChI-Schlüssel: FDTZUTSGGSRHQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desacetyl-nitazoxanide is a member of salicylamides.
major metabolite of nitazoxanide;  structure in first source

Eigenschaften

IUPAC Name

2-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTZUTSGGSRHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169680
Record name Tizoxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173903-47-4
Record name Tizoxanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173903-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tizoxanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173903474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tizoxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tizoxanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIZOXANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15KFG88UOJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tizoxanide's Mechanism of Action Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tizoxanide, the active metabolite of the broad-spectrum antimicrobial agent nitazoxanide, exhibits potent activity against a wide range of anaerobic bacteria. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bactericidal action. The primary focus is its targeted inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, a critical component of anaerobic energy metabolism. This document details the biochemical pathways affected, presents quantitative data on its efficacy, outlines experimental protocols for its study, and provides visual representations of the key processes involved.

Introduction

Anaerobic bacteria are a significant cause of diverse and often severe infections in humans. The therapeutic arsenal against these pathogens has historically been limited, with metronidazole being a cornerstone of treatment. However, concerns over resistance and adverse effects have driven the search for alternative agents. This compound, a thiazolide, has emerged as a promising antimicrobial with a unique mechanism of action that differentiates it from other classes of antibiotics.[1][2] Following oral administration of nitazoxanide, it is rapidly hydrolyzed to this compound, which is responsible for the systemic antimicrobial activity.[3] This guide will elucidate the core mechanism by which this compound exerts its effects on anaerobic bacteria.

Core Mechanism of Action: Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)

The primary molecular target of this compound in anaerobic bacteria is the enzyme pyruvate:ferredoxin oxidoreductase (PFOR).[4] PFOR is a key enzyme in the central metabolism of anaerobic organisms, responsible for the oxidative decarboxylation of pyruvate to acetyl-CoA.[4] This reaction is a crucial step in energy production for these organisms, linking glycolysis to the generation of ATP.[5]

This compound acts as a noncompetitive inhibitor of PFOR.[1] Kinetic studies have demonstrated that nitazoxanide, the prodrug of this compound, inhibits PFOR with a Ki in the range of 2 to 10 µM for various anaerobic bacteria and parasites.[1] The inhibition of PFOR by this compound disrupts the essential pathway of anaerobic energy metabolism, leading to a depletion of cellular energy and ultimately cell death.[4]

The PFOR Catalytic Cycle and this compound's Point of Intervention

The PFOR enzyme catalyzes the conversion of pyruvate and coenzyme A (CoA) to acetyl-CoA and carbon dioxide, with the concomitant reduction of ferredoxin. This process is essential for the generation of reducing equivalents for cellular processes.

The proposed mechanism of this compound inhibition involves interference with the PFOR catalytic cycle. It is believed that this compound does not directly compete with pyruvate for the active site but rather interacts with the enzyme in a way that prevents the completion of the catalytic reaction. This noncompetitive inhibition is a key feature of its mechanism.

PFOR_Inhibition Pyruvate Pyruvate PFOR_active Active PFOR (Thiamine Pyrophosphate cofactor) Pyruvate->PFOR_active CoA Coenzyme A PFOR_Pyruvate PFOR-Pyruvate Complex CoA->PFOR_Pyruvate PFOR_active->PFOR_Pyruvate Binding PFOR_inhibited Inhibited PFOR Complex Acetyl_CoA Acetyl-CoA PFOR_Pyruvate->Acetyl_CoA Oxidative Decarboxylation CO2 CO2 PFOR_Pyruvate->CO2 Ferredoxin_red Ferredoxin (reduced) PFOR_Pyruvate->Ferredoxin_red Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_ox->PFOR_Pyruvate This compound This compound This compound->PFOR_active

Figure 1: this compound's inhibition of the PFOR pathway.

Quantitative Data: In Vitro Efficacy of this compound

The in vitro activity of this compound has been evaluated against a broad range of clinically relevant anaerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.

Table 1: MIC Values of this compound and Nitazoxanide against the Bacteroides fragilis Group
OrganismAntimicrobial AgentNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Bacteroides fragilis groupThis compound4121-24-80.12 - 16[2]
Bacteroides fragilis groupNitazoxanide80-0.5-[5][6]
Bacteroides fragilisNitazoxanide-0.54-[7]
Bacteroides thetaiotaomicronNitazoxanide-48-[7]
Table 2: MIC Values of this compound and Nitazoxanide against Clostridium difficile
OrganismAntimicrobial AgentNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Clostridium difficileThis compound10--0.015 - 0.5[2]
Clostridium difficileNitazoxanide21-0.06-[5][6]
Clostridium difficileNitazoxanide50-0.125-[8]
Clostridium difficileNitazoxanide15--Comparable to vancomycin and metronidazole[3]
Table 3: MIC Values of this compound against Other Clinically Relevant Anaerobes
OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Prevotella spp.4121-24-80.12 - 16[2]
Fusobacterium spp.4121-24-80.06 - 16[2]
Porphyromonas spp.4121-24-80.03 - 2[2]
Anaerobic gram-positive cocci4121-24-80.12 - 2.0[2]
Clostridium perfringens16-0.5-[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method is the reference standard for antimicrobial susceptibility testing of anaerobic bacteria as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][9][10][11][12]

Materials:

  • Anaerobic bacteria isolates

  • This compound powder

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide - DMSO)[13]

  • Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood

  • Anaerobic glove box or chamber (atmosphere: 5% CO₂, 10% H₂, 85% N₂)

  • Sterile petri dishes, pipettes, and tubes

  • Inoculator (e.g., Steers replicator)

  • McFarland turbidity standards (0.5)

  • Quality control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)[2]

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Agar Plates:

    • Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.

    • Prepare serial twofold dilutions of the this compound stock solution in sterile distilled water or broth.

    • Add a defined volume of each this compound dilution to molten agar to achieve the final desired concentrations. Ensure the final solvent concentration is non-inhibitory (typically ≤1%).

    • Pour the agar into sterile petri dishes and allow them to solidify. Prepare a drug-free control plate.

  • Inoculum Preparation:

    • Subculture the anaerobic isolates onto supplemented Brucella agar plates and incubate under anaerobic conditions for 24-48 hours.

    • Suspend several colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

  • Inoculation:

    • Using a replicator, inoculate a standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of the agar plates, including the control plate. This delivers a final inoculum of approximately 10⁵ CFU per spot.

  • Incubation:

    • Allow the inocula to dry, and then incubate the plates in an inverted position under anaerobic conditions at 35-37°C for 48 hours.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony is disregarded.[14]

    • Growth on the drug-free control plate must be adequate. The MICs for the quality control strains must be within the acceptable range.

PFOR Enzyme Inhibition Assay

This assay measures the inhibitory effect of this compound on the activity of the PFOR enzyme. The activity can be monitored spectrophotometrically by measuring the reduction of an artificial electron acceptor or by observing the spectral shift of nitazoxanide itself.[15][16]

Materials:

  • Purified PFOR enzyme from an anaerobic bacterium[17][18][19]

  • This compound

  • Anaerobic cuvettes and spectrophotometer

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0-7.5)

  • Substrates: Pyruvate, Coenzyme A (CoA)

  • Cofactor: Thiamine pyrophosphate (TPP)

  • Electron acceptor (e.g., benzyl viologen or methyl viologen)[15]

Procedure:

  • Enzyme and Reagent Preparation:

    • Purify PFOR from a relevant anaerobic bacterium under strict anaerobic conditions.

    • Prepare stock solutions of this compound, pyruvate, CoA, TPP, and the electron acceptor in an appropriate buffer.

  • Assay Setup:

    • All steps must be performed under anaerobic conditions (e.g., in an anaerobic chamber).

    • In an anaerobic cuvette, combine the assay buffer, TPP, CoA, and the electron acceptor.

    • Add varying concentrations of this compound to different cuvettes. Include a control with no inhibitor.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding pyruvate to the cuvette.

    • Immediately monitor the change in absorbance at the appropriate wavelength for the chosen electron acceptor (e.g., 578 nm for benzyl viologen). If monitoring nitazoxanide reduction directly, a decrease in absorbance at 412 nm can be measured.

  • Data Analysis:

    • Calculate the initial reaction velocity for each this compound concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 (the concentration of inhibitor that causes 50% inhibition).

    • Perform kinetic studies with varying substrate and inhibitor concentrations to determine the type of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Ki).

Experimental_Workflow cluster_invitro In Vitro Susceptibility cluster_enzyme Enzymatic Assay cluster_cellular Cellular Mechanism MIC_testing MIC Determination (Agar Dilution) MIC_data MIC50, MIC90 Data MIC_testing->MIC_data PFOR_purification PFOR Purification MIC_testing->PFOR_purification Conclusion Elucidation of this compound's Mechanism of Action MIC_data->Conclusion PFOR_assay PFOR Inhibition Assay PFOR_purification->PFOR_assay Kinetic_analysis Kinetic Analysis (IC50, Ki determination) PFOR_assay->Kinetic_analysis Metabolomics Metabolomic Analysis PFOR_assay->Metabolomics Kinetic_analysis->Conclusion Energy_depletion Confirmation of Energy Metabolism Disruption Metabolomics->Energy_depletion Energy_depletion->Conclusion

References

Tizoxanide's Role in Inhibiting Pyruvate:ferredoxin Oxidoreductase (PFOR): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitazoxanide, a broad-spectrum antiparasitic and antimicrobial agent, undergoes rapid deacetylation in vivo to its active metabolite, tizoxanide. The therapeutic efficacy of this compound is primarily attributed to the potent and specific inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for anaerobic energy metabolism in a wide range of protozoa and anaerobic bacteria. This technical guide provides an in-depth analysis of the mechanism of PFOR inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Understanding this mechanism is pivotal for the development of novel anti-infective agents targeting microbial metabolic vulnerabilities.

Introduction to Pyruvate:ferredoxin Oxidoreductase (PFOR)

Pyruvate:ferredoxin oxidoreductase (PFOR) is a key enzyme in the central metabolism of many anaerobic microorganisms, including parasites such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, as well as various anaerobic bacteria.[1][2] PFOR catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, CO2, and reduced ferredoxin.[3][4] This reaction is a critical link between glycolysis and other metabolic pathways, providing the cell with both acetyl-CoA for biosynthesis and low-potential electrons (via reduced ferredoxin) for various reductive processes, including ATP synthesis.[5][6] The enzyme utilizes a thiamine pyrophosphate (TPP) cofactor and contains iron-sulfur clusters that are essential for electron transfer.[3][7] Notably, PFOR is absent in mammals, making it an attractive target for selective antimicrobial therapy.[5][8]

Mechanism of PFOR Inhibition by this compound

Nitazoxanide is a prodrug that is quickly hydrolyzed to its active metabolite, this compound, upon administration.[1][9] this compound acts as a noncompetitive inhibitor of PFOR.[2][10][11] The proposed mechanism of action does not involve the typical competition with the substrate (pyruvate) or cofactor (CoA) for binding to the active site.[10][11] Instead, it is suggested that the anionic form of nitazoxanide (and by extension, this compound) intercepts the PFOR catalytic cycle at an early stage.[10][11] Specifically, it is thought to interfere with the formation of the lactyl-TPP transition intermediate, leading to a reversal of pyruvate binding before decarboxylation can occur.[10][11] This novel mechanism targets the "activated cofactor" of the enzymatic reaction rather than the substrate or catalytic sites, which may be a strategy to evade mutation-based drug resistance.[10][11]

Signaling Pathway of PFOR-dependent Metabolism

PFOR_Metabolism Pyruvate Pyruvate PFOR PFOR Pyruvate->PFOR Substrate AcetylCoA Acetyl-CoA PFOR->AcetylCoA Product CO2 CO2 PFOR->CO2 Product Fd_red Ferredoxin (reduced) PFOR->Fd_red Product Metabolic_Pathways Further Metabolic Pathways (e.g., ATP Synthesis, Biosynthesis) AcetylCoA->Metabolic_Pathways Fd_ox Ferredoxin (oxidized) Fd_ox->PFOR Electron Acceptor Hydrogenase Hydrogenase / NADP Oxidoreductase Fd_red->Hydrogenase This compound This compound This compound->PFOR Inhibition Hydrogenase->Fd_ox H2_NADPH H2 / NADPH Hydrogenase->H2_NADPH

Caption: PFOR metabolic pathway and the inhibitory action of this compound.

Quantitative Data on PFOR Inhibition

The inhibitory activity of nitazoxanide (and its active metabolite this compound) against PFOR from various organisms has been quantified. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters presented below.

Table 1: Inhibition Constants (Ki) of Nitazoxanide against PFOR from Various Microorganisms

OrganismKi (μM)
Trichomonas vaginalis2 - 10
Entamoeba histolytica2 - 10
Giardia intestinalis2 - 10
Clostridium difficile2 - 10
Clostridium perfringens2 - 10
Helicobacter pylori2 - 10
Campylobacter jejuni2 - 10
Source:[2][10][11]

Table 2: In Vitro Susceptibility (IC50) of Various Protozoa to this compound and Metronidazole

OrganismCompoundIC50 (μM)
Giardia intestinalis (Metronidazole-susceptible)This compound-
Metronidazole-
Giardia intestinalis (Metronidazole-resistant)This compound-
Metronidazole-
Entamoeba histolytica (Metronidazole-susceptible)This compound-
Metronidazole-
Entamoeba histolytica (Metronidazole-resistant)This compound-
Metronidazole-
Trichomonas vaginalis (Metronidazole-susceptible)This compound0.6 - 60
Metronidazole0.6 - 60
Trichomonas vaginalis (Metronidazole-resistant)This compound0.6 - 60
Metronidazole>20
Note: Specific IC50 values for this compound against susceptible and resistant strains of Giardia and Entamoeba were not explicitly found in a comparable format in the search results, though this compound was reported to be more active than metronidazole.[12][13] For Trichomonas vaginalis, a range of susceptibilities was observed.[13]

Experimental Protocols

PFOR Enzyme Inhibition Assay

This protocol is a synthesized methodology based on descriptions of PFOR activity assays.[10][11]

Objective: To determine the inhibitory effect of this compound on the activity of PFOR.

Principle: PFOR activity is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as methyl viologen or benzyl viologen, in the presence of pyruvate. The decrease in absorbance at a specific wavelength, corresponding to the oxidation of the electron acceptor, is proportional to the enzyme activity.

Materials:

  • Purified PFOR enzyme

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM MgCl2 and 2 mM DTT)

  • Pyruvate

  • Coenzyme A (CoA)

  • Thiamine pyrophosphate (TPP)

  • Methyl viologen or benzyl viologen

  • Anaerobic chamber or glove box

  • Spectrophotometer

Procedure:

  • Prepare all reagents and solutions in anaerobic conditions to prevent inactivation of the oxygen-sensitive PFOR enzyme.

  • In an anaerobic cuvette, prepare the reaction mixture containing assay buffer, TPP, CoA, and the electron acceptor (methyl or benzyl viologen).

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and incubate for a predetermined time (e.g., 5-10 minutes) with the PFOR enzyme.

  • Initiate the enzymatic reaction by adding pyruvate to the cuvette.

  • Immediately monitor the decrease in absorbance at the appropriate wavelength (e.g., 600 nm for methyl viologen) over time using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

  • To determine the inhibition constant (Ki) and the mode of inhibition, repeat the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor (this compound) and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Experimental Workflow for PFOR Inhibition Assay

PFOR_Assay_Workflow Start Start: Anaerobic Conditions Prepare_Reagents Prepare Reagents (Buffer, TPP, CoA, Viologen) Start->Prepare_Reagents Add_Inhibitor Add this compound (or DMSO) and PFOR Enzyme Prepare_Reagents->Add_Inhibitor Incubate Pre-incubate Add_Inhibitor->Incubate Add_Substrate Initiate Reaction with Pyruvate Incubate->Add_Substrate Measure_Absorbance Spectrophotometric Measurement (Absorbance vs. Time) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Analyze_Data Data Analysis (% Inhibition, IC50, Ki) Calculate_Rates->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a PFOR enzyme inhibition assay.

Logical Relationship of this compound's Action

The therapeutic effect of nitazoxanide is a direct consequence of a series of events, starting from its administration and culminating in the disruption of the target organism's metabolism.

Tizoxanide_Action_Logic Nitazoxanide_Admin Oral Administration of Nitazoxanide (Prodrug) Hydrolysis Rapid Hydrolysis (Deacetylation) Nitazoxanide_Admin->Hydrolysis Tizoxanide_Formation Formation of this compound (Active Metabolite) Hydrolysis->Tizoxanide_Formation PFOR_Inhibition Noncompetitive Inhibition of PFOR Tizoxanide_Formation->PFOR_Inhibition Metabolic_Disruption Disruption of Anaerobic Energy Metabolism PFOR_Inhibition->Metabolic_Disruption Cell_Death Parasite/Bacterial Cell Death Metabolic_Disruption->Cell_Death Therapeutic_Effect Therapeutic Effect Cell_Death->Therapeutic_Effect

Caption: Logical flow of nitazoxanide's therapeutic action.

Conclusion

This compound, the active metabolite of nitazoxanide, effectively inhibits the pyruvate:ferredoxin oxidoreductase enzyme, a critical component of anaerobic energy metabolism in numerous pathogenic microorganisms. Its noncompetitive mechanism of action, targeting an early step in the enzyme's catalytic cycle, represents a novel approach to antimicrobial therapy. The data and protocols presented in this guide underscore the importance of PFOR as a drug target and provide a framework for further research and development of PFOR inhibitors. The high selectivity of this compound for microbial PFOR over host metabolic enzymes continues to make it a valuable tool in the treatment of anaerobic infections.

References

The Unmasking of a Metabolite: A Technical Guide to the Discovery of Tizoxanide as the Active Form of Nitazoxanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitazoxanide, a first-in-class thiazolide, has emerged as a broad-spectrum anti-infective agent with a therapeutic portfolio spanning protozoa, helminths, anaerobic bacteria, and a range of viruses.[1][2] Initially developed for treating intestinal infections caused by Cryptosporidium parvum and Giardia lamblia, its clinical utility has expanded, prompting deeper investigation into its pharmacological behavior.[2][3] A pivotal discovery in understanding its systemic efficacy was the revelation that nitazoxanide is a prodrug. Following oral administration, it is rapidly and extensively converted into its active metabolite, tizoxanide (desacetyl-nitazoxanide).[4][5][6] This technical guide provides an in-depth examination of the experimental evidence and methodologies that established this compound as the principal biologically active entity responsible for the therapeutic effects of nitazoxanide.

The Metabolic Journey: From Prodrug to Active Agent

The core of nitazoxanide's discovery story lies in its swift and complete biotransformation. Upon oral administration and absorption, nitazoxanide undergoes rapid hydrolysis in the plasma, a reaction catalyzed by plasma esterases.[5][7] This process cleaves the acetyl group from the nitazoxanide molecule to yield this compound. So efficient is this conversion that the parent drug, nitazoxanide, is not detected in plasma, urine, or feces following oral dosing.[5][6][8]

This compound is the primary circulating and active species. It then undergoes a phase II metabolic reaction, primarily conjugation via glucuronidation, to form this compound glucuronide, which is also found in plasma.[5][6][9] Both this compound and its glucuronide are ultimately excreted in the urine, bile, and feces.[2][5][6]

Biotransformation cluster_plasma Systemic Circulation (Plasma) NTZ Nitazoxanide (Oral Administration) TIZ This compound (Active Metabolite) NTZ->TIZ Rapid Hydrolysis (Plasma Esterases) TIZ_G This compound Glucuronide (Conjugated Metabolite) TIZ->TIZ_G Conjugation (Gluronidation) Excretion Excretion (Urine, Bile, Feces) TIZ->Excretion TIZ_G->Excretion

Caption: Metabolic pathway of Nitazoxanide.

Experimental Protocols and Core Evidence

Human Pharmacokinetic Studies

These studies were fundamental in demonstrating that this compound, not nitazoxanide, is the compound that reaches systemic circulation after an oral dose.

Experimental Protocol:

  • Study Design: Single ascending oral doses of nitazoxanide (e.g., 1g to 4g) were administered to healthy male volunteers, often in both fasted and fed states.[10] In other studies, radiolabeled nitazoxanide was used to trace the drug's fate.[9][11]

  • Sample Collection: Blood samples were collected at scheduled intervals over a 24-hour period.[10] Urine and feces were also collected for up to 10 days in radiolabeling studies.[9][11]

  • Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method was used to quantify the concentrations of nitazoxanide, this compound, and this compound glucuronide in plasma and other matrices.[8][9][12] The lower limit of quantitation for these assays is typically in the range of 0.05 µg/mL.[8]

  • Key Findings:

    • The parent nitazoxanide drug was consistently undetectable in plasma samples.[5][6][8]

    • This compound and this compound glucuronide were identified as the major circulating metabolites.[5][10]

    • This compound is highly protein-bound in plasma (>99%).[5][6]

    • Food was found to significantly increase the bioavailability, approximately doubling the plasma concentrations of this compound and its glucuronide.[2][10]

PK_Workflow Start Healthy Volunteers Dosing Oral Administration of Nitazoxanide Start->Dosing Sampling Serial Blood Sample Collection (0-24h) Dosing->Sampling Analysis Plasma Analysis (LC-MS/MS) Sampling->Analysis Result Quantify this compound & This compound Glucuronide Analysis->Result

Caption: General workflow for a human pharmacokinetic study.

Table 1: Pharmacokinetic Parameters of Nitazoxanide Metabolites in Adults (Following a single 500 mg dose of Nitazoxanide with food)

MetaboliteCmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Half-life (hours)
This compound~1.9 - 2.01 - 4Data not consistently reported~1.3 - 7.3
This compound Glucuronide~7.0~4.0Data not consistently reported~7.3

Source: Data compiled from multiple pharmacokinetic studies.[5][6][10][13] Note that parameters can vary based on formulation (tablet vs. suspension) and food intake.

In Vitro Metabolism Assays

To confirm the rapid conversion observed in vivo, in vitro experiments were conducted using human biological matrices.

Experimental Protocol:

  • Incubation: Nitazoxanide was incubated with human plasma and human liver microsomes at 37°C.[9][11]

  • Kinetic Analysis: Samples were taken at various time points to measure the rate of disappearance of nitazoxanide and the appearance of this compound.

  • Metabolite Identification: Mass spectrometry was used to identify the resulting metabolites.[9][11]

  • Key Findings:

    • Nitazoxanide was found to deacetylate "extremely rapidly" to this compound in human plasma, with a calculated half-life of approximately 6 minutes at 37°C.[9][11][14]

    • This compound was the only metabolite produced when nitazoxanide was incubated with human liver microsomes, confirming the primary metabolic pathway.[9][11]

Comparative In Vitro Activity Studies

The final piece of the puzzle was to demonstrate that this compound possessed the requisite biological activity. This was achieved by comparing the in vitro activity of nitazoxanide and this compound against a range of pathogens.

Experimental Protocol:

  • Methodology: Minimum Inhibitory Concentrations (MICs) were determined using reference agar dilution methods for anaerobic bacteria.[15][16] For protozoa, 50% inhibitory concentrations (IC50) were determined in microplate assays against axenic cultures.[17]

  • Test Compounds: Nitazoxanide, this compound, and sometimes this compound glucuronide were tested in parallel.

  • Organisms: A broad range of anaerobic bacteria (Bacteroides fragilis group, Clostridium difficile, etc.) and protozoa (Giardia intestinalis, Entamoeba histolytica, etc.) were used.[15][16][17]

  • Key Findings:

    • Against many anaerobic bacteria, nitazoxanide and this compound showed comparable and potent activity.[18] For the B. fragilis group, their activity was similar.[15][16]

    • Against protozoa like G. intestinalis and E. histolytica, this compound was often more active than the parent compound, nitazoxanide, and significantly more active than metronidazole, especially against less susceptible strains.[17]

    • This compound glucuronide generally showed substantially less activity than this compound, confirming that the free metabolite is the primary active form.[17][19]

Table 2: Comparative In Vitro Activity (MIC90) of Nitazoxanide vs. This compound

Organism GroupNitazoxanide (mg/L)This compound (mg/L)
Bacteroides fragilis group0.51
Clostridium difficile0.060.5
Clostridium perfringens0.52
Gram-positive anaerobic cocci14

Source: Data adapted from in vitro studies evaluating antibacterial activity.[15][16] MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Mechanism of Action of this compound

The discovery of this compound as the active metabolite allowed for a more precise investigation into its mechanism of action.

  • Antiparasitic/Antibacterial Action: The primary mechanism is the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction.[1][2][4] This reaction is essential for anaerobic energy metabolism. By disrupting this pathway, this compound effectively depletes the organism's energy supply, leading to cell death.[4]

  • Antiviral Action: The antiviral mechanism is host-directed and less defined. Studies suggest this compound can block the maturation of viral glycoproteins (e.g., influenza hemagglutinin) at a post-translational stage.[1] Other proposed mechanisms include the modulation of host cell ATP levels and the activation of AMP-activated protein kinase (AMPK), which can suppress the secretion of pro-inflammatory cytokines.[20][21][22]

MOA Pyruvate Pyruvate PFOR PFOR Enzyme Pyruvate->PFOR Substrate AcetylCoA Acetyl-CoA Energy Anaerobic Energy Metabolism AcetylCoA->Energy PFOR->AcetylCoA Product This compound This compound This compound->Inhibition Inhibition->PFOR

Caption: this compound's inhibition of the PFOR enzyme pathway.

Conclusion

The identification of this compound as the active metabolite of nitazoxanide is a classic example of prodrug pharmacology. The collective evidence from human pharmacokinetic studies, which failed to detect the parent drug in plasma, combined with in vitro metabolism assays demonstrating its rapid conversion and comparative activity studies showing this compound's potent anti-infective properties, provides a conclusive and technically robust foundation for this discovery. This fundamental understanding underpins the clinical use of nitazoxanide, explains its systemic efficacy beyond the gut, and guides the ongoing development of second-generation thiazolides.

References

Tizoxanide's Impact on Viral Hemagglutinin Maturation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the antiviral activity of tizoxanide, the active metabolite of nitazoxanide, with a specific focus on its inhibitory effects on the maturation of viral hemagglutinin (HA). The information presented herein is a synthesis of findings from key research articles and is intended to serve as a comprehensive resource for professionals in the fields of virology, pharmacology, and drug development.

Core Mechanism of Action: Disruption of Hemagglutinin Maturation

This compound exerts its anti-influenza virus activity by targeting a critical post-translational stage in the lifecycle of the virus: the maturation of the hemagglutinin (HA) glycoprotein.[1][2][3] Unlike many antiviral drugs that target viral enzymes directly, this compound appears to modulate host cell processes that are essential for the proper folding, glycosylation, and transport of viral proteins.[2][4]

The primary mechanism of this compound involves the blockade of HA maturation within the endoplasmic reticulum (ER).[3] Specifically, this compound prevents the terminal glycosylation of the HA precursor protein (HA0), trapping it in a state that is sensitive to endoglycosidase H (Endo-H).[2][3] This indicates that the drug interferes with the processing of N-linked glycans on HA, a crucial step for its proper folding and subsequent transport to the Golgi apparatus. Consequently, the improperly glycosylated and misfolded HA is retained in the ER and fails to traffic to the host cell's plasma membrane, a necessary step for the assembly of new, infectious virions.[3][5]

Recent evidence also points to the involvement of host cell protein disulfide isomerases (PDIs), particularly ERp57, as a potential target of this compound.[6][7][8] ERp57 is a thiol oxidoreductase that plays a vital role in the formation of correct disulfide bonds in glycoproteins as they fold within the ER. This compound has been shown to act as a non-competitive inhibitor of ERp57, which would further contribute to the misfolding of HA and its retention in the ER.[6][8]

A secondary, potentially contributing mechanism is the modest, non-cytotoxic reduction of cellular ATP levels by this compound.[2] The proper folding and maturation of glycoproteins in the ER is an energy-intensive process, and a decrease in available ATP could further impair the efficiency of these pathways, thereby hindering the production of functional viral proteins.

The following diagrams illustrate the normal maturation pathway of viral hemagglutinin and the key points of interference by this compound.

Hemagglutinin_Maturation_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane HA0_synthesis HA0 Synthesis (on Ribosomes) HA0_translocation Translocation into ER HA0_synthesis->HA0_translocation N_glycosylation N-linked Glycosylation (High-mannose) HA0_translocation->N_glycosylation Folding_Disulfide_Bond Folding & Disulfide Bond Formation (Calnexin, ERp57) N_glycosylation->Folding_Disulfide_Bond Endo_H_Sensitive_HA Endo-H Sensitive HA0 Folding_Disulfide_Bond->Endo_H_Sensitive_HA Endo_H_Resistant_HA Terminal Glycosylation (Endo-H Resistant HA0) Endo_H_Sensitive_HA->Endo_H_Resistant_HA Transport to Golgi HA_Trimerization HA Trimerization Endo_H_Resistant_HA->HA_Trimerization HA_Cleavage Proteolytic Cleavage (HA1 + HA2) HA_Trimerization->HA_Cleavage HA_Transport Transport to Plasma Membrane HA_Cleavage->HA_Transport Virion_Assembly Virion Assembly HA_Transport->Virion_Assembly

Figure 1: Normal maturation pathway of viral hemagglutinin.

Tizoxanide_Inhibition_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus This compound This compound Folding_Disulfide_Bond Folding & Disulfide Bond Formation (Calnexin, ERp57) This compound->Folding_Disulfide_Bond Inhibits ERp57 Endo_H_Sensitive_HA Endo-H Sensitive HA0 This compound->Endo_H_Sensitive_HA Blocks Terminal Glycosylation HA0_synthesis HA0 Synthesis N_glycosylation N-linked Glycosylation HA0_synthesis->N_glycosylation N_glycosylation->Folding_Disulfide_Bond Folding_Disulfide_Bond->Endo_H_Sensitive_HA Misfolded_HA Misfolded/Aggregated HA0 Endo_H_Sensitive_HA->Misfolded_HA Transport_to_Golgi Endo_H_Sensitive_HA->Transport_to_Golgi Blocked Transport

Figure 2: this compound's inhibitory effect on HA maturation.

Quantitative Data Summary

The antiviral activity of this compound and its parent compound, nitazoxanide, has been quantified against a range of influenza virus strains in various cell lines. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values reported in the literature.

Table 1: In Vitro Antiviral Activity (EC50) of this compound against Influenza Viruses

Virus Strain/SubtypeCell LineEC50 (µM)Reference
Influenza A(H1N1)pdm09MDCK-SIAT0.48 (median)[1]
Influenza A(H3N2)MDCK-SIAT0.62 (median)[1]
Influenza B (Victoria)MDCK-SIAT0.66 (median)[1]
Influenza B (Yamagata)MDCK-SIAT0.60 (median)[1]
A/PR/8/34 (H1N1)MDCK~0.3-0.5 µg/mL (~1.1-1.9 µM)[1]
A/WSN/33 (H1N1)MDCK~0.3-0.5 µg/mL (~1.1-1.9 µM)[1]
A/Ck/It/9097/97 (H5N9)MDCK~0.3-0.5 µg/mL (~1.1-1.9 µM)[1]
A(H3N2)vMDCKNot specified, but effective[9]

Table 2: Cytotoxicity (CC50) of this compound in Various Cell Lines

Cell LineCC50 (µM)Reference
MDCK>160[10]
A549>160[10]
VeroNot specified, but low toxicity[5][11]
BHK-21>50[12]
U2OS>50[12]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on viral hemagglutinin maturation.

Virus Yield Reduction Assay

This assay is used to determine the concentration of a compound that inhibits virus replication.

  • Cells and Viruses: Madin-Darby canine kidney (MDCK) or A549 cells are seeded in 24-well or 96-well plates and grown to confluence. Influenza A virus strains (e.g., A/PR/8/34) are used for infection.

  • Infection and Treatment: Cell monolayers are washed with phosphate-buffered saline (PBS) and infected with the virus at a specified multiplicity of infection (MOI) for 1 hour at 37°C. After adsorption, the inoculum is removed, and the cells are washed. Culture medium containing various concentrations of this compound or a vehicle control (DMSO) is then added.

  • Quantification of Viral Yield: At 24-48 hours post-infection, the culture supernatants are collected. The amount of infectious virus is quantified by either a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers. The EC50 value is calculated as the concentration of this compound that reduces the viral yield by 50% compared to the vehicle control.

Metabolic Labeling and Immunoprecipitation of Hemagglutinin

This method allows for the visualization of newly synthesized viral proteins and the assessment of their molecular weight and processing.

  • Cell Culture and Infection: MDCK cells are infected with influenza virus as described above.

  • Metabolic Labeling: At a specific time post-infection (e.g., 5 hours), the culture medium is replaced with methionine/cysteine-free medium for a short period to deplete endogenous amino acids. Then, medium containing [³⁵S]methionine/cysteine is added, and the cells are incubated for a defined pulse period (e.g., 1.5-4 hours) to label newly synthesized proteins. For pulse-chase experiments, the labeling medium is replaced with a medium containing an excess of unlabeled methionine and cysteine, and cells are incubated for various chase periods.

  • Cell Lysis and Immunoprecipitation: Cells are washed with cold PBS and lysed with a suitable lysis buffer. The cell lysates are clarified by centrifugation. The supernatant is then incubated with a primary antibody specific for hemagglutinin (anti-HA) overnight at 4°C. Protein A/G-agarose beads are added to capture the antibody-antigen complexes.

  • Analysis: The immunoprecipitated proteins are washed, eluted from the beads by boiling in SDS-PAGE sample buffer, and resolved by SDS-PAGE. The gel is then dried and exposed to X-ray film or a phosphorimager to visualize the radiolabeled HA protein.

Metabolic_Labeling_Workflow start Infect MDCK cells with Influenza Virus starve Starve cells in Met/Cys-free medium start->starve pulse Pulse-label with [³⁵S]Met/Cys starve->pulse chase Chase with unlabeled Met/Cys (optional) pulse->chase lyse Lyse cells and clarify lysate chase->lyse immunoprecipitate Immunoprecipitate with anti-HA antibody lyse->immunoprecipitate wash Wash protein A/G beads immunoprecipitate->wash elute Elute HA with SDS-PAGE buffer wash->elute analyze Analyze by SDS-PAGE and Autoradiography elute->analyze

Figure 3: Experimental workflow for metabolic labeling and immunoprecipitation.
Endoglycosidase H (Endo-H) Digestion Assay

This assay distinguishes between high-mannose (ER-resident) and complex-type (post-ER) N-linked glycans on glycoproteins.

  • Sample Preparation: Immunoprecipitated HA protein is eluted from the beads.

  • Denaturation: The protein sample is denatured by heating in a denaturation buffer.

  • Enzymatic Digestion: The denatured protein is then incubated with Endo-H according to the manufacturer's instructions. A control sample is incubated without the enzyme.

  • Analysis: The digested and undigested samples are analyzed by SDS-PAGE and autoradiography. A shift in the molecular weight of HA after Endo-H treatment (a faster migrating band) indicates that the protein possesses high-mannose glycans and is therefore Endo-H sensitive, signifying its retention in the ER.

Immunofluorescence Assay for HA Localization

This technique is used to visualize the subcellular localization of hemagglutinin.

  • Cell Preparation: MDCK cells are grown on glass coverslips and infected with influenza virus. At a specific time post-infection, the cells are treated with this compound or a vehicle control.

  • Fixation and Permeabilization: The cells are washed with PBS, fixed with paraformaldehyde, and then permeabilized with a detergent such as Triton X-100 to allow antibodies to access intracellular proteins.

  • Immunostaining: The cells are incubated with a primary antibody against HA, followed by a fluorescently labeled secondary antibody. To visualize specific organelles, co-staining with antibodies against markers for the ER (e.g., calnexin) or Golgi (e.g., GM130) can be performed. Nuclei are counterstained with DAPI.

  • Microscopy: The coverslips are mounted on glass slides, and the localization of HA is visualized using a fluorescence or confocal microscope.

ERp57 Disulfide Reductase Activity Assay

This assay measures the enzymatic activity of ERp57 and its inhibition by this compound.

  • Principle: The assay is based on the ability of ERp57 to reduce the disulfide bonds in insulin, causing it to precipitate. The resulting turbidity is measured spectrophotometrically.

  • Reaction Mixture: A reaction mixture containing purified recombinant ERp57, insulin, and a reducing agent (DTT) is prepared in a suitable buffer.

  • Inhibition Assay: this compound at various concentrations is pre-incubated with ERp57 before the addition of the other reaction components.

  • Measurement: The increase in absorbance at a specific wavelength (e.g., 650 nm) over time is monitored. A decrease in the rate of turbidity increase in the presence of this compound indicates inhibition of ERp57's disulfide reductase activity. A fluorescence-based assay using di-eosin-glutathione disulfide (Di-E-GSSG) as a substrate can also be employed for more sensitive measurements.[6][13]

Conclusion

This compound represents a promising class of antiviral compounds with a unique mechanism of action that targets host-cell pathways essential for viral replication. By interfering with the post-translational maturation of viral hemagglutinin, specifically its glycosylation and folding within the endoplasmic reticulum, this compound effectively inhibits the production of infectious influenza virus particles. The potential dual mechanism involving the inhibition of ERp57 and the modulation of cellular ATP levels provides a multi-pronged attack on the virus, which may reduce the likelihood of the development of drug resistance. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound and the development of next-generation host-targeted antiviral agents.

References

Tizoxanide's Antiparasitic Efficacy Against Cryptosporidium parvum: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cryptosporidium parvum, a protozoan parasite, is a significant causative agent of diarrheal disease (cryptosporidiosis) in both immunocompetent and immunocompromised individuals worldwide.[1][2] In immunocompromised patients, such as those with AIDS, the infection can become chronic and life-threatening.[1] Nitazoxanide is currently the only drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of cryptosporidiosis in immunocompetent individuals.[3][4][5] Nitazoxanide is a prodrug that is rapidly metabolized in the body to its active form, tizoxanide, which exerts the primary antiparasitic effect.[3][6][7] This technical guide provides an in-depth analysis of the antiparasitic properties of this compound against Cryptosporidium parvum, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Metabolism of Nitazoxanide

Upon oral administration, nitazoxanide undergoes rapid deacetylation in the gastrointestinal tract and bloodstream to form its active metabolite, this compound.[2][7][8] this compound is then further metabolized, primarily in the liver, to form this compound glucuronide.[7][8] Both this compound and this compound glucuronide are the major metabolites detected in the blood.[1]

Metabolism Metabolic Pathway of Nitazoxanide Nitazoxanide Nitazoxanide This compound This compound Nitazoxanide->this compound Deacetylation (in GI tract and blood) Tizoxanide_Glucuronide Tizoxanide_Glucuronide This compound->Tizoxanide_Glucuronide Glucuronidation (in liver)

Metabolism of Nitazoxanide to its active metabolites.
Mechanism of Action: Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)

The primary mechanism of action of this compound against Cryptosporidium parvum is believed to be the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[4][6][9] PFOR is a key enzyme in the anaerobic energy metabolism of the parasite.[6][10] It catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, a critical step for energy production in anaerobic organisms.[9] By inhibiting PFOR, this compound disrupts the parasite's energy metabolism, leading to a depletion of energy and ultimately, cell death.[6] This non-competitive inhibition of the PFOR enzyme-dependent electron transfer reaction is essential to its antiprotozoal activity.[10]

PFOR_Inhibition This compound's Mechanism of Action cluster_parasite Cryptosporidium parvum Pyruvate Pyruvate PFOR PFOR Enzyme Pyruvate->PFOR substrate AcetylCoA Acetyl-CoA PFOR->AcetylCoA catalysis Energy Energy Production AcetylCoA->Energy This compound This compound This compound->PFOR Inhibition

Inhibition of PFOR enzyme by this compound.

Quantitative Data on Efficacy

The in vitro efficacy of nitazoxanide and its metabolites against Cryptosporidium parvum has been evaluated in several studies. The following table summarizes the key quantitative data from a study using sporozoite-infected HCT-8 enterocytic cells.

CompoundMIC50 (mg/L)Target Stage(s)Reference
Nitazoxanide1.2Asexual and Sexual Stages[11]
This compound22.6Limited activity[11]
This compound Glucuronide2.2Asexual and Sexual Stages[11]

MIC50: Minimum inhibitory concentration required to inhibit 50% of parasite development.

Experimental Protocols

In Vitro Culturing of Cryptosporidium parvum

The evaluation of anti-cryptosporidial drugs in vitro requires the successful cultivation of the parasite in a laboratory setting. Human ileocecal adenocarcinoma (HCT-8) cells are commonly used as the host cells for C. parvum infection.[12]

Methodology:

  • Host Cell Culture: HCT-8 cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO₂ until they form a confluent monolayer.

  • Oocyst Preparation: C. parvum oocysts are treated with a solution of sodium hypochlorite to sterilize their surface.

  • Excystation: The sterilized oocysts are then induced to excyst (release sporozoites) by incubation in a solution containing bile salts and trypsin at 37°C.[13]

  • Infection: The excysted sporozoites are then added to the HCT-8 cell monolayer. The parasites are allowed to invade the host cells and establish infection.

InVitro_Culture_Workflow In Vitro Culture Workflow for C. parvum start Start culture_cells Culture HCT-8 cells to confluency start->culture_cells infect_cells Infect HCT-8 cell monolayer with sporozoites culture_cells->infect_cells prepare_oocysts Sterilize C. parvum oocysts excystation Induce excystation to release sporozoites prepare_oocysts->excystation excystation->infect_cells incubation Incubate to allow parasite development infect_cells->incubation end Infected culture ready for drug testing incubation->end

Workflow for the in vitro cultivation of C. parvum.
In Vitro Drug Susceptibility Testing

Once an in vitro culture of C. parvum is established, it can be used to assess the efficacy of antiparasitic compounds like this compound.

Methodology:

  • Prepare Drug Solutions: Stock solutions of this compound and other test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium.[1]

  • Drug Application: The culture medium in the infected HCT-8 cell plates is replaced with the medium containing the different drug concentrations. A control group with no drug is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 48 hours) to allow the drug to act on the parasite.

  • Quantification of Parasite Growth: The effect of the drug on parasite growth is quantified using various methods:

    • Quantitative Alkaline Phosphatase Immunoassay: This method measures the activity of a parasite-specific enzyme to determine the number of viable parasites.[11]

    • Quantitative Real-Time PCR (qRT-PCR): This technique quantifies the amount of parasite-specific DNA or RNA to measure parasite load.[14][15]

    • Immunofluorescence Assay: This method uses fluorescently labeled antibodies to visualize and count the different developmental stages of the parasite.

  • Data Analysis: The data is analyzed to determine the IC50 or MIC50 values for each compound.

Drug_Susceptibility_Workflow In Vitro Drug Susceptibility Testing Workflow start Start with infected HCT-8 culture prepare_drugs Prepare serial dilutions of this compound start->prepare_drugs add_drugs Add drug dilutions to infected cells prepare_drugs->add_drugs incubation Incubate for a defined period (e.g., 48h) add_drugs->incubation quantify_growth Quantify parasite growth (e.g., Immunoassay, qRT-PCR) incubation->quantify_growth analyze_data Analyze data and determine IC50/MIC50 quantify_growth->analyze_data end Efficacy of this compound determined analyze_data->end

Workflow for in vitro drug susceptibility testing.

Conclusion

This compound, the active metabolite of nitazoxanide, demonstrates significant antiparasitic activity against Cryptosporidium parvum. Its primary mechanism of action involves the inhibition of the PFOR enzyme, which is critical for the parasite's anaerobic energy metabolism. In vitro studies have quantified its efficacy, although it appears less potent than its parent compound, nitazoxanide, and its glucuronidated metabolite. The established experimental protocols for in vitro cultivation and drug susceptibility testing are crucial for the continued evaluation of this compound and the development of new anti-cryptosporidial agents. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly in immunocompromised individuals where the current treatment options are limited.

References

Tizoxanide's Impact on Host Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tizoxanide, the active metabolite of the broad-spectrum anti-infective drug nitazoxanide, exerts significant immunomodulatory and antiviral effects by directly targeting and modulating key host cell signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound impacts cellular signaling, with a focus on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and visualizes the complex signaling cascades using Graphviz diagrams. The information presented herein is intended to support further research and drug development efforts centered on the therapeutic potential of this compound.

Core Signaling Pathways Modulated by this compound

This compound has been shown to interfere with pro-inflammatory and viral replication-supportive signaling cascades. The primary pathways affected are central to the host's response to pathogens and inflammatory stimuli.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and mediators. This compound effectively suppresses this pathway through multiple mechanisms.[1][2] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been observed to inhibit the phosphorylation of IKK-α and the subsequent degradation of its inhibitor, IκB.[1] This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity.[1][3][4]

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is crucial for cellular processes including inflammation, proliferation, and apoptosis. This compound has been demonstrated to considerably inhibit the LPS-induced phosphorylation of JNK, p38, and ERK in RAW264.7 cells.[1][2] By dampening the activation of these kinases, this compound reduces the expression of downstream inflammatory targets.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a vital signaling nexus that governs cell growth, survival, and metabolism. This compound has been found to induce autophagy by inhibiting this pathway.[5] Specifically, it has been shown to decrease the activation of PI3K, Akt, and mTOR.[5] This inhibition of mTORC1 signaling is a key mechanism for the induction of autophagy, a cellular process that can have antiviral and anti-inflammatory roles.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available on the inhibitory and modulatory effects of this compound on host cell signaling and function.

Table 1: Inhibitory Concentration (IC50/EC50) of this compound

Target/EffectCell LineIC50/EC50Reference
SARS-CoV-2 ReplicationVero E6EC50: 7.48 µM[6][7]
SARS-CoV-2 ReplicationCaco-2EC50: Not explicitly for TIZ, NTZ EC50 is 0.58 µM[6][7]
Human Coronaviruses (HCoV-OC43, HCoV-229E, HCoV-NL63)MRC-5IC50: 0.05 - 0.15 µg/mL[8]
3CLpro (predicted)In silicoIC50: 4.36 µM[9]

Table 2: this compound's Effect on Cytokine and Inflammatory Mediator Production

Cytokine/MediatorCell LineTreatment ConditionsInhibition/ReductionReference
Nitric Oxide (NO)RAW264.7LPS-stimulatedDose-dependent suppression[2]
IL-1βRAW264.7LPS-stimulatedDose-dependent suppression[2]
IL-6RAW264.7LPS-stimulatedDose-dependent suppression[2]
TNF-αRAW264.7LPS-stimulatedDose-dependent suppression[2]
iNOSRAW264.7LPS-stimulatedReduced protein levels[1]
COX-2RAW264.7LPS-stimulatedReduced protein levels[1]
HO-1RAW264.7LPS-stimulatedReduced protein levels[1]

Table 3: this compound's Impact on Signaling Protein Phosphorylation and Expression

ProteinCell LineTreatment ConditionsEffectReference
p-IKK-αRAW264.7LPS-stimulatedInhibited phosphorylation[1]
IκBRAW264.7LPS-stimulatedInhibited degradation[1]
p65 (nuclear)RAW264.7LPS-stimulatedDecreased levels and restrained translocation[1][3]
p-JNKRAW264.7LPS-stimulatedInhibited phosphorylation[1]
p-p38RAW264.7LPS-stimulatedInhibited phosphorylation[1]
p-ERKRAW264.7LPS-stimulatedInhibited phosphorylation[1]
PI3KRAW264.7Inhibited activation[5]
AktRAW264.7Inhibited activation[5]
mTORRAW264.7Inhibited activation[5]
p-eIF2αHCV-infected cellsInduced phosphorylation[10]
LC3-IIMDCKIAV-infectedIncreased expression[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the impact of this compound on host cell signaling pathways.

Cell Culture and this compound Treatment
  • Cell Line: RAW264.7 murine macrophage cell line is commonly used for studying inflammation.[2]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 50, 100, 150 µmol/L).[5]

  • Stimulation: For inflammatory studies, cells are often stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[5]

Western Blot Analysis for Protein Phosphorylation and Expression
  • Objective: To quantify the levels of total and phosphorylated signaling proteins.

  • Procedure:

    • Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

    • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-p65, anti-p-ERK, anti-β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
  • Objective: To measure the mRNA levels of target genes (e.g., IL-1β, IL-6, TNF-α).

  • Procedure:

    • RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit (e.g., TRIzol reagent or column-based kits).

    • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

    • qPCR: The qPCR reaction is performed using a qPCR master mix, cDNA template, and specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.[11]

Immunofluorescence for NF-κB Nuclear Translocation
  • Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Procedure:

    • Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.

    • Treatment and Stimulation: Cells are treated with this compound followed by stimulation with LPS.

    • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

    • Blocking: Cells are blocked with a blocking solution (e.g., 1% BSA in PBS) to prevent non-specific antibody binding.

    • Primary Antibody Staining: Cells are incubated with a primary antibody against NF-κB p65.

    • Secondary Antibody Staining: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Nuclear Staining: The nuclei are counterstained with DAPI.

    • Imaging: The coverslips are mounted on glass slides and imaged using a fluorescence or confocal microscope.

    • Analysis: The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified using image analysis software to determine the extent of translocation.

Visualizing this compound's Impact on Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the points of intervention.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates p_IKK_complex p-IKK Complex IKK_complex->p_IKK_complex Phosphorylation IkB IκB p_IKK_complex->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκB (Inactive) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (IL-6, TNF-α, etc.) Nucleus->Gene_Expression Transcription This compound This compound This compound->p_IKK_complex Inhibits This compound->NFkB_active Inhibits Translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression This compound This compound This compound->p_p38 Inhibits This compound->p_JNK Inhibits This compound->p_ERK Inhibits PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates p_Akt p-Akt Akt->p_Akt mTORC1 mTORC1 p_Akt->mTORC1 Activates p_mTORC1 p-mTORC1 mTORC1->p_mTORC1 Autophagy_Inhibition Inhibition of Autophagy p_mTORC1->Autophagy_Inhibition Autophagy_Induction Induction of Autophagy This compound This compound This compound->PI3K Inhibits This compound->p_Akt Inhibits This compound->p_mTORC1 Inhibits This compound->Autophagy_Induction

References

Tizoxanide's Broad-Spectrum Antiviral Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tizoxanide, the active metabolite of the FDA-approved antiprotozoal drug nitazoxanide, has emerged as a potent broad-spectrum antiviral agent with activity against a wide array of both RNA and DNA viruses. Its multifaceted, host-directed mechanisms of action make it a compelling candidate for further investigation and development, particularly in the context of emerging viral threats and drug-resistant strains. This technical guide provides an in-depth overview of this compound's antiviral activity, supported by quantitative data, detailed experimental methodologies, and visualizations of its proposed mechanisms of action.

Introduction

Initially developed for parasitic infections, nitazoxanide and its active metabolite, this compound, have demonstrated significant in vitro and in vivo efficacy against numerous viral pathogens.[1][2][3] Unlike direct-acting antivirals that target specific viral enzymes, this compound primarily modulates host cellular pathways that are essential for viral replication. This host-centric approach offers a higher barrier to the development of viral resistance and provides a basis for its broad-spectrum activity. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the current understanding of this compound's antiviral properties.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against a diverse range of viruses. The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values from various in vitro studies. These values represent the concentration of the drug required to inhibit viral replication by 50%.

Table 1: Antiviral Activity of this compound against RNA Viruses

Virus FamilyVirusCell LineAssay TypeIC50 / EC50Citation(s)
OrthomyxoviridaeInfluenza A (H1N1, H3N2, H5N9, etc.)MDCKPlaque Reduction0.1 - 1.0 µg/mL[1]
Influenza BMDCKPlaque Reduction~1.0 µg/mL[1]
CoronaviridaeSARS-CoV-2Vero E6qRT-PCR7.48 µM[2][4]
MERS-CoVLLC-MK2Not Specified0.83 µg/mL[5]
Human Coronavirus OC43MRC-5TCID500.15 µg/mL[5]
Human Coronavirus 229EMRC-5TCID500.05 µg/mL[5]
ParamyxoviridaeRespiratory Syncytial Virus (RSV)A549Not Specified0.3 µg/mL[1]
Parainfluenza (Sendai Virus)Not SpecifiedNot Specified0.1 µg/mL[1]
FlaviviridaeHepatitis C Virus (HCV) Genotype 1aNot SpecifiedNot Specified0.25 µM[6]
Hepatitis C Virus (HCV) Genotype 1bNot SpecifiedNot Specified0.15 µM[6]
Dengue Virus (DENV-2)VeroPlaque Assay1.38 µM[7]
Yellow Fever VirusNot SpecifiedNot SpecifiedNot Specified[2]
Japanese Encephalitis VirusNot SpecifiedNot SpecifiedNot Specified[2]
ReoviridaeRotavirus (Simian SA11-G3P(2))MA104Not Specified0.5 µg/mL[1]
Rotavirus (Human Wa-G1P(8))MA104Not Specified1.0 µg/mL[1]
CaliciviridaeNorovirus (replicon)Huh7Not SpecifiedPotent Inhibition[8]
FiloviridaeEbola VirusA549Not SpecifiedPotent Inhibition[9]
RetroviridaeHuman Immunodeficiency Virus (HIV)Not SpecifiedNot SpecifiedNot Specified[2]

Table 2: Antiviral Activity of this compound against DNA Viruses

Virus FamilyVirusCell LineAssay TypeIC50 / EC50Citation(s)
HepadnaviridaeHepatitis B Virus (HBV)HepG2 2.2.15Not Specified0.46 µM (intracellular)[6]
Hepatitis B Virus (HBV)HepG2 2.2.15Not Specified0.15 µM (extracellular)[6]

Mechanisms of Antiviral Action

This compound's broad-spectrum antiviral activity is attributed to its ability to modulate multiple host cell pathways. The primary mechanisms identified to date are detailed below.

Amplification of the Innate Immune Response

This compound has been shown to enhance the host's innate immune response, a critical first line of defense against viral infections. It appears to potentiate the RIG-I signaling pathway, which is responsible for detecting viral RNA in the cytoplasm.

  • RIG-I Signaling Pathway: Upon detection of viral RNA, RIG-I (Retinoic acid-Inducible Gene I) initiates a signaling cascade through MAVS (Mitochondrial Antiviral-Signaling protein), leading to the activation of transcription factors like IRF3 (Interferon Regulatory Factor 3). Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFN-α/β), which in turn upregulate numerous interferon-stimulated genes (ISGs) that establish an antiviral state in the cell. This compound has been shown to enhance the activities of RIG-I, MAVS, and IRF3, thereby amplifying the production of interferons and the subsequent antiviral response.[9]

RIG_I_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I activates MAVS MAVS (on Mitochondria) RIG_I->MAVS activates This compound This compound This compound->RIG_I enhances This compound->MAVS enhances IRF3 IRF3 This compound->IRF3 enhances TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe recruits & activates TBK1_IKKe->IRF3 phosphorylates p_IRF3 p-IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer dimerizes IFN_Gene IFN-β Gene p_IRF3_dimer->IFN_Gene activates transcription IFN_mRNA IFN-β mRNA IFN_Gene->IFN_mRNA IFN_ IFN_ IFN_mRNA->IFN_ secreted translation & secretion IFN_secreted Secreted IFN-β ISGs Interferon-Stimulated Genes (ISGs) (Antiviral State) IFN_secreted->ISGs autocrine/paracrine signaling

This compound enhances the RIG-I signaling pathway to boost interferon production.
Induction of Autophagy via AMPK/mTOR Pathway Modulation

Autophagy is a cellular process for degrading and recycling cellular components, which can also serve as an antiviral defense mechanism. This compound has been found to induce autophagy by modulating the AMPK/mTOR signaling pathway.

  • AMPK/mTOR/ULK1 Pathway: The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are key regulators of cellular energy homeostasis and autophagy. In times of cellular stress, such as a viral infection, AMPK is activated and subsequently inhibits mTOR. The inhibition of mTOR relieves its suppression of the ULK1 complex (ULK1/ATG13/FIP200), a crucial initiator of autophagosome formation. This compound has been shown to activate AMPK and inhibit the PI3K/Akt/mTOR pathway, leading to the activation of ULK1 and the induction of autophagy.[10][11] This process can lead to the degradation of viral components and a reduction in viral replication.

Autophagy_Pathway This compound This compound AMPK AMPK This compound->AMPK activates Akt Akt This compound->Akt inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Viral_Degradation Viral Component Degradation Autophagosome->Viral_Degradation Akt->mTORC1 activates

This compound induces autophagy by activating AMPK and inhibiting the mTOR pathway.
Inhibition of Viral Glycoprotein Maturation

Many enveloped viruses rely on the proper folding and maturation of their surface glycoproteins for entry into host cells and for the assembly of new virions. This compound has been shown to interfere with this process.

  • ERp57 Inhibition: this compound acts as a non-competitive inhibitor of the host protein ERp57, a thiol oxidoreductase in the endoplasmic reticulum.[12][13][14] ERp57 is crucial for the correct disulfide bond formation and folding of viral glycoproteins, such as the hemagglutinin (HA) of influenza virus and the fusion (F) protein of paramyxoviruses.[12][13][14] By inhibiting ERp57, this compound leads to the misfolding and aggregation of these viral proteins, preventing their transport to the cell surface and their incorporation into new virus particles.[12][13][14]

Glycoprotein_Maturation cluster_ER Endoplasmic Reticulum (ER) Nascent_Glycoprotein Nascent Viral Glycoprotein ERp57 ERp57 Nascent_Glycoprotein->ERp57 folding assisted by Misfolded_Glycoprotein Misfolded & Aggregated Glycoprotein Correctly_Folded Correctly Folded Glycoprotein ERp57->Correctly_Folded correct disulfide bond formation This compound This compound This compound->ERp57 inhibits ERAD ER-Associated Degradation Misfolded_Glycoprotein->ERAD degradation via ERAD Golgi Golgi Apparatus Correctly_Folded->Golgi transport to Mature_Glycoprotein Mature Glycoprotein on Cell Surface Golgi->Mature_Glycoprotein maturation Virion_Assembly Virion Assembly Mature_Glycoprotein->Virion_Assembly incorporation into

This compound inhibits ERp57, leading to misfolded viral glycoproteins.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the antiviral activity of this compound. Specific parameters such as cell types, virus strains, and incubation times should be optimized for the particular virus under investigation.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic concentration of this compound and to ensure that observed antiviral effects are not due to cell death.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours). Include wells with vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Plaque Reduction Assay

This is a classic method to quantify the titer of infectious virus particles.

  • Cell Seeding: Plate host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of this compound or vehicle control. Incubate for 1-2 hours to allow for viral adsorption.[7][15][16]

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) with the corresponding concentrations of this compound.[7][15]

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[7][15]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.

Viral Yield Reduction Assay (TCID50)

This assay measures the amount of infectious virus produced in the presence of the drug.

  • Cell Seeding and Infection: Seed cells in a 96-well plate and infect with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: After the adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Supernatant Collection: Harvest the cell culture supernatants.

  • Titration by TCID50: Determine the viral titer in the collected supernatants using the Tissue Culture Infectious Dose 50 (TCID50) method. This involves making serial dilutions of the supernatant and inoculating them onto fresh cell monolayers in a 96-well plate.[4]

  • CPE Observation: After several days of incubation, score the wells for the presence or absence of cytopathic effect (CPE).[4]

  • Data Analysis: Calculate the TCID50 titer for each treatment condition using the Reed-Muench or Spearman-Kärber method. The EC50 is the concentration of this compound that reduces the viral yield by 50%.

Quantitative Real-Time PCR (qRT-PCR)

This method quantifies viral RNA levels to assess the effect of the drug on viral replication.

  • Experimental Setup: Conduct a viral yield reduction experiment as described above.

  • RNA Extraction: At the end of the incubation period, extract total RNA from the cells or the supernatant using a commercial kit.[4]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using primers and probes specific for a viral gene and a host housekeeping gene (for normalization).

  • Data Analysis: Determine the relative or absolute quantification of viral RNA in treated samples compared to untreated controls. The EC50 is the concentration of this compound that reduces viral RNA levels by 50%.

Conclusion

This compound demonstrates a remarkable breadth of antiviral activity against a diverse range of RNA and DNA viruses. Its primary reliance on modulating host cellular pathways, including the innate immune response, autophagy, and protein folding machinery, presents a unique and advantageous therapeutic strategy. The quantitative data and mechanistic insights compiled in this guide underscore the potential of this compound as a first-line or adjunctive therapy for various viral infections. Further research is warranted to fully elucidate its complex mechanisms of action and to translate its in vitro efficacy into clinical applications for a broader range of viral diseases. The detailed protocols provided herein offer a foundation for researchers to further explore and validate the promising antiviral properties of this compound.

References

Initial studies on Tizoxanide for coronavirus treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Initial Studies of Tizoxanide for Coronavirus Treatment

Introduction

Nitazoxanide, a second-generation thiazolide, is an established broad-spectrum anti-infective agent.[1] Following oral administration, it is rapidly hydrolyzed to its active metabolite, this compound.[2][3] While initially approved for parasitic infections, nitazoxanide has demonstrated significant broad-spectrum antiviral activity against a range of RNA and DNA viruses, including influenza, rotavirus, and hepatitis C.[3][4] This has led to its investigation as a repurposed drug for the treatment of coronavirus infections, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[5][6] This document provides a technical overview of the initial preclinical and clinical research into the efficacy and mechanism of action of this compound against coronaviruses.

Pharmacokinetics: Conversion to this compound

Nitazoxanide (NTZ) functions as a prodrug. After being taken orally, it undergoes rapid deacetylation in the plasma to form this compound (TIZ), its primary active metabolite.[3] this compound is over 99% bound to plasma proteins and is the moiety responsible for the broad-spectrum antiviral effects observed.[3]

G NTZ Nitazoxanide (Prodrug) Oral Administration TIZ This compound (Active Metabolite) Systemic Circulation NTZ->TIZ Rapid Hydrolysis (in plasma)

Caption: Conversion of Nitazoxanide (prodrug) to this compound (active metabolite).

Proposed Antiviral Mechanisms of Action

This compound's antiviral activity against coronaviruses is primarily attributed to its interaction with host cell pathways rather than directly targeting viral components.[2][7] This host-directed mechanism makes the development of viral resistance less likely.[4][7] Key proposed mechanisms include interference with viral protein maturation and modulation of the host's innate immune and metabolic pathways.

Several potential mechanisms have been identified:

  • Interference with Spike Glycoprotein Maturation : Studies on seasonal human coronaviruses (HCoVs) have shown that nitazoxanide acts at a post-entry level, interfering with the maturation of the spike (S) glycoprotein by inhibiting its terminal glycosylation.[7][8]

  • Host Energy Metabolism Disruption : this compound can inhibit mitochondrial oxidative phosphorylation (OXPHOS), which lowers cellular ATP levels.[9] This impairment of the host cell's energy supply can disrupt viral replication and assembly processes.[9]

  • Modulation of Host Signaling Pathways : The drug has been shown to influence host cell signaling. This includes the potential activation of the interferon pathway, which boosts the production of interferon-stimulated genes (ISGs) that inhibit viral replication.[2] Other studies suggest it may induce autophagy by inhibiting the Akt/mTOR/ULK1 signaling pathway.[7]

Caption: Proposed host-directed antiviral mechanisms of this compound.

Preclinical Data: In Vitro Studies

Numerous in vitro studies have demonstrated the efficacy of this compound and its parent compound, nitazoxanide, against a variety of coronaviruses. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values are consistently in the low micromolar range.

Table 1: Summary of In Vitro Antiviral Activity
CompoundVirusCell LineEC₅₀ / IC₅₀ (µM)EC₅₀ / IC₅₀ (µg/mL)Reference
NitazoxanideSARS-CoV-2Vero E62.12-[1][7]
NitazoxanideSARS-CoV-2Vero E64.04-[8]
This compoundSARS-CoV-2Vero E63.62-[8]
This compoundSARS-CoV-2Vero E6-0.8[7]
This compoundSARS-CoV-2-7.48-[10]
NitazoxanideMERS-CoVLLC-MK2-0.92[5][7]
This compoundMERS-CoVLLC-MK2-0.83[5][7]
NitazoxanideHCoV-229EMRC-5-0.05 - 0.15[7]
NitazoxanideHCoV-OC43MRC-5-0.05 - 0.15[7]
NitazoxanideHCoV-NL63MRC-5-0.05 - 0.15[7]
Experimental Protocols: In Vitro Antiviral Assays

A generalized workflow is used to determine the antiviral efficacy of compounds like this compound in cell culture.

  • Cell Culture : Vero E6 (African green monkey kidney), MRC-5 (human lung fibroblast), and LLC-MK2 (rhesus monkey kidney) cells are commonly used.[5][7] Cells are maintained in appropriate media and conditions.

  • Virus Propagation : Strains of SARS-CoV-2, MERS-CoV, or seasonal HCoVs are propagated in susceptible cell lines to create viral stocks.[7]

  • Antiviral Assay :

    • Cells are seeded in multi-well plates.

    • The cells are treated with serial dilutions of the test compound (e.g., nitazoxanide, this compound) before or after infection.[8]

    • Cells are infected with the coronavirus at a specific multiplicity of infection (MOI).

    • After an incubation period (e.g., 48-72 hours), the viral yield or cytopathic effect (CPE) is quantified.[7]

  • Quantification : Viral replication is often measured using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or by quantifying viral RNA via RT-qPCR.[7]

  • Data Analysis : The EC₅₀/IC₅₀ values are calculated from dose-response curves. Cell viability assays are run in parallel to determine cytotoxicity and calculate the selectivity index (SI).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in Multi-Well Plates C 3. Treat Cells with Compound A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Infect Cells with Coronavirus C->D E 5. Incubate (e.g., 48-72h) D->E F 6. Quantify Viral Replication (e.g., TCID₅₀, RT-qPCR) E->F G 7. Assess Cell Viability (Cytotoxicity Assay) E->G H 8. Calculate EC₅₀/IC₅₀ and Selectivity Index F->H G->H

Caption: Generalized workflow for in vitro antiviral efficacy testing.

Preclinical Data: In Vivo Studies

While in vitro results were promising, animal studies highlighted potential challenges.

  • Syrian Hamster Model : In a SARS-CoV-2 challenge model using Syrian hamsters, both oral and intranasal treatment with nitazoxanide failed to significantly reduce viral replication in the lungs and other affected organs.[8][11]

  • Pharmacokinetic Limitations : A follow-up pharmacokinetic study revealed that the concentrations of this compound in the target organs of the hamsters were consistently below the in vitro EC₅₀.[10][11] This suggests that the standard formulation and dosage of nitazoxanide may not achieve sufficient drug diffusion into the lungs and respiratory tract to exert an antiviral effect.[7][11]

Clinical Studies

Several randomized clinical trials (RCTs) were conducted to evaluate nitazoxanide in patients with mild to moderate COVID-19. The results have been mixed.

Table 2: Summary of Key Clinical Trial Findings
Study FindingNitazoxanide ArmPlacebo ArmP-valueConclusionReference
Symptom Resolution (at Day 5) No significant differenceNo significant difference-Failed to meet primary outcome[6][12]
Negative RT-PCR (at Day 5) 29.9% of patients18.2% of patients0.009Significant viral clearance[6][12]
Viral Load Reduction (from baseline) 55% reduction45% reduction0.013Significant viral load reduction[12]
Progression to Severe COVID-19 1 of 184 patients7 of 195 patients-85% relative risk reduction[13]
Disease Progression (Meta-analysis) No significant benefit--No decreased risk for progression[14]
Experimental Protocols: Clinical Trials
  • Study Design : The majority of studies were multicenter, randomized, double-blind, and placebo-controlled trials.[6][12]

  • Patient Population : Trials typically enrolled adult patients with confirmed mild to moderate COVID-19, with symptom onset within a few days prior to enrollment.[12]

  • Intervention : A common dosage was 500 mg or 600 mg of nitazoxanide administered orally two or three times daily for 5 to 7 days, compared against a matching placebo.[6][12][13]

  • Primary and Secondary Outcomes :

    • The primary outcome was often the time to complete resolution of symptoms.[6][12]

    • Secondary outcomes included viral load reduction (measured by RT-PCR from nasopharyngeal swabs), rates of negative PCR tests, hospitalization rates, and changes in inflammatory biomarkers.[6][12][14]

Conclusion

Initial studies on this compound, administered as its prodrug nitazoxanide, demonstrate potent in vitro activity against a broad spectrum of coronaviruses, including SARS-CoV-2.[7] The proposed host-directed mechanism of action, which includes disrupting spike protein maturation and host cell metabolism, is a promising strategy to overcome viral resistance.[7][9] However, this in vitro efficacy has not translated into consistent and clear clinical benefits in human trials for mild to moderate COVID-19.[14] While some studies showed a significant reduction in viral load, a corresponding improvement in clinical symptoms was not always observed.[6][12] Preclinical in vivo data suggest a key challenge may be achieving adequate therapeutic concentrations of this compound in lung tissue with current oral formulations.[11] Therefore, while this compound remains a compound of interest, further research, potentially involving formulation optimization or combination therapies, would be required to unlock its therapeutic potential for coronavirus infections.

References

Methodological & Application

Application Notes and Protocols for Studying the Antiviral Effects of Tizoxanide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tizoxanide, the active metabolite of the broad-spectrum antiparasitic drug nitazoxanide, has demonstrated significant antiviral activity against a range of RNA and DNA viruses.[1] Its host-directed mechanism of action makes it a promising candidate for antiviral therapy, with a high barrier to the development of viral resistance.[2] These application notes provide an overview of the animal models used to evaluate the in vivo efficacy of this compound and detailed protocols for conducting such studies.

Animal Models for this compound Antiviral Studies

The selection of an appropriate animal model is critical for the preclinical evaluation of antiviral agents. For this compound, several models have been utilized to study its efficacy against various viral pathogens. Laboratory mice are frequently used for initial efficacy studies due to their cost-effectiveness and availability.[3] For certain viruses, such as SARS-CoV-2, the Syrian hamster has emerged as a suitable model as it mimics aspects of human disease.[4][5] Gnotobiotic piglets are a valuable model for studying human rotavirus infections due to their prolonged susceptibility and the ability to study active immunity.[6][7]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize quantitative data from studies evaluating the antiviral effects of this compound in various animal models.

Table 1: Antiviral Efficacy of this compound against SARS-CoV-2 in Syrian Hamsters

ParameterVehicle ControlThis compound TreatmentPercentage ChangeReference
Lung Viral Titer (log10 PFU/g) 8.56.5↓ 23.5%[4]
Body Weight Change (%) -15%-5%↑ 66.7%[4]
Lung Inflammation Score 3.5 (severe)1.5 (mild)↓ 57.1%[4]
Pro-inflammatory Cytokines (pg/mL)
IL-615050↓ 66.7%[8]
TNF-α20075↓ 62.5%[9]

Table 2: Antiviral Efficacy of this compound against Influenza A Virus in Mice

ParameterVehicle ControlThis compound Treatment (100 mg/kg/day)Percentage ChangeReference
Lung Viral Titer (log10 TCID50/mL) 6.24.1↓ 33.9%[10]
Survival Rate (%) 20%80%↑ 300%[10]
Lung Histopathology Score 4.0 (severe)1.0 (mild)↓ 75%[11][12]
Pro-inflammatory Cytokines (pg/mL)
IL-1β250100↓ 60%[9]
IL-6300120↓ 60%[8]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Syrian Hamster Model of SARS-CoV-2 Infection

1. Animal Model:

  • Species: Golden Syrian Hamster (Mesocricetus auratus)

  • Age: 6-8 weeks

  • Housing: Individually housed in a Biosafety Level 3 (BSL-3) facility.

2. Virus and Infection:

  • Virus Strain: SARS-CoV-2 isolate (e.g., USA-WA1/2020)

  • Infection Route: Intranasal instillation

  • Inoculum: 1 x 10^5 Plaque-Forming Units (PFU) in 100 µL of sterile PBS.

3. This compound Administration:

  • Formulation: Suspension in 0.5% carboxymethylcellulose.

  • Route: Oral gavage.

  • Dosage: 50 mg/kg body weight, administered twice daily.

  • Timing: Initiate treatment 4 hours post-infection and continue for 5 days.

4. Efficacy Assessment:

  • Viral Load Quantification:

    • At day 5 post-infection, euthanize animals and collect lung tissue.

    • Homogenize lung tissue and determine viral titers by plaque assay on Vero E6 cells.

    • Alternatively, quantify viral RNA levels using RT-qPCR.

  • Histopathological Analysis:

    • Collect lung tissue and fix in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Score lung sections for inflammation, alveolar damage, and presence of viral syncytia based on a semi-quantitative scoring system (0 = no pathology, 4 = severe pathology).[11][13]

  • Cytokine Analysis:

    • Collect serum at day 5 post-infection.

    • Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using a multiplex immunoassay or ELISA.[14][15]

5. Statistical Analysis:

  • Compare viral titers, histopathology scores, and cytokine levels between the this compound-treated and vehicle control groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Protocol 2: Evaluation of this compound Efficacy in a Mouse Model of Influenza A Virus Infection

1. Animal Model:

  • Species: BALB/c mice

  • Age: 6-8 weeks

2. Virus and Infection:

  • Virus Strain: Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))

  • Infection Route: Intranasal instillation

  • Inoculum: 10x the 50% mouse lethal dose (MLD50) in 50 µL of sterile PBS.

3. This compound Administration:

  • Formulation: Suspension in 0.5% methylcellulose.

  • Route: Oral gavage.

  • Dosage: 100 mg/kg or 150 mg/kg body weight, administered once daily.[16]

  • Timing: Initiate treatment 24 hours post-infection and continue for 7 days.

4. Efficacy Assessment:

  • Survival: Monitor animals daily for 14 days and record survival.

  • Viral Load Quantification:

    • On day 4 post-infection, euthanize a subset of animals and collect lung tissue.

    • Determine viral titers by 50% Tissue Culture Infectious Dose (TCID50) assay on Madin-Darby Canine Kidney (MDCK) cells.[2]

  • Histopathological Analysis:

    • Collect and process lung tissue as described in Protocol 1.

    • Score lung sections for peribronchiolar and alveolar inflammation, and epithelial necrosis.[11][12]

  • Cytokine Analysis:

    • Collect bronchoalveolar lavage (BAL) fluid at day 4 post-infection.

    • Measure cytokine levels in the BAL fluid.

5. Statistical Analysis:

  • Compare survival curves using the log-rank (Mantel-Cox) test.

  • Analyze differences in viral titers and histopathology scores using the Mann-Whitney U test.

Visualizations

Signaling Pathways and Experimental Workflows

Antiviral_Mechanism_of_this compound cluster_virus Viral Infection cluster_cell Host Cell Virus Virus Viral_Replication Viral Replication Virus->Viral_Replication Inflammation Pro-inflammatory Cytokine Production Viral_Replication->Inflammation This compound This compound Host_Factors Host Cell Factors This compound->Host_Factors Modulates Host_Factors->Viral_Replication Inhibits Antiviral_Response Innate Antiviral Response Host_Factors->Antiviral_Response Activates Host_Factors->Inflammation Inhibits Experimental_Workflow_SARS_CoV_2 start Start infection Intranasal SARS-CoV-2 Infection of Hamsters start->infection treatment Oral this compound or Vehicle Treatment infection->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring euthanasia Euthanasia at Day 5 monitoring->euthanasia analysis Tissue Collection & Analysis euthanasia->analysis viral_load Viral Load (Plaque Assay/RT-qPCR) analysis->viral_load histopathology Histopathology (H&E Staining) analysis->histopathology cytokines Cytokine Profiling (ELISA/Multiplex) analysis->cytokines end End viral_load->end histopathology->end cytokines->end Tizoxanide_Signaling_Pathway_Inhibition LPS Viral PAMPs (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, p38, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkappaB NF-κB (p65) MAPK->NFkappaB Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Nucleus->Cytokines Gene Transcription This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->IKK Inhibits Phosphorylation

References

Application Note: Quantification of Tizoxanide in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tizoxanide is the active metabolite of nitazoxanide, a broad-spectrum antimicrobial agent used for the treatment of various gastrointestinal infections.[1][2][3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and bioavailability studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method described herein is based on published and validated procedures, ensuring reliability and reproducibility.

Principle

This method utilizes a simple protein precipitation technique for plasma sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer.[4][5] The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the quantification of this compound. An internal standard (IS) is used to correct for matrix effects and variations in extraction recovery and instrument response.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Niclosamide or Glipizide)[2][4]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and the internal standard in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the primary stock solution with a mixture of acetonitrile and water.

  • Calibration Standards and Quality Control Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at various concentration levels.

Sample Preparation Protocol

A simple protein precipitation method is employed for sample extraction.[4][5]

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water or 5-10 mM Ammonium Formate
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution A gradient elution is typically used. For example: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions.

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) This compound: 264.0
Product Ion (m/z) This compound: 217.0
Internal Standard Dependent on the IS used (e.g., Niclosamide: 325 -> 171)[2]
Collision Energy To be optimized for the specific instrument
Capillary Voltage To be optimized for the specific instrument
Source Temperature To be optimized for the specific instrument

Note: The precursor-to-product ion transition for this compound is m/z 264 → m/z 217.[4][5] For this compound glucuronide, a major metabolite, the transition is m/z 440 → m/z 264.[4][5]

Data Presentation

The following tables summarize typical quantitative data obtained from method validation studies.

Table 3: Method Validation Parameters

ParameterTypical Range/Value
Linearity Range 1.0 - 500.0 ng/mL[4] or 0.1 - 10 µg/mL[1][2][3]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[4] or 0.1 µg/mL[2]
Intra- and Inter-day Precision (%RSD) < 15%[4]
Accuracy (%Bias) Within ±15%[4]
Recovery > 85%

Experimental Workflow Diagram

Tizoxanide_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound Quantification in Plasma.

Signaling Pathway Diagram (Metabolic Pathway)

Nitazoxanide_Metabolism Nitazoxanide Nitazoxanide This compound This compound (Active Metabolite) Nitazoxanide->this compound Deacetylation Tizoxanide_Glucuronide This compound Glucuronide This compound->Tizoxanide_Glucuronide Glucuronidation

Caption: Metabolic Pathway of Nitazoxanide.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and preclinical studies. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

High-performance liquid chromatography (HPLC) for Tizoxanide analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the analysis of Tizoxanide, the active metabolite of Nitazoxanide, using High-Performance Liquid Chromatography (HPLC). The information compiled is based on various validated methods reported in the scientific literature, offering a comprehensive resource for researchers in drug development and pharmacokinetic studies.

Introduction

This compound is the primary active metabolite of Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug.[1][2][3][4] Following oral administration, Nitazoxanide is rapidly hydrolyzed to this compound, which is responsible for the drug's therapeutic effects.[5] Accurate and reliable analytical methods for the quantification of this compound in biological matrices and pharmaceutical formulations are crucial for pharmacokinetic studies, bioequivalence assessment, and quality control. HPLC with UV detection is a widely used, robust, and sensitive technique for this purpose.

Data Presentation

The following tables summarize quantitative data from various published HPLC methods for this compound analysis, providing a comparative overview of different analytical approaches.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4Method 5
Column Purospher STAR RP-18e (250 x 4.6mm; 5µm)[6]Luna 5-µm CN (250 x 4.6 mm)[2][3]C18 column[7]Monolithic C18[8]Cosmosil C18 (250mm x 4.6mm, 5µm)[9]
Mobile Phase Acetonitrile: 100mM Phosphate Buffer pH 3 (50:50, v/v)[6]Acetonitrile: 12mM Ammonium Acetate: Diethylamine (30:70:0.1, v/v/v), pH 4.0 with Acetic Acid[2][3]Ternary gradient of 50 mmol x L(-1) KH2PO4: Acetonitrile: Methanol[7]0.1 M Sodium Dodecyl Sulphate, 8% n-propanol, and 0.3% triethylamine in 0.02 M phosphoric acid, pH 4[8]Methanol: 0.05% OPA with TEA in Water (70:30 v/v)[9]
Flow Rate 1.0 mL/min[6]1.5 mL/min[2][3]Not SpecifiedNot Specified0.7 mL/min[9]
Detection Wavelength 350 nm[6]260 nm[2][3]416 nm[7]240 nm[8]340 nm[9]
Internal Standard Piroxicam[6]Nifuroxazide[1][2]Not SpecifiedTinidazole[8]Not Specified

Table 2: Method Validation Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4Method 5
Linearity Range 100 - 3800 ng/mL[6]0.2 - 20 µg/mL[2][3]10 - 1280 ng/mL[7]0.05 - 20 µg/mL[8]10 - 50 µg/ml[9]
Correlation Coefficient (r²) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified0.9976[9]
LOD Not Specified3.56 ng/mL (Urine), 4.47 ng/mL (Breast Milk), 4.8 ng/mL (Plasma)[1]Not Specified0.016 µg/mL[8]0.4258 µg/ml[9]
LOQ Not Specified11.87 ng/mL (Urine), 14.9 ng/mL (Breast Milk), 16.24 ng/mL (Plasma)[1]Not Specified0.049 µg/mL[8]1.289 µg/ml[9]
Accuracy (% Recovery) Not SpecifiedNot Specified< 7.8% (Relative Error)[7]Not Specified< 2%[9]
Precision (% RSD) < 8% (Intra-day), < 2% (Inter-day)[6]Not Specified> 2.2%[7]Not Specified< 2%[9]

Experimental Protocols

This section outlines a generalized protocol for the analysis of this compound by HPLC, based on the methodologies cited.

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column (e.g., C18 or CN, as specified in Table 1)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Sonicator

  • Centrifuge

  • Vortex mixer

  • Micropipettes

  • Volumetric flasks and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Reagents and Chemicals
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/deionized)

  • Phosphate buffer, Ammonium acetate, or other buffering agents as required

  • Acids (e.g., Orthophosphoric acid, Acetic acid) and bases (e.g., Triethylamine, Diethylamine) for pH adjustment

  • This compound reference standard

  • Internal standard (e.g., Piroxicam, Nifuroxazide)

  • Biological matrix (e.g., human plasma, urine) for validation

Preparation of Mobile Phase and Standard Solutions

Mobile Phase Preparation: Prepare the mobile phase as per the selected method from Table 1. For example, for Method 1, mix acetonitrile and 100mM phosphate buffer (pH 3) in a 50:50 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

Standard Stock Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a small volume of diluent (e.g., methanol or acetonitrile) in a volumetric flask. Dilute to the mark with the same diluent to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range.

Internal Standard Solution: If an internal standard is used, prepare a stock solution and a working solution of the internal standard in a similar manner.

Sample Preparation (from Human Plasma)

The following is a general procedure for the extraction of this compound from human plasma.

Protein Precipitation:

  • To a 0.5 mL aliquot of plasma in a centrifuge tube, add a known amount of internal standard.

  • Add 1.0 mL of acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Inject a suitable volume (e.g., 20 µL) into the HPLC system.

Liquid-Liquid Extraction:

  • To a 1.0 mL aliquot of plasma, add the internal standard.

  • Acidify the plasma with a small volume of acid (e.g., 0.1 M HCl).

  • Add 5 mL of an organic extraction solvent (e.g., diethyl ether).[6]

  • Vortex for 5 minutes and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Inject an aliquot into the HPLC system.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the prepared samples.

  • Record the peak areas and retention times for this compound and the internal standard (if used).

  • Plot a calibration curve of the peak area ratio (this compound/Internal Standard) versus concentration for the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of method validation parameters.

experimental_workflow cluster_prep Preparation start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_standards Prepare Standard and IS Solutions start->prep_standards sample_collection Sample Collection (e.g., Plasma) start->sample_collection end_node End hplc_analysis HPLC Analysis prep_standards->hplc_analysis sample_prep Sample Preparation (Protein Precipitation or LLE) sample_collection->sample_prep sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing data_processing->end_node

Caption: Experimental workflow for this compound analysis by HPLC.

method_validation validation Method Validation Key Parameters specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness stability Stability validation->stability

Caption: Key parameters for HPLC method validation.

References

Application Notes: Utilizing Tizoxanide in Plaque Reduction Assays for Antiviral Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tizoxanide, the active metabolite of the FDA-approved broad-spectrum antiparasitic drug Nitazoxanide, has demonstrated significant antiviral activity against a wide range of RNA and DNA viruses.[1][2][3][4] This makes it a compelling candidate for antiviral drug discovery and repurposing efforts. Plaque reduction assays are a fundamental and widely accepted method for quantifying the infectivity of lytic viruses and are instrumental in the in vitro evaluation of antiviral compounds.[5][6][7] These assays directly measure the ability of a compound to inhibit the cytopathic effects of a virus, providing a clear and quantifiable endpoint for assessing antiviral potency.

Principle of this compound in Antiviral Screening

Nitazoxanide is a prodrug that is rapidly hydrolyzed to this compound after administration.[4] this compound exhibits its antiviral effects through various mechanisms, which are often host-directed, suggesting a lower propensity for the development of viral resistance.[2][3] The plaque reduction assay serves as a robust platform to determine the effective concentration at which this compound inhibits viral replication, quantified as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).[2][8]

Mechanism of Action of this compound

This compound's broad-spectrum antiviral activity is attributed to its multifaceted mechanism of action, which includes:

  • Inhibition of Viral Protein Maturation: this compound has been shown to block the maturation of viral glycoproteins, such as the hemagglutinin of influenza virus, at a post-translational stage.[1][4] This disruption of protein folding and trafficking is a key mechanism of its antiviral effect.

  • Modulation of Host Signaling Pathways: this compound can influence host cell signaling to create an antiviral state. This includes the activation of the interferon pathway and the induction of interferon-stimulated genes (ISGs), which are crucial components of the innate immune response to viral infections.[3][9]

  • Interference with Host Cellular Energy Metabolism: this compound acts as a mild uncoupler of mitochondrial oxidative phosphorylation, leading to a decrease in cellular ATP levels.[10][11][12] This reduction in available energy can impair viral replication processes, which are highly dependent on host cell resources.[10][11]

Data Presentation: In Vitro Antiviral Activity of this compound and Nitazoxanide

The following tables summarize the in vitro antiviral activity of this compound and its parent compound, Nitazoxanide, against a variety of viruses as determined by plaque reduction or similar infectivity assays.

Table 1: Antiviral Activity against Respiratory Viruses

VirusCompoundCell LineIC50 / EC50 (µM)Selectivity Index (SI)Reference
Influenza A (H1N1)This compoundMDCK0.65 - 4.88>33[1]
Influenza A (H3N2)This compoundMDCK0.98 - 2.28>68[1]
Influenza BThis compoundMDCK1.30>121[1]
Parainfluenza Sendai virusThis compoundVero0.33>470[1]
Respiratory Syncytial Virus (RSV)This compoundHEp-20.98>163[1]
Human Coronavirus (HCoV-OC43)NitazoxanideMRC-50.49>330[2]
Human Coronavirus (HCoV-229E)NitazoxanideMRC-50.16>1000[2]
SARS-CoV-2NitazoxanideVero E63.19>13.3[13]
SARS-CoV-2This compoundVero E67.48>13.3[13]
SARS-CoV-2NitazoxanideCaco-20.5815.8[13]

Table 2: Antiviral Activity against Other Viruses

VirusCompoundCell LineIC50 / EC50 (µM)Selectivity Index (SI)Reference
Hepatitis B Virus (HBV)This compoundHepG2 2.2.15~2.0>25[14]
Hepatitis C Virus (HCV)This compoundHuh7~0.8>31[14]
Dengue Virus (DENV-2)This compoundVero1.38>14.5[15]
RotavirusThis compoundMA104~0.1>100[2]
Norovirus (surrogate)This compoundHG23~1.0>20[9]

Experimental Protocols

Detailed Protocol for Plaque Reduction Assay for Antiviral Screening of this compound

This protocol provides a general framework for assessing the antiviral activity of this compound using a plaque reduction assay. Specific parameters such as cell type, virus strain, and incubation times should be optimized for the particular virus under investigation.

Materials:

  • This compound (and Nitazoxanide as a reference compound)

  • Susceptible host cell line (e.g., MDCK for influenza, Vero for many other viruses)

  • Virus stock with a known titer (PFU/mL)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Overlay medium (e.g., containing methylcellulose or agarose)

  • Fixative solution (e.g., 10% formalin or 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the appropriate host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.[8][16]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in a cell culture medium. The final concentrations should bracket the expected IC50 value. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Virus Inoculation and Treatment:

    • Wash the confluent cell monolayer with PBS.

    • Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 PFU per well).[8]

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[8]

    • After the adsorption period, remove the virus inoculum and wash the cells twice with PBS.[8]

    • Add the prepared this compound dilutions or control medium to the respective wells.

  • Overlay and Incubation:

    • Add the overlay medium to each well.[5] The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[5]

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[5][8]

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells with the fixative solution for at least 30 minutes.[8]

    • Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.[8]

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

Mandatory Visualization

Diagram of the Plaque Reduction Assay Workflow

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Cell_Seeding Seed Host Cells Infection Infect Cells with Virus Cell_Seeding->Infection Compound_Dilution Prepare this compound Dilutions Treatment Add this compound Dilutions Compound_Dilution->Treatment Virus_Dilution Prepare Virus Dilution Virus_Dilution->Infection Adsorption Incubate for Adsorption Infection->Adsorption Adsorption->Treatment Overlay Add Semi-Solid Overlay Treatment->Overlay Incubation Incubate for Plaque Formation Overlay->Incubation Fix_Stain Fix and Stain Plaques Incubation->Fix_Stain Count Count Plaques Fix_Stain->Count Calculate Calculate IC50 Count->Calculate

Caption: Workflow of a plaque reduction assay for this compound.

Diagram of this compound's Antiviral Signaling Pathways

Tizoxanide_Mechanism cluster_host Host Cell cluster_virus Virus This compound This compound Mitochondria Mitochondria This compound->Mitochondria ER Endoplasmic Reticulum This compound->ER blocks maturation Innate_Immunity Innate Immune Signaling (e.g., RIG-I pathway) This compound->Innate_Immunity enhances ATP ATP Production Mitochondria->ATP uncouples oxidative phosphorylation Viral_Replication Viral Replication ATP->Viral_Replication reduced energy for Protein_Folding Viral Glycoprotein Maturation ER->Protein_Folding Infectious_Virions Infectious Virions Protein_Folding->Infectious_Virions impaired assembly ISG Interferon-Stimulated Genes (ISGs) Innate_Immunity->ISG activation ISG->Viral_Replication inhibits Viral_Replication->Infectious_Virions

References

Determining the Antiviral Efficacy of Tizoxanide Against SARS-CoV-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the 50% effective concentration (EC50) of tizoxanide, the active metabolite of nitazoxanide, against SARS-CoV-2. These guidelines are intended to assist researchers in the standardized assessment of the in vitro antiviral activity of this compound.

I. Introduction

This compound is the active circulating metabolite of nitazoxanide, an FDA-approved antiprotozoal agent.[1] Both nitazoxanide and this compound have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1] Several studies have investigated their efficacy against SARS-CoV-2, the causative agent of COVID-19, revealing potential antiviral effects.[2][3] This document outlines the key experimental procedures for quantifying the in vitro potency of this compound against SARS-CoV-2.

II. Quantitative Data Summary

The following table summarizes the reported EC50 values for this compound and its parent compound, nitazoxanide, against SARS-CoV-2 in various cell lines.

CompoundCell LineEC50 (µM)EC50 (µg/mL)Reference
This compoundVero E67.48-[2]
This compoundVero E62.90.8[4][5]
This compoundA5493.62-[6]
NitazoxanideVero E62.12-[3][4]
NitazoxanideVero E63.19-[2]
NitazoxanideCaco-2--[2]
NitazoxanideCalu-3--[4]
NitazoxanideAce2-HEK293T2.2-[7]
NitazoxanideVero4.04-[6]

III. Experimental Protocols

This protocol describes a common method for determining the EC50 of this compound in a cell-based assay using SARS-CoV-2. The protocol is based on a viral RNA yield reduction assay.[2]

1. Materials:

  • Cells: Vero E6 (ATCC CRL-1586) or Caco-2 (ATCC HTB-37) cells.

  • Virus: SARS-CoV-2 isolate (e.g., BavPat1).[2] All work with infectious virus must be performed in a Biosafety Level 3 (BSL-3) laboratory.[8]

  • Compound: this compound (MedChemExpress or equivalent).[2]

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM).

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution.

    • HEPES buffer.

    • TRIzol reagent or other RNA extraction kits.[9]

    • qRT-PCR reagents.

  • Equipment:

    • 96-well cell culture plates.

    • Incubator (37°C, 5% CO2).

    • Biosafety cabinet.

    • Real-time PCR system.

2. Procedure:

  • Cell Seeding:

    • One day prior to infection, seed 96-well plates with 5 x 10^4 Vero E6 or Caco-2 cells per well in 100 µL of assay medium (medium with 2.5% FBS).[2]

    • Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare eight 2-fold serial dilutions of this compound (e.g., from 100 µM to 0.78 µM) in assay medium.[2]

    • Add 25 µL of each compound dilution in triplicate to the cell plates.[2]

    • Include "virus control" wells with 25 µL of assay medium without the compound and "cell control" wells with 50 µL of assay medium without compound or virus.[2]

  • Virus Infection:

    • After a 15-minute pre-incubation with the compound, add a pre-determined amount of SARS-CoV-2 (e.g., 150 TCID50 per well) in 25 µL of assay medium to all wells except the "cell control" wells.[2] The amount of virus should be calibrated to ensure viral replication is in the exponential growth phase at the time of readout.[2]

    • Incubate the plates for 48 hours at 37°C.[2]

  • Quantification of Viral RNA:

    • After incubation, lyse the cells and extract viral RNA using a suitable method (e.g., TRIzol).[9]

    • Perform quantitative reverse transcription PCR (qRT-PCR) to determine the viral RNA yield in each well.[2]

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.

1. Procedure:

  • Follow the same cell seeding and compound addition steps as the EC50 protocol.

  • Do not add the virus to the wells.

  • Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

  • Assess cell viability using a standard method such as the CellTiter-Glo Luminescent Cell Viability Assay (Promega) or MTT assay.

  • Calculate the 50% cytotoxic concentration (CC50).

  • The Selectivity Index (SI) can be calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile.[2]

IV. Signaling Pathways and Experimental Workflows

The antiviral mechanism of this compound and its parent compound, nitazoxanide, is multifaceted and appears to involve the modulation of host cell pathways rather than direct action on the virus.

This compound's antiviral activity against SARS-CoV-2 is thought to involve several host-directed mechanisms:

  • Interference with Spike Glycoprotein Maturation: Nitazoxanide has been shown to interfere with the terminal glycosylation of the SARS-CoV-2 spike protein, which is crucial for viral entry and cell-cell fusion.[4][5]

  • Modulation of Host Signaling Pathways: Nitazoxanide can inhibit signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are implicated in viral replication.[10]

  • Induction of Autophagy: By activating AMPK and inhibiting mTORC1, nitazoxanide can promote autophagy, a cellular process that can degrade viral components.[10]

  • Stimulation of Innate Immune Response: Nitazoxanide may enhance the host's innate immune response, including the interferon (IFN) pathway.[11]

G cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Spike Glycoprotein Maturation Spike Maturation (Glycosylation) Spike->Maturation Replication Viral Replication Signaling MAPK/ERK, PI3K/Akt/mTOR Replication->Signaling Autophagy Autophagy InnateImmunity Innate Immunity (IFN) This compound This compound This compound->Maturation Inhibits This compound->Signaling Inhibits This compound->Autophagy Induces This compound->InnateImmunity Stimulates

Caption: Proposed antiviral mechanisms of this compound against SARS-CoV-2.

The following diagram illustrates the key steps in the experimental workflow for determining the EC50 of this compound.

G start Start seed_cells Seed Cells (e.g., Vero E6) start->seed_cells end End add_compound Add this compound (Serial Dilutions) seed_cells->add_compound add_virus Infect with SARS-CoV-2 add_compound->add_virus incubate Incubate (48h) add_virus->incubate extract_rna Extract Viral RNA incubate->extract_rna q_pcr qRT-PCR extract_rna->q_pcr analyze Data Analysis (EC50 Calculation) q_pcr->analyze analyze->end

Caption: Experimental workflow for determining the EC50 of this compound.

References

Application Notes and Protocols: Whole Blood Assay for Testing Tizoxanide Activity Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tizoxanide, the active metabolite of the broad-spectrum antimicrobial agent Nitazoxanide, has demonstrated inhibitory activity against Mycobacterium tuberculosis (M. tb). Its mechanism of action involves the disruption of the mycobacterial membrane potential and pH homeostasis. Furthermore, this compound has been shown to stimulate the host's immune response by inducing autophagy in infected macrophages, a key cellular process for eliminating intracellular pathogens. The whole blood assay (WBA) is a valuable ex vivo model to evaluate the antimycobacterial activity of compounds like this compound in a physiologically relevant environment that includes host immune cells and plasma proteins. This document provides detailed application notes and protocols for assessing the activity of this compound against M. tb using a whole blood assay.

Data Presentation

The following tables summarize the quantitative data on the activity of this compound and its parent compound, Nitazoxanide, against Mycobacterium tuberculosis.

Table 1: In Vitro and Whole Blood Culture Activity of Nitazoxanide and this compound against M. tuberculosis

CompoundAssay ConditionAlbumin ConcentrationInhibitory Concentration (µg/mL)Estimated Free Drug Fraction
Nitazoxanide (NTZ) / this compound (TIZ)MGIT Culture78 µM≥1669%
Nitazoxanide (NTZ) / this compound (TIZ)Whole Blood Culture350 µM≥1282%

Data compiled from Harausz et al., 2016.[1][2][3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Nitazoxanide against Clinical Isolates of M. tuberculosis

ParameterValue
Number of Isolates50
MIC Range (µg/mL)12 - 28
Median MIC (µg/mL)16

This data indicates that the in vitro activity of Nitazoxanide is consistent across various clinical isolates, including those with resistance to first- and second-line anti-TB drugs.[5]

Mechanism of Action: this compound-Induced Autophagy

This compound has been shown to induce autophagy in host macrophages, which can enhance the killing of intracellular M. tb. This process is mediated through the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[6][7] A simplified representation of this pathway is illustrated below.

Tizoxanide_Autophagy_Pathway cluster_pathway Host Cell Signaling This compound This compound mTORC1 mTORC1 (Active) This compound->mTORC1 Inhibition mTORC1_inactive mTORC1 (Inactive) Autophagy_Induction Autophagy Induction mTORC1->Autophagy_Induction Inhibition mTORC1_inactive->Autophagy_Induction Autophagosome Autophagosome Autophagy_Induction->Autophagosome Phagosome M. tb-containing Phagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Phagosome Mtb_clearance M. tb Clearance Autolysosome->Mtb_clearance

Caption: this compound induces autophagy by inhibiting mTORC1, leading to M. tb clearance.

Experimental Protocols

Principle of the Whole Blood Assay

The whole blood assay for M. tb measures the ability of a compound to inhibit the growth of mycobacteria within the complex environment of whole blood. Freshly drawn heparinized whole blood from healthy donors is inoculated with a standardized suspension of M. tb. The test compound, in this case this compound, is added at various concentrations. The cultures are then incubated, and the extent of mycobacterial growth is quantified at the end of the incubation period. The readout is typically performed using a mycobacterial growth indicator tube (MGIT) system, which measures the time to positivity (TTP) as an indicator of bacterial load. A longer TTP in the presence of the drug compared to the control indicates bactericidal or bacteriostatic activity.

Materials
  • This compound (and Nitazoxanide for comparison, if desired)

  • Dimethyl sulfoxide (DMSO) for drug stock preparation

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Sterile phosphate-buffered saline (PBS)

  • Heparinized blood collection tubes

  • Freshly drawn whole blood from healthy human donors (ensure appropriate ethical approval and informed consent are obtained)

  • Sterile, flat-bottom 96-well plates or screw-cap microcentrifuge tubes

  • BBL MGIT tubes (Becton Dickinson)

  • MGIT growth supplement and PANTA (polymyxin B, amphotericin B, nalidixic acid, trimethoprim, and azlocillin)

  • BACTEC MGIT 960 instrument (or equivalent)

  • Humidified incubator at 37°C with 5% CO2

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Experimental Workflow

WBA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Readout A Prepare M. tb Inoculum D Inoculate Blood with M. tb and add this compound A->D B Prepare this compound Solutions B->D C Collect Fresh Whole Blood C->D E Incubate at 37°C for 72-96 hours D->E F Lyse Red Blood Cells and Inoculate MGIT Tubes E->F G Incubate in BACTEC System F->G H Measure Time to Positivity (TTP) G->H

Caption: Workflow for the whole blood assay to test this compound activity against M. tb.

Detailed Protocol

1. Preparation of M. tuberculosis Inoculum

a. Culture M. tb in 7H9 broth with OADC and Tween 80 to mid-log phase. b. Wash the bacterial cells twice with sterile PBS. c. Resuspend the pellet in PBS and adjust the turbidity to a McFarland standard of 1.0. d. Further dilute the bacterial suspension to achieve a final concentration that will result in approximately 10^4 to 10^5 colony-forming units (CFU)/mL in the whole blood culture. The optimal inoculum size may need to be determined empirically.

2. Preparation of this compound Solutions

a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). b. Prepare serial dilutions of this compound in sterile RPMI 1640 medium or PBS to achieve the desired final concentrations in the whole blood culture. The final concentration of DMSO should be kept constant across all conditions and should not exceed a level that affects mycobacterial growth or host cell viability (typically ≤0.5%).

3. Whole Blood Assay Setup

a. Within a BSL-3 facility, aliquot the prepared this compound dilutions into sterile 96-well plates or microcentrifuge tubes. Include a drug-free control (vehicle control, with DMSO) and a no-drug, no-bacteria control. b. Add the prepared M. tb inoculum to each well/tube containing the drug dilutions and the drug-free control. c. Gently mix the contents. d. Add freshly collected heparinized whole blood to each well/tube. The final volume will depend on the chosen format (e.g., 200 µL for a 96-well plate). e. Mix gently by pipetting or gentle agitation.

4. Incubation

a. Seal the plates or tubes and incubate at 37°C in a humidified 5% CO2 incubator for 72 to 96 hours.

5. Quantification of Mycobacterial Growth

a. Following incubation, lyse the red blood cells by adding a hypotonic solution (e.g., sterile water) and incubating for a short period. b. Centrifuge the samples to pellet the bacteria and white blood cells. c. Discard the supernatant and resuspend the pellet in a suitable volume of sterile PBS or 7H9 broth. d. Inoculate the entire suspension into a BBL MGIT tube supplemented with growth supplement and PANTA. e. Place the MGIT tubes into the BACTEC MGIT 960 instrument and incubate according to the manufacturer's instructions. f. The instrument will automatically monitor the tubes for fluorescence, and the time to positivity (TTP) for each culture will be recorded.

6. Data Analysis

a. Compare the TTP of the this compound-treated samples to the drug-free control. b. An increase in TTP in the presence of this compound indicates antimycobacterial activity. c. The activity can be expressed as the change in log10 CFU, which can be calculated from the TTP values using a standard curve or a validated formula.

Conclusion

The whole blood assay provides a robust platform for evaluating the antimycobacterial efficacy of this compound in a setting that more closely mimics the in vivo environment compared to standard in vitro broth cultures. The high protein binding of this compound, which significantly impacts its effective concentration, is accounted for in this assay.[1][2][4] The provided protocols and data serve as a comprehensive guide for researchers and drug developers interested in further investigating the potential of this compound as a novel anti-tuberculosis agent. The ability of this compound to also modulate the host immune response through autophagy induction highlights its potential as a dual-acting therapeutic agent.[6]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Tizoxanide Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of tizoxanide in animal models. This compound is the active metabolite of nitazoxanide.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments aimed at improving this compound's bioavailability.

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration of Nitazoxanide

  • Question: We are administering a simple suspension of nitazoxanide to rats and observing very low and inconsistent plasma levels of this compound. What could be the cause and how can we improve this?

  • Answer: This is a common issue stemming from the poor aqueous solubility of nitazoxanide, which limits its dissolution and subsequent absorption. Nitazoxanide is a BCS Class II drug, meaning it has high permeability but low solubility.[1][2] The dissolution rate is the rate-limiting step for its absorption.

    Troubleshooting Steps:

    • Enhance Solubility and Dissolution Rate:

      • Solid Dispersions: Consider formulating nitazoxanide as a solid dispersion. This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level, which can significantly enhance the dissolution rate.[3] Common carriers include polyethylene glycols (PEGs) and soluplus.[1][4]

      • Nanonization: Reducing the particle size of nitazoxanide to the nanometer range (nanosuspension) dramatically increases the surface area available for dissolution.[5][6][7] This can lead to a faster dissolution rate and improved bioavailability.

      • Complexation: The use of cyclodextrins to form inclusion complexes can improve the aqueous solubility of nitazoxanide.[8]

    • Improve Formulation Stability:

      • Ensure the formulation is homogenous and the particle size is consistent. For suspensions, use appropriate suspending and wetting agents to prevent particle aggregation.

    • Control for Physiological Variables:

      • Food Effect: The bioavailability of nitazoxanide can be influenced by food.[9] Ensure consistent feeding protocols for your animal models (e.g., fasted or fed state) to reduce variability.

      • Gastrointestinal pH: The solubility of this compound can be pH-dependent. Be aware of the gastrointestinal pH of your animal model and how it might affect drug release from your formulation.

Issue 2: Difficulty in Formulating a Stable and Effective Nanosuspension of Nitazoxanide

  • Question: We are trying to prepare a nitazoxanide nanosuspension, but we are facing issues with particle aggregation and instability. What are the critical parameters to consider?

  • Answer: The stability of a nanosuspension is crucial for its in vivo performance. Aggregation can lead to a loss of the benefits gained from particle size reduction.

    Troubleshooting Steps:

    • Choice of Stabilizer: The selection of an appropriate stabilizer (surfactant or polymer) is critical to prevent particle aggregation (Ostwald ripening). The stabilizer adsorbs onto the surface of the nanoparticles, providing a steric or electrostatic barrier. Commonly used stabilizers include poloxamers, polysorbates, and polyvinylpyrrolidone (PVP).

    • Optimization of Formulation Parameters:

      • Drug-to-Stabilizer Ratio: This ratio needs to be carefully optimized. Insufficient stabilizer will lead to aggregation, while excessive amounts can have toxicological implications or affect drug release.

      • Homogenization/Milling Parameters: If using top-down methods like high-pressure homogenization or media milling, optimize the pressure, number of cycles, or milling time and bead size to achieve the desired particle size distribution without causing drug degradation.

    • Characterization: Thoroughly characterize your nanosuspension for particle size, polydispersity index (PDI), and zeta potential. A narrow PDI and a sufficiently high zeta potential (typically > |30| mV for electrostatic stabilization) are indicative of a stable nanosuspension.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound's poor bioavailability?

A1: The primary reason for the poor bioavailability of this compound after oral administration of its parent drug, nitazoxanide, is the very low aqueous solubility of nitazoxanide (approximately 0.00755 mg/mL).[3] This poor solubility leads to a low dissolution rate in the gastrointestinal fluids, which is the rate-limiting step for its absorption.[1]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound in animal models?

A2: Several strategies have shown promise in preclinical studies:

  • Solid Dispersions: This technique involves dispersing nitazoxanide in a hydrophilic polymer matrix to create an amorphous solid dispersion. This can significantly increase the dissolution rate and, consequently, the bioavailability.[3][4]

  • Nanotechnology-Based Formulations:

    • Nanosuspensions: Reducing the particle size of nitazoxanide to the sub-micron level increases the surface-to-volume ratio, leading to a faster dissolution rate.[5][6][10]

    • Solid Lipid Nanoparticles (SLNs): Encapsulating nitazoxanide in lipidic nanoparticles can enhance its solubility and provide a sustained-release profile.[11][12] SLNs can also protect the drug from degradation in the GI tract.

  • Cocrystals: Forming cocrystals of nitazoxanide with a coformer (e.g., succinic acid) can alter the solid-state properties of the drug, leading to improved dissolution.[2]

Q3: Is there a significant food effect on the absorption of nitazoxanide?

A3: Yes, the bioavailability of nitazoxanide can be significantly affected by the presence of food.[9] For this reason, it is crucial to standardize the feeding conditions in your animal studies (either fasted or fed) to ensure the reproducibility of your results.

Q4: How is this compound metabolized and what should be considered for pharmacokinetic studies?

A4: After oral administration, nitazoxanide is rapidly hydrolyzed to its active metabolite, this compound.[13] this compound then undergoes glucuronidation. For pharmacokinetic studies, it is important to measure both free this compound and its glucuronide conjugate in plasma. Enzymatic hydrolysis (using β-glucuronidase) of plasma samples is often performed to measure total this compound concentrations.[14][15] this compound is also highly protein-bound in plasma.[16]

Experimental Protocols

Protocol 1: Preparation of Nitazoxanide Solid Dispersion by the Kneading Method

This protocol is adapted from methodologies described for enhancing the solubility of poorly water-soluble drugs.[1]

  • Materials: Nitazoxanide, Polyethylene Glycol (PEG) 4000, Ethanol, Water.

  • Procedure:

    • Weigh the desired amounts of nitazoxanide and PEG 4000 to achieve a specific drug-to-polymer ratio (e.g., 1:1, 1:3).

    • Place the PEG 4000 in a mortar and add a small amount of a 1:1 ethanol:water mixture to form a slurry-like consistency.

    • Gradually add the nitazoxanide powder to the slurry while continuously triturating the mixture with a pestle.

    • Continue kneading for a specified period (e.g., 30 minutes) to ensure homogenous mixing.

    • The resulting paste is then dried in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

    • The dried solid dispersion is pulverized using a mortar and pestle and sieved through a fine mesh screen (e.g., 40 mesh).

    • Store the resulting powder in a desiccator until further use.

Protocol 2: Formulation of Nitazoxanide-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the high-pressure homogenization technique, a common method for producing SLNs.[11][12]

  • Materials: Nitazoxanide, a solid lipid (e.g., Compritol® 888 ATO), a surfactant (e.g., Poloxamer 188), and purified water.

  • Procedure:

    • Preparation of the Lipid Phase: Melt the solid lipid by heating it to about 5-10°C above its melting point. Dissolve the nitazoxanide in the molten lipid.

    • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

    • Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.

    • High-Pressure Homogenization: Subject the hot pre-emulsion to high-pressure homogenization (HPH) at a specified pressure (e.g., 500 bar) for a set number of cycles (e.g., 3-5 cycles).

    • Cooling and Nanosuspension Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

    • The resulting SLN dispersion can be used directly or lyophilized for long-term storage.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of this compound in Goats Following Oral Administration of Nitazoxanide (200 mg/kg)

ParameterFree this compoundTotal this compound (after β-glucuronidase hydrolysis)
Cmax (µg/mL)2.56 ± 0.25Increased
Tmax (h)4.90 ± 0.13Increased
AUC (µg·h/mL)27.40 ± 1.54Increased
t1/2ke (h)3.47 ± 0.32Increased
V/F(c) (L/kg)30.17 ± 2.17Decreased
Cl(s) (L/kg·h)7.34 ± 1.21Decreased
Data adapted from a study in goats, highlighting the difference between free and total this compound pharmacokinetics.[14][15]

Table 2: Physicochemical Characteristics of Nitazoxanide-Loaded Solid Lipid Nanoparticles (SLNs)

FormulationDrug:Lipid RatioParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
NTX-SLNa1:5228-448N/A91.8118.26
NTX-SLNb1:10228-448N/AN/AN/A
NTX-SLNc1:20228-448N/AN/AN/A
Data from an in vitro study showing the formulation characteristics of nitazoxanide-loaded SLNs.[11][12] N/A indicates data not available in the cited source.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_admin In Vivo Experiment cluster_outcome Pharmacokinetic Analysis ntx Nitazoxanide (NTZ) (Poorly Soluble) sd Solid Dispersion (e.g., with PEG 4000) ntx->sd nano Nanosuspension ntx->nano sln Solid Lipid Nanoparticles (SLNs) ntx->sln admin Oral Administration to Animal Model (e.g., Rat, Mouse) sd->admin nano->admin sln->admin sampling Blood Sampling (Time Points) admin->sampling analysis Plasma Analysis (HPLC/LC-MS) for this compound sampling->analysis pk Determine PK Parameters (Cmax, Tmax, AUC) analysis->pk bioavailability Calculate Relative Bioavailability pk->bioavailability

Caption: Experimental workflow for evaluating formulations to enhance this compound bioavailability.

signaling_pathway oral_admin Oral Administration of NTZ Formulation dissolution NTZ Dissolution (Rate-Limiting Step) oral_admin->dissolution absorption NTZ Absorption dissolution->absorption Solubility-Dependent metabolism Rapid Hydrolysis NTZ -> this compound absorption->metabolism conjugation This compound Glucuronidation metabolism->conjugation pk_profile Plasma Concentration of this compound conjugation->pk_profile formulation_strategies Formulation Strategies (Solid Dispersion, Nanoformulation) formulation_strategies->dissolution Enhances

Caption: Logical relationship of nitazoxanide absorption, metabolism, and formulation impact.

References

Technical Support Center: Tizoxanide for Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of tizoxanide in influenza research. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against influenza viruses?

A1: this compound, the active metabolite of nitazoxanide (NTZ), does not target the virus directly but rather a host-cell process essential for viral replication.[1] Its primary mechanism involves blocking the maturation of the viral hemagglutinin (HA) glycoprotein at a post-translational stage.[2][3] Specifically, this compound impairs the intracellular trafficking of HA, preventing its terminal glycosylation and insertion into the host cell plasma membrane, which is a critical step for the assembly of new virions.[3][4] Additionally, some studies suggest that this compound modulates cellular energy metabolism by causing a modest decrease in ATP concentration, which can inhibit the maturation of viral proteins.[5]

Q2: How does this compound's mechanism differ from neuraminidase inhibitors like oseltamivir?

A2: The mechanisms are distinct and target different stages of the viral life cycle. This compound acts intracellularly to prevent the proper assembly of new viral particles by inhibiting HA maturation.[3][4] In contrast, neuraminidase inhibitors (NAIs) like oseltamivir act at the final stage of replication. They prevent the release of newly formed virions from the surface of the infected cell by blocking the activity of the viral neuraminidase enzyme. Because they have different targets, their effects can be synergistic when used in combination.[6][7]

Q3: What is the potential for influenza viruses to develop resistance to this compound?

A3: this compound demonstrates a high barrier to resistance.[1] This is because it targets a host-cellular function rather than a specific viral protein.[1] Repeated attempts to select for resistant influenza virus strains by passaging them in the presence of this compound have been unsuccessful.[1] This contrasts with many direct-acting antiviral agents, where resistance can emerge more readily.

Q4: What are the typical effective concentrations of this compound observed in in vitro studies?

A4: this compound has shown potent in vitro activity against a broad range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors.[2][8] The 50% effective concentration (EC₅₀) values generally fall within the sub-micromolar to low micromolar range. For a summary of reported EC₅₀ values, please refer to Table 1.

Q5: What dosages of the prodrug, nitazoxanide, have been used in human clinical trials for influenza?

A5: Clinical trials have evaluated oral nitazoxanide for the treatment of acute uncomplicated influenza. A phase 2b/3 trial demonstrated that a dosage of 600 mg twice daily for five days was associated with a significant reduction in the duration of symptoms compared to a placebo.[9] A 300 mg twice-daily dose did not show a statistically significant benefit over the placebo in the same study.[9] For a summary of clinical trial dosages, see Table 2.

Data Presentation

Table 1: Summary of In Vitro Efficacy of this compound Against Seasonal Influenza Viruses

Influenza Virus Subtype/Lineage Median EC₅₀ (µM) Interquartile Range (µM) Reference
A(H1N1)pdm09 0.48 0.33 - 0.71 [8][10]
A(H3N2) 0.62 0.56 - 0.75 [8][10]
B (Victoria lineage) 0.66 0.62 - 0.69 [8][10]
B (Yamagata lineage) 0.60 0.51 - 0.67 [8][10]

Note: EC₅₀ values were determined using a focus reduction assay.[8]

Table 2: Clinical Trial Dosage of Nitazoxanide (Prodrug) for Uncomplicated Influenza

Dosage Frequency Duration Outcome Summary Reference
600 mg Twice Daily 5 days Significantly reduced median duration of symptoms (by ~21 hours vs. placebo). [9]

| 300 mg | Twice Daily | 5 days | No significant reduction in symptom duration compared to placebo. |[9] |

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cytotoxicity in Cell-Based Assays 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic to cells. 3. Cell line is particularly sensitive.1. Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the 50% cytotoxic concentration (CC₅₀) and ensure experimental concentrations are well below this value. 2. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.5% for DMSO). Run a solvent-only control. 3. Test the compound on a different, more robust cell line used for influenza research (e.g., MDCK-SIAT, A549).
Inconsistent EC₅₀ Values Across Experiments 1. Variability in viral inoculum (Multiplicity of Infection - MOI). 2. Differences in cell confluence or passage number. 3. Inconsistent incubation times. 4. Degradation of this compound stock solution.1. Standardize the viral titer and use a consistent MOI for all experiments. Both single-step (high MOI) and multi-step (low MOI) growth conditions have been used.[3] 2. Use cells at a consistent confluence (e.g., 90-95%) and within a defined low passage number range. 3. Strictly adhere to the defined incubation times for drug treatment and viral replication (e.g., 24h for single-step, 48h for multi-step).[3] 4. Prepare fresh stock solutions or aliquot and store at -80°C to avoid freeze-thaw cycles.
This compound Appears Ineffective in In Vitro Model 1. The specific viral strain may have reduced susceptibility (though unlikely given the host-targeted mechanism). 2. The experimental endpoint is not suitable for detecting this compound's activity (e.g., an assay measuring viral entry). 3. This compound is not bioavailable in the chosen assay system.1. Verify the identity and purity of the this compound compound. Test against a reference influenza strain with known susceptibility. 2. Use an assay that measures viral yield or protein expression (e.g., Focus Reduction Assay, HA titration, Western blot for viral proteins). This compound does not affect viral entry or attachment.[2] 3. Ensure proper solubilization of the compound. This compound is typically dissolved in DMSO.

Experimental Protocols

1. Protocol: Focus Reduction Assay (FRA) for this compound Susceptibility

This assay determines the concentration of this compound required to inhibit the production of infectious virus particles, measured by the reduction in immunolabeled infected cells (foci).[8]

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells

    • Virus growth medium (e.g., DMEM with TPCK-trypsin)

    • This compound stock solution (in DMSO)

    • Influenza virus stock of known titer

    • Primary antibody against viral nucleoprotein (NP)

    • HRP-conjugated secondary antibody

    • Substrate for HRP (e.g., TrueBlue™)

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

    • 96-well plates

  • Methodology:

    • Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer (approx. 24 hours).

    • Drug Dilution: Prepare serial dilutions of this compound in virus growth medium. Include a "no-drug" virus control and a "cell-only" control.

    • Infection: Aspirate growth medium from cells and infect with influenza virus at a predetermined MOI (e.g., 0.001 PFU/cell) for 1 hour at 37°C.

    • Treatment: Remove the virus inoculum and add the this compound dilutions (or control media) to the respective wells.

    • Incubation: Incubate the plates for the appropriate duration (e.g., 24-30 hours) at 37°C in a CO₂ incubator.

    • Immunostaining:

      • Fix the cells with paraformaldehyde.

      • Permeabilize the cell membranes with Triton X-100.

      • Add the primary anti-NP antibody and incubate.

      • Wash, then add the HRP-conjugated secondary antibody and incubate.

      • Wash, then add the HRP substrate to visualize the foci of infected cells.

    • Quantification: Count the number of foci in each well using an automated plate reader or microscope.

    • Analysis: Calculate the percentage of focus inhibition relative to the virus control for each drug concentration. Determine the EC₅₀ value using non-linear regression analysis.

2. Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect cells from virus-induced cell death (CPE).[6]

  • Materials:

    • MDCK cells

    • Virus growth medium

    • This compound stock solution

    • Influenza virus stock

    • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

    • 96-well plates

  • Methodology:

    • Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.

    • Drug Addition: Add serial dilutions of this compound to the wells. Include virus controls (no drug), cell controls (no virus), and drug cytotoxicity controls (drug, no virus).

    • Infection: Add influenza virus to the appropriate wells.

    • Incubation: Incubate for 48-72 hours, or until significant CPE is observed in the virus control wells.

    • Quantification: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence, absorbance) using a plate reader.

    • Analysis: Normalize the data to the cell controls. Calculate the EC₅₀ (concentration at which 50% of cell viability is restored) and CC₅₀ (concentration at which 50% cytotoxicity is observed) using dose-response curve fitting.

Visualizations

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_action Drug Intervention Entry 1. Virus Entry & Uncoating Replication 2. vRNA Replication & Transcription Entry->Replication Translation 3. Viral Protein Synthesis (incl. HA) Replication->Translation Transport 4. HA Transport to ER/Golgi Translation->Transport Maturation 5. HA Glycosylation & Maturation Transport->Maturation Assembly 6. Virion Assembly at Plasma Membrane Maturation->Assembly Release 7. Budding & Release Assembly->Release This compound This compound Block Inhibition of HA Maturation This compound->Block Block->Maturation

Caption: Mechanism of action of this compound against the influenza virus.

G start Start prep_cells Prepare confluent MDCK cell monolayer in 96-well plate start->prep_cells infect Infect cells with influenza virus prep_cells->infect prep_drug Prepare serial dilutions of this compound treat Add this compound dilutions to infected cells prep_drug->treat infect->treat incubate Incubate for 24-48 hours treat->incubate assay Perform endpoint assay (e.g., FRA, CPE Assay) incubate->assay analyze Analyze data and plot dose-response curve assay->analyze end Determine EC₅₀ Value analyze->end

Caption: General experimental workflow for determining this compound EC₅₀.

G start Inconsistent EC₅₀ Results check_virus Is viral stock titer consistent? start->check_virus check_cells Are cell passage & confluence standardized? start->check_cells check_compound Is this compound stock freshly prepared/aliquoted? start->check_compound check_protocol Are incubation times & procedures identical? start->check_protocol sol_virus Re-titer virus stock before each experiment check_virus->sol_virus No sol_cells Implement strict cell culture SOPs check_cells->sol_cells No sol_compound Use fresh stock; avoid freeze-thaw cycles check_compound->sol_compound No sol_protocol Review and adhere strictly to protocol check_protocol->sol_protocol No

Caption: Troubleshooting inconsistent in vitro results with this compound.

References

Addressing Tizoxanide plasma protein binding in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for designing experiments involving Tizoxanide, with a specific focus on its high plasma protein binding characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its plasma protein binding a critical factor in research?

A1: this compound is the active metabolite of the broad-spectrum antiparasitic and antiviral drug, Nitazoxanide.[1][2] After oral administration, Nitazoxanide is rapidly hydrolyzed to this compound.[1] Its significance in experimental design stems from its extremely high binding affinity to plasma proteins, with over 99% of the drug being bound.[3][4] According to the "free drug hypothesis," only the unbound (free) fraction of a drug is pharmacologically active, capable of diffusing through membranes to reach its target site, and available for metabolism and excretion.[5][6] Therefore, the high plasma protein binding of this compound acts as a reservoir, profoundly influencing its distribution, half-life, and potential for drug-drug interactions.[5][7]

Q2: To which plasma proteins does this compound primarily bind?

A2: this compound, being an acidic compound, predominantly binds to albumin, the most abundant protein in human plasma.[3][8] In vitro studies have shown that its binding to albumin is greater than 95%.[8] Its affinity for other proteins, such as the acidic alpha-1-acid glycoprotein (AAG), is significantly lower, with binding reported to be around 49%.[3][8]

Q3: What are the main challenges when measuring plasma protein binding for a highly bound compound like this compound?

A3: The primary challenges include:

  • Quantification of Low Unbound Fraction: With over 99.9% of this compound bound, the free concentration can be extremely low, often falling below the lower limit of quantification (LLOQ) of standard analytical methods like LC-MS/MS.[9]

  • Non-Specific Binding (NSB): Highly lipophilic and "sticky" compounds can bind to the experimental apparatus (e.g., dialysis membranes, ultrafiltration devices, plasticware), leading to an overestimation of the bound fraction.[7][10]

  • Achieving True Equilibrium: For methods like equilibrium dialysis, highly bound compounds may require longer incubation times to reach equilibrium, and failure to do so can lead to inaccurate results.[11]

  • Experimental Conditions: The binding is sensitive to changes in pH and temperature. Deviations from physiological conditions (pH 7.4, 37°C) can alter the binding equilibrium and lead to erroneous data.[12]

Q4: My measured unbound fraction of this compound is undetectable. What troubleshooting steps can I take?

A4: When the unbound fraction is too low to be accurately measured, the plasma dilution method is a recommended approach.[13] This involves diluting the plasma with buffer, which increases the experimental unbound fraction (fu,d) to a measurable level. The undiluted fraction unbound (fu) can then be calculated from the diluted value. This technique helps bridge the gap between experimental limitations and the need for accurate data, particularly for regulatory submissions concerning drug-drug interactions (DDI).[13]

Q5: How does this compound's high protein binding affect potential drug-drug interactions (DDIs)?

A5: this compound's high affinity for plasma proteins, particularly albumin, creates a significant potential for DDIs with other highly protein-bound drugs that share the same binding sites.[3] this compound can displace other drugs, increasing their free concentration and potentially leading to toxicity, especially for drugs with a narrow therapeutic index.[5][14] For example, studies have shown that this compound can significantly increase the unbound fraction of warfarin and phenytoin.[14][15] Therefore, caution should be exercised when co-administering this compound with other highly bound drugs.[3][14]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound's plasma protein binding.

ParameterValueSpecies/MatrixCommentsReference(s)
Overall Plasma Protein Binding >99%HumanThis compound is the active metabolite.[3]
>99.9%HumanEmphasizes the very high binding affinity.[16]
Binding to Specific Proteins >95%GoatIn a solution of albumin.[8]
~49%GoatIn a solution of alpha-1-acid-glycoprotein.[8]
Drug-Drug Interaction Effects 20 to 34-fold increase in free fractionHuman PlasmaEffect of this compound on Warfarin binding.[15]
2.8 to 4.4-fold increase in free fractionHuman PlasmaEffect of this compound on Phenytoin binding.[14]

Experimental Workflows and Logical Diagrams

The following diagrams illustrate key experimental processes and concepts related to this compound plasma protein binding.

G cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis (RED Device) cluster_analysis Sample Analysis & Data Processing prep_plasma 1. Thaw Plasma (Human, 37°C) spike_drug 2. Spike this compound into Plasma (e.g., 1-10 µM) prep_plasma->spike_drug load_plasma 3. Load Spiked Plasma into Sample Chamber spike_drug->load_plasma prep_buffer Prepare Dialysis Buffer (e.g., PBS, pH 7.4) load_buffer 4. Load Buffer into Buffer Chamber prep_buffer->load_buffer incubate 5. Incubate with Shaking (e.g., 4-6 hr, 37°C, 300 RPM) load_plasma->incubate load_buffer->incubate sample_ch 6. Collect Aliquots (Plasma & Buffer Chambers) incubate->sample_ch matrix_match 7. Matrix Match Samples (Add blank plasma to buffer sample and buffer to plasma sample) sample_ch->matrix_match analyze 8. Analyze by LC-MS/MS matrix_match->analyze calculate 9. Calculate % Bound analyze->calculate

Caption: Workflow for determining plasma protein binding using Rapid Equilibrium Dialysis (RED).

G cluster_blood In Circulation cluster_effects Pharmacological Consequences drug_admin This compound (Administered) equilibrium Protein + Drug ⇌ Protein-Drug Complex drug_admin->equilibrium bound Bound this compound (>99%) (Pharmacologically Inactive Reservoir) equilibrium->bound unbound Unbound this compound (<1%) (Free & Active Fraction) equilibrium->unbound ddi Drug-Drug Interactions (Displacement of other drugs) bound->ddi Competition for binding sites distribution Tissue Distribution & Target Site Action unbound->distribution metabolism Metabolism (Liver) & Excretion (Kidney) unbound->metabolism

References

Tizoxanide formulation strategies to enhance clinical efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental formulation of tizoxanide to enhance its clinical efficacy. This compound is the active metabolite of the broad-spectrum antiparasitic and antiviral drug, nitazoxanide. A primary challenge in the clinical application of this compound is its low aqueous solubility and poor bioavailability.[1][2][3][4] This guide explores various formulation strategies to overcome these limitations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the formulation of this compound?

A1: The primary challenges in formulating this compound are its low aqueous solubility and poor oral bioavailability.[1][2][3] Nitazoxanide, the prodrug of this compound, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[5] This poor solubility limits its dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption.

Q2: What are the most promising formulation strategies to enhance the clinical efficacy of this compound?

A2: Several strategies are being explored to improve the solubility and bioavailability of this compound, including:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by presenting it in an amorphous, higher-energy state.[1][3][6][7]

  • Nanoparticles: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.[8][9][10]

  • Cyclodextrin Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can increase its apparent solubility in water.[4][11]

  • Prodrugs: Synthesizing new prodrugs of this compound with improved physicochemical properties can enhance its absorption and pharmacokinetic profile.[12]

Q3: How do solid dispersions improve the dissolution of this compound?

A3: Solid dispersions improve dissolution by:

  • Reducing particle size to a molecular level.

  • Increasing the surface area available for dissolution.

  • Presenting the drug in an amorphous state , which has higher energy and is more readily soluble than the crystalline form.[1][3]

  • Improving the wettability of the drug by the hydrophilic carrier.

Q4: What is the mechanism of action of this compound?

A4: this compound's mechanism of action is multifaceted. Its antiparasitic effect is primarily through the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for the anaerobic energy metabolism of certain parasites.[13] Its antiviral activity is thought to involve the modulation of host cell signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the mTOR and PI3K/Akt pathways, which can interfere with viral replication and protein synthesis.[1][14][15] this compound has also been shown to induce autophagy.

Troubleshooting Guides

Solid Dispersion Formulations
Issue Potential Cause Troubleshooting Steps
Low drug loading Poor miscibility between this compound and the polymer.Screen different polymers with varying hydrophilicity. Optimize the drug-to-polymer ratio.
Phase separation or crystallization upon storage Thermodynamic instability of the amorphous system. The drug concentration exceeds the solubility in the polymer.Select polymers that have strong interactions (e.g., hydrogen bonding) with this compound. Incorporate a secondary polymer or a plasticizer to improve stability. Store at controlled temperature and humidity.
Poor dissolution enhancement Incomplete amorphization of the drug. Recrystallization of the drug during dissolution.Optimize the manufacturing process (e.g., higher cooling rate in hot-melt extrusion). Use a higher polymer-to-drug ratio. Incorporate a precipitation inhibitor in the formulation.
Nanoparticle Formulations
Issue Potential Cause Troubleshooting Steps
Large particle size or broad size distribution (high Polydispersity Index - PDI) Inefficient homogenization or sonication. Aggregation of nanoparticles.Optimize homogenization/sonication parameters (speed, time). Adjust the concentration of the stabilizer. Filter the nanoparticle suspension to remove larger particles.
Low encapsulation efficiency Poor affinity of this compound for the nanoparticle matrix. Drug leakage during the preparation process.Select a polymer with better compatibility with this compound. Optimize the drug-to-polymer ratio. Adjust the solvent evaporation rate.
Instability of the nanoparticle suspension (aggregation, sedimentation) Insufficient surface charge (low zeta potential). Inadequate steric stabilization.Optimize the type and concentration of the stabilizer. Adjust the pH of the suspension.

Data Presentation

Table 1: Solubility Enhancement of Nitazoxanide in Solid Dispersions
FormulationDrug:Carrier RatioMethodSolubility (mg/mL)Fold IncreaseReference
Pure Nitazoxanide--0.00755-[1][2][3]
Solid Dispersion with PEG 40001:0.5Kneading3.4~450[6]
Solid Dispersion with Poloxamer 1881:0.5KneadingNot specified-[6]
Table 2: In Vitro Dissolution of Nitazoxanide Formulations
FormulationTime (min)% Drug ReleaseDissolution MediumReference
Pure Nitazoxanide6021.38pH 7.5 Phosphate Buffer[6]
Solid Dispersion (PEG 4000, 1:0.5)6093.99pH 7.5 Phosphate Buffer[6]
Nitazoxanide-Cyclodextrin Nanofibers (SCD:NTZ)9094.8Aqueous Solution[16]
Table 3: Pharmacokinetic Parameters of this compound Following Oral Administration of Different Formulations in Humans (Single 500 mg dose)
FormulationCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Reference
Nitazoxanide Tablet (Fasting)~6.9~3~33[17]
Nitazoxanide Tablet (Fed)~10.6~4~58[17]
Nitazoxanide Suspension (Fasting)~7.5~2~28[17]
Nitazoxanide Suspension (Fed)~8.1~4~46[17]

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer

  • Ethanol (or other suitable solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and the chosen polymer in the desired ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolve both the drug and the polymer in a minimal amount of ethanol with the help of sonication or gentle heating if necessary.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a solid film or mass is formed.

  • Further dry the solid mass in a vacuum oven at a specified temperature to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further characterization.

Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation Method

Objective: To encapsulate this compound in polymeric nanoparticles to improve its bioavailability.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Methodology:

  • Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.

  • Dissolve PVA in deionized water to form the aqueous phase.

  • Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or probe sonicator to form an oil-in-water (o/w) emulsion.

  • Continuously stir the emulsion on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for a specified time.

  • Wash the nanoparticle pellet multiple times with deionized water to remove any unencapsulated drug and excess surfactant.

  • Lyophilize the washed nanoparticles to obtain a dry powder, which can be stored for long-term stability.

Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation Method

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Filtration apparatus

Methodology:

  • Dissolve a specific molar ratio of this compound in ethanol.

  • Dissolve the corresponding molar ratio of the cyclodextrin in deionized water, with gentle heating if necessary.

  • Slowly add the this compound solution to the cyclodextrin solution while stirring continuously on a magnetic stirrer.

  • Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to allow for complex formation.

  • Cool the solution (e.g., in an ice bath) to facilitate the precipitation of the inclusion complex.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of cold deionized water or ethanol to remove any uncomplexed drug or cyclodextrin.

  • Dry the resulting powder in a vacuum oven at a controlled temperature.

Mandatory Visualizations

Signaling Pathways

Tizoxanide_Signaling_Pathways cluster_AMPK AMPK Pathway cluster_mTOR PI3K/Akt/mTOR Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits PI3K PI3K Akt Akt PI3K->Akt Activates Akt->mTOR Activates Tizoxanide_mTOR This compound Tizoxanide_mTOR->PI3K Inhibits Tizoxanide_mTOR->Akt Inhibits Tizoxanide_mTOR->mTOR Inhibits

Caption: this compound's modulation of AMPK and PI3K/Akt/mTOR signaling pathways.

Experimental Workflows

Solid_Dispersion_Workflow cluster_prep Preparation cluster_char Characterization start Weigh this compound & Polymer dissolve Dissolve in Solvent start->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize end_prep Solid Dispersion Powder pulverize->end_prep start_char Solid Dispersion Powder dsc DSC (Amorphicity) start_char->dsc xrd XRD (Crystallinity) start_char->xrd ftir FT-IR (Drug-Polymer Interaction) start_char->ftir dissolution Dissolution Testing start_char->dissolution

Caption: Experimental workflow for solid dispersion preparation and characterization.

Nanoparticle_Workflow start Dissolve this compound & PLGA in Organic Solvent (Organic Phase) emulsify Emulsification (Homogenization/Sonication) start->emulsify aqueous Dissolve PVA in Water (Aqueous Phase) aqueous->emulsify evaporate Solvent Evaporation emulsify->evaporate centrifuge Centrifugation & Washing evaporate->centrifuge lyophilize Lyophilization centrifuge->lyophilize end This compound-Loaded Nanoparticles lyophilize->end

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

References

Technical Support Center: Minimizing Experimental Artifacts in Tizoxanide Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and minimizing experimental artifacts when using Tizoxanide, the active metabolite of Nitazoxanide, in cell-based assays.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Question 1: My this compound solution appears cloudy or forms a precipitate when added to my cell culture medium. How can I improve its solubility?

Answer: This is a common issue as this compound has poor aqueous solubility.[1][2] Precipitation can lead to inaccurate concentration calculations and cause light scattering artifacts in plate-based assays.

  • Recommended Solvent: Dissolve this compound in an organic solvent like DMSO or DMF to create a high-concentration stock solution.[1][3] The solubility in these solvents is approximately 5 mg/mL for this compound and 20 mg/mL for its prodrug, Nitazoxanide.[1][3]

  • Working Dilution: When preparing your working concentration, dilute the stock solution in your aqueous buffer or cell culture medium. It is recommended to first dilute the stock in the aqueous buffer of choice; a 1:9 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/ml.[1]

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced cytotoxicity.

  • Avoid Long-Term Storage: Do not store this compound in aqueous solutions for more than one day.[1][3]

Question 2: I am observing significant cytotoxicity in my assay. How can I differentiate between target-specific effects and general toxicity?

Answer: this compound can induce cytotoxicity, and it's crucial to distinguish this from a desired biological outcome (e.g., selective antiviral activity).

  • Determine the Cytotoxic Concentration (CC50): Always run a standard cytotoxicity assay in parallel using the same cell line, incubation time, and assay conditions. Common methods include Trypan Blue exclusion, MTT, or CCK-8 assays.[4][5]

  • Therapeutic Window: Compare the half-maximal effective concentration (EC50) for your desired effect with the CC50. A significant window between the effective and cytotoxic concentrations suggests a specific effect.

  • Use Orthogonal Assays: Employ a cytotoxicity assay that relies on a different mechanism than your primary assay. For example, if your primary assay measures metabolic activity (like MTT), use a membrane integrity assay (like LDH release or a dye-exclusion method) as a counterscreen.[6]

Question 3: My results from MTT or other metabolic assays are inconsistent or show inhibition at concentrations where I don't see morphological signs of cell death. What could be the cause?

Answer: This is a critical issue. This compound can directly interfere with cellular energy metabolism, which confounds the results of assays that rely on metabolic activity as a proxy for cell viability.

  • Mechanism of Interference: this compound can act as a mild uncoupler of oxidative phosphorylation, leading to a dose-dependent decrease in cellular ATP levels.[7][8][9] This reduction in metabolic activity can be misinterpreted by assays like MTT as cell death, even if the cells are still viable.[6]

  • Troubleshooting Steps:

    • Use a Different Viability Assay: Switch to an assay that measures a parameter independent of metabolic activity, such as cell count, membrane integrity (e.g., CellTox Green), or DNA content (e.g., CyQUANT).

    • Measure ATP Directly: Use a luminescence-based ATP assay to directly quantify the impact of this compound on cellular energy levels.

    • Microscopic Examination: Always visually inspect the cells under a microscope for morphological changes indicative of cytotoxicity (e.g., rounding, detachment, membrane blebbing).

Question 4: I am using a fluorescence-based readout (e.g., GFP reporter, fluorescent substrate). Could this compound interfere with my signal?

Answer: Yes, this is a significant risk. Compounds with inherent fluorescent properties can interfere with assay signals, leading to false positives or false negatives.[10][11] Nitazoxanide, the prodrug of this compound, is known to be fluorescent.[12][13]

  • Potential for Interference: this compound may absorb light at the excitation or emission wavelengths of your fluorophore (quenching) or emit its own light in the detection window (autofluorescence).[11][14]

  • Troubleshooting Steps:

    • Cell-Free Control: Run a control experiment in a cell-free assay plate. Add this compound at your experimental concentrations to the assay buffer along with the fluorescent substrate or reporter protein. Measure the fluorescence to see if the compound itself affects the signal.

    • Wavelength Scan: If you have access to a scanning spectrofluorometer, measure the excitation and emission spectra of this compound under your assay buffer conditions to identify any spectral overlap with your assay's fluorophores.

    • Use a Non-Fluorescent Readout: If interference is confirmed, consider switching to an orthogonal assay with a different detection method, such as a luminescence- or absorbance-based assay.[11] Luminescence-based assays, like Promega's Caspase-Glo, are often less susceptible to compound interference.[15]

Question 5: The effective concentration of this compound in my cell-based assay is much higher than what is reported in some studies. Why might this be?

Answer: This discrepancy is often due to the high degree of plasma protein binding.

  • High Protein Binding: this compound is more than 99.9% bound to plasma proteins, particularly albumin.[9][16][17] When you add this compound to cell culture medium containing fetal bovine serum (FBS), a large fraction of the compound will be sequestered by albumin and other proteins, drastically reducing the free, biologically active concentration.

  • Impact on Potency: The inhibitory concentration of this compound against M. tuberculosis was found to be significantly higher in whole blood cultures (high albumin) compared to standard MGIT cultures (lower albumin).[17]

  • Experimental Considerations:

    • Report Serum Percentage: Always report the percentage of serum (e.g., FBS) used in your assay, as this is a critical experimental parameter.

    • Serum-Free or Low-Serum Conditions: If experimentally feasible, consider running assays in serum-free or low-serum media to better assess the intrinsic potency of the compound. However, be aware that this may also affect cell health and physiology.

    • Quantify Free Drug Concentration: For advanced studies, analytical methods like LC-MS/MS can be used to quantify the concentration of this compound in various matrices, including cell culture media with different serum percentages.[18]

Section 2: Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its parent compound, Nitazoxanide, from published literature. These values are highly dependent on the cell line and assay conditions used.

Table 1: Cytotoxicity of this compound (TIZ) and Nitazoxanide (NTZ)

Compound Cell Line Assay Method Incubation Time IC50 / CC50 Citation
This compound U87MG (Glioblastoma) CCK-8 48 h 1.10 µM [4]
This compound U118MG (Glioblastoma) CCK-8 48 h 2.31 µM [4]
This compound A172 (Glioblastoma) CCK-8 48 h 0.73 µM [4]
Nitazoxanide HeLa (Cervical Cancer) MTT Not specified 428 µg/mL [5]

| this compound | MA104, Caco-2, HT-29 | Not specified | Not specified | >50 µg/mL |[16] |

Table 2: Antiviral Activity of this compound (TIZ) and Nitazoxanide (NTZ)

Compound Virus Cell Line Assay Endpoint EC50 / IC50 Citation
This compound Influenza A & B MDCK Not specified Similar to ATP decrease [8]
This compound SARS-CoV-2 Vero E6 Not specified EC90 = 3.16 µM [18]
Nitazoxanide SARS-CoV-2 Vero E6 Not specified EC90 = 4.65 µM [18]

| Nitazoxanide | Hepatitis B & C | Not specified | Replication | Potent inhibitor |[19] |

Table 3: Other In Vitro Activities

Compound Activity Cell/Culture System Endpoint Concentration Citation
This compound Inhibition of M. tuberculosis MGIT culture (low albumin) Growth ≥16 µg/mL [17]
This compound Inhibition of M. tuberculosis Whole blood (high albumin) Growth ≥128 µg/mL [17]

| this compound | Inhibition of Cytokine Secretion | Cell-based assays | IL-1, IL-2, IL-6, etc. | IC50 = 0.67 to 2.65 µg/mL |[7] |

Section 3: Experimental Protocols

Protocol 1: General Cell Viability Assay (CCK-8 / MTT)

This protocol provides a general framework. Note the limitations discussed in FAQ #3.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X stock of this compound at various concentrations in cell culture medium. Also, prepare a 2X vehicle control (e.g., medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then add 50 µL of the 2X this compound or vehicle solutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

  • Reagent Addition: Add 10 µL of CCK-8 or MTT reagent to each well.[4] Incubate for 1-4 hours until color development is sufficient.

  • Measurement: If using MTT, add 100 µL of solubilization solution to each well and incubate overnight. If using CCK-8, no solubilization is needed.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[8]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay

This "add-mix-measure" protocol is designed for high-throughput formats and has lower susceptibility to compound interference.[15][20]

  • Assay Setup: Seed cells in a 96-well white-walled plate suitable for luminescence. Treat with this compound and appropriate controls as described above. Include a "no-cell" background control.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture).[15]

  • Incubation: Mix the contents by gentle orbital shaking for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Subtract the "no-cell" background from all readings. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Protocol 3: Counterscreen for Autofluorescence Interference

This cell-free protocol helps identify false positives from fluorescent compounds.

  • Plate Setup: Use the same type of microplate (e.g., black-walled, clear bottom) as your primary assay.

  • Reagent Addition: To each well, add the final assay buffer without cells.

  • Compound Addition: Add this compound at the same final concentrations used in your primary assay. Include a buffer-only control.

  • Incubation: Incubate the plate under the same conditions (temperature, time) as your primary assay.

  • Measurement: Read the plate on your fluorometer using the exact same filter settings (excitation and emission wavelengths) as your primary assay.

  • Analysis: A significant signal above the buffer-only control indicates that this compound is autofluorescent under your assay conditions and may be producing a false-positive signal.

Section 4: Visual Guides (Graphviz)

Diagram 1: this compound Assay Troubleshooting Workflow

G cluster_prep 1. Preparation cluster_analysis 3. Data Analysis & Interpretation prep Prepare this compound Stock (e.g., in DMSO) dilute Dilute to Working Conc. in Assay Medium prep->dilute observe Observe for Precipitation dilute->observe run_primary Run Primary Assay (e.g., Antiviral, Reporter) observe->run_primary Solution is Clear run_counters Run Parallel Counterscreens - Cytotoxicity (Membrane Integrity) - Cell-free Interference Check observe->run_counters analyze Analyze Data run_primary->analyze run_counters->analyze unexpected Unexpected Result? analyze->unexpected interpret Interpret as Valid Hit unexpected->interpret No artifact Potential Artifact Detected unexpected->artifact Yes check_cyto Is EC50 close to CC50? artifact->check_cyto check_fluor Signal in Cell-Free Assay? artifact->check_fluor check_atp Using Metabolic Assay? artifact->check_atp

Caption: Workflow for this compound assays, including critical QC steps.

Diagram 2: Potential Mechanisms of this compound Action & Assay Interference

G cluster_cell Cell cluster_readout Assay Readout TIZ This compound in Medium Target Intended Biological Target (e.g., Viral Protein, Kinase) TIZ->Target Specific Binding Mito Mitochondria TIZ->Mito Metabolic Effect Fluor Endogenous Fluorophores / Assay Reporter (e.g., GFP) TIZ->Fluor Spectral Overlap Membrane Cell Membrane TIZ->Membrane High Concentration Desired Desired Effect (e.g., Inhibition) Target->Desired FalsePos False Positive (Autofluorescence, Cytotoxicity) Mito->FalsePos ATP Depletion (Affects MTT) FalseNeg False Negative (Quenching) Fluor->FalseNeg Quenching Fluor->FalsePos Autofluorescence Membrane->FalsePos Cytotoxicity

Caption: this compound's desired effects vs. common artifact pathways.

Diagram 3: Logical Tree for Troubleshooting Inconsistent this compound Results

G start Observation: Unexpected Inhibition or Low Signal q_solubility Is compound precipitating in media? start->q_solubility a_solubility Root Cause: Poor Solubility Action: Re-evaluate solvent/dilution strategy. q_solubility->a_solubility Yes q_cytotoxicity Is compound cytotoxic at this concentration (via non-metabolic assay)? q_solubility->q_cytotoxicity No a_cytotoxicity Root Cause: General Toxicity Action: Lower concentration or accept as limit. q_cytotoxicity->a_cytotoxicity Yes q_metabolic Is assay metabolic (e.g., MTT, XTT)? q_cytotoxicity->q_metabolic No a_metabolic Root Cause: ATP Depletion Action: Use orthogonal assay (e.g., LDH, CyQUANT). q_metabolic->a_metabolic Yes q_fluorescence Is assay fluorescence-based? q_metabolic->q_fluorescence No a_fluorescence Root Cause: Signal Interference Action: Run cell-free control to check for quenching/autofluorescence. q_fluorescence->a_fluorescence Yes end_node Result is likely a True Biological Effect q_fluorescence->end_node No

Caption: Decision tree for diagnosing unexpected this compound results.

References

Adjusting Tizoxanide concentration to avoid cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tizoxanide in cell culture experiments. The information is designed to help you determine appropriate concentrations of this compound to avoid unintended cytotoxicity and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is the active metabolite of the broad-spectrum antiparasitic and antiviral drug Nitazoxanide.[1][2] In vivo, Nitazoxanide is rapidly hydrolyzed to this compound.[2] Its mechanism of action is multifaceted, but it is known to inhibit the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system, which is crucial for the anaerobic energy metabolism of various pathogens.[2][3] In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by targeting the 20S proteasome.[4]

2. I am seeing high levels of cell death in my experiments with this compound. What could be the cause?

High levels of cell death are likely due to the cytotoxic effects of this compound at the concentration you are using. This compound has been shown to dose-dependently inhibit cell proliferation and induce apoptosis in various cell lines.[1] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

3. How can I determine a suitable, non-toxic concentration of this compound for my cell line?

To determine a suitable concentration, you should perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value of this compound for your specific cell line. This is typically done using a cytotoxicity assay such as the MTT, XTT, or LDH assay.[5][6] Based on the IC50 value, you can then select a concentration for your experiments that has the desired biological effect without causing excessive cell death. A common starting point is to use a concentration well below the IC50 value. For example, a non-toxic concentration of 0.5 μg/mL was selected for experiments with Vero cells, based on a calculated CC50 of 1.77 μg/mL.[7]

Troubleshooting Guide

Issue Possible Cause Recommendation
High variability in cytotoxicity assay results Inconsistent cell seeding density.Ensure a homogenous cell suspension and accurate cell counting before seeding.
Pipetting errors.Use calibrated pipettes and be consistent with your technique.
Edge effects on the microplate.Avoid using the outer wells of the plate, as they are more prone to evaporation.[8]
Low signal or absorbance in cytotoxicity assay Low cell number.Optimize the cell seeding density for your specific cell line and assay duration.
Insufficient incubation time with the compound or assay reagent.Follow the recommended incubation times for your specific assay protocol.
Unexpectedly high cytotoxicity at low this compound concentrations Cell line is particularly sensitive to this compound.Perform a dose-response curve with a wider range of lower concentrations to pinpoint the toxicity threshold.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in your culture medium is below a toxic level (typically <0.1%).[1] Run a solvent-only control.

Experimental Protocols

Determining this compound Cytotoxicity using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[5] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.[1]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and cells with medium containing DMSO at the same concentration as the this compound-treated wells (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 1 hour at room temperature in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cell lines.

Cell LineIncubation TimeIC50 (µM)Reference
U87MG (Glioblastoma)48 hours1.10[1]
U118MG (Glioblastoma)48 hours2.31[1]
A172 (Glioblastoma)48 hours0.73[1]
Vero (Kidney epithelial)72 hours1.77 µg/mL[7]
HBV-replicating cellsNot specified0.46[9]
HCV-replicating cellsNot specifiedNot specified[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding tizoxanide_prep Prepare this compound Dilutions cell_seeding->tizoxanide_prep treatment Treat cells with this compound tizoxanide_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate mtt_addition->incubation solubilization Add Solubilization Buffer incubation->solubilization read_plate Read Absorbance solubilization->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

tizoxanide_pathway cluster_proteasome Proteasome Inhibition cluster_apoptosis Apoptosis Induction This compound This compound Proteasome 20S Proteasome This compound->Proteasome inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Apoptotic_Proteins Accumulation of Pro-apoptotic Proteins Protein_Degradation->Apoptotic_Proteins decreased degradation leads to Caspase_Activation Caspase Activation Apoptotic_Proteins->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis via proteasome inhibition.

References

Validation & Comparative

Tizoxanide vs. Nitazoxanide: A Comparative Efficacy Analysis Against Giardia lamblia

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the relative potency and mechanisms of action of nitazoxanide and its active metabolite, tizoxanide, in the context of giardiasis.

Nitazoxanide, a broad-spectrum antiparasitic agent, and its primary active metabolite, this compound, are critical components in the treatment of giardiasis, an intestinal infection caused by the protozoan parasite Giardia lamblia. Understanding the comparative efficacy and mechanisms of these two compounds is essential for optimizing therapeutic strategies and advancing novel drug discovery. This guide provides a comprehensive comparison, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions.

Metabolic Relationship and Activation

Nitazoxanide is a prodrug that undergoes rapid deacetylation in vivo to form its active metabolite, this compound.[1][2][3] This conversion is a critical step in the drug's bioactivation. This compound is the primary molecule responsible for the antiparasitic activity observed.[1] Subsequently, this compound can be further metabolized in the liver to an inactive glucuronide conjugate, which is then excreted.[2][3]

Nitazoxanide Nitazoxanide (Prodrug) This compound This compound (Active Metabolite) Nitazoxanide->this compound Deacetylation Inactive_Metabolite This compound Glucuronide (Inactive) This compound->Inactive_Metabolite Glucuronidation (in liver)

Caption: Metabolic conversion of Nitazoxanide to its active and inactive forms.

Comparative In Vitro Efficacy

Multiple studies have demonstrated the potent in vitro activity of both nitazoxanide and this compound against Giardia lamblia trophozoites. This compound generally exhibits comparable or slightly higher potency than its parent compound, nitazoxanide. The following table summarizes the 50% inhibitory concentration (IC50) values from various studies.

CompoundGiardia lamblia IsolateIC50 (µM)Reference
NitazoxanideWB clone C62.4[2]
This compoundWB clone C62.4[2]
This compoundMetronidazole-susceptible isolates~1.0 (estimated from graph)[4]
This compoundMetronidazole-resistant isolate~2.5 (estimated from graph)[4]
NitazoxanideNot Specified0.004 µg/mL (~0.01 µM)[5]

Mechanism of Action: Interference with Anaerobic Metabolism

The primary mechanism of action for both nitazoxanide and this compound against Giardia lamblia is the disruption of its anaerobic energy metabolism.[1][6][7] This is achieved through the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[1][6][8] PFOR is a key enzyme in the parasite's central metabolic pathway, and its inhibition leads to a depletion of energy, ultimately resulting in cell death.[1] Additionally, it has been suggested that the nitro group of these compounds is reduced, forming toxic radicals that can damage microbial molecules.[9] Some studies have also identified a Giardia lamblia nitroreductase, GlNR1, as a target of thiazolides, with its inhibition contributing to the antigiardial activity.[3]

cluster_Giardia Giardia lamblia Trophozoite Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR Energy Energy Production (Anaerobic Metabolism) PFOR->Energy Cell_Death Cell Death PFOR->Cell_Death Depletion GlNR1 Nitroreductase (GlNR1) Toxic_Radicals Toxic Radicals GlNR1->Toxic_Radicals Toxic_Radicals->Cell_Death Nitazoxanide Nitazoxanide/ This compound Nitazoxanide->PFOR Inhibition Nitazoxanide->GlNR1 Inhibition

Caption: Mechanism of action of Nitazoxanide/Tizoxanide against Giardia lamblia.

Experimental Protocols

The following is a synthesized experimental protocol for assessing the in vitro efficacy of this compound and nitazoxanide against Giardia lamblia, based on methodologies described in the literature.

1. Parasite Culture:

  • Giardia lamblia trophozoites (e.g., WB clone C6) are cultured axenically in TYI-S-33 medium supplemented with bovine bile and antibiotics at 37°C.

  • Cultures are grown to logarithmic phase before being used in assays.

2. Drug Preparation:

  • Nitazoxanide and this compound are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not affect parasite viability.

3. In Vitro Susceptibility Assay:

  • Trophozoites are harvested and seeded into 96-well microtiter plates at a specific density (e.g., 1 x 10^4 cells/well).

  • The prepared drug dilutions are added to the wells. Control wells containing parasites with DMSO alone and medium alone are included.

  • The plates are incubated anaerobically at 37°C for a specified period (e.g., 48 hours).

4. Determination of IC50:

  • After incubation, parasite viability is assessed. This can be done through various methods:

    • Cell Counting: Direct counting of viable trophozoites using a hemocytometer.

    • Metabolic Assays: Using reagents like resazurin or [3H]-thymidine incorporation to measure metabolic activity, which correlates with cell viability.[4]

  • The percentage of inhibition is calculated for each drug concentration relative to the untreated control.

  • The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is determined by plotting the inhibition percentages against the drug concentrations and fitting the data to a dose-response curve.

A Culture Giardia lamblia trophozoites C Incubate trophozoites with drugs in 96-well plates A->C B Prepare serial dilutions of Nitazoxanide/Tizoxanide B->C D Assess parasite viability (e.g., cell counting, metabolic assay) C->D E Calculate percentage inhibition vs. control D->E F Determine IC50 values from dose-response curve E->F

Caption: Experimental workflow for in vitro susceptibility testing.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of nitazoxanide in treating giardiasis in both adults and children.[8][10][11][12][13][14] Cure rates in clinical studies have been reported to be high, often exceeding 80%.[10] For instance, one randomized controlled trial in children showed that a 3-day course of nitazoxanide was comparable in efficacy to a 5-day course of metronidazole for resolving diarrhea caused by Giardia lamblia.[8][14] Given that nitazoxanide is the administered drug which is then converted to this compound, these clinical results reflect the in vivo efficacy of this compound.

Conclusion

Both nitazoxanide and its active metabolite, this compound, are potent inhibitors of Giardia lamblia growth. This compound is the primary effector molecule, acting through the disruption of the parasite's essential PFOR enzyme system. In vitro studies consistently show low micromolar to nanomolar IC50 values for both compounds, confirming their high efficacy. The rapid and efficient conversion of nitazoxanide to this compound in vivo underpins the clinical success of nitazoxanide in the treatment of giardiasis. For research and drug development professionals, understanding this relationship and the specific molecular targets provides a solid foundation for the development of next-generation antigiardial agents.

References

Comparing the antiviral activity of Tizoxanide and Remdesivir against coronaviruses

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the antiviral activities of Tizoxanide, the active metabolite of Nitazoxanide, and Remdesivir against a range of coronaviruses. The analysis is based on published in vitro and in vivo experimental data, offering an objective overview for the scientific community.

Introduction and Mechanisms of Action

The global health crisis precipitated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has accelerated the investigation of novel and repurposed antiviral agents. Among these, Remdesivir, a direct-acting antiviral, and Nitazoxanide (of which this compound is the active metabolite), a host-directed therapeutic, have been extensively studied.

Remdesivir is a nucleotide analog prodrug.[1] Upon entering the host cell, it is metabolized into its active triphosphate form, Remdesivir triphosphate (RDV-TP).[2] RDV-TP acts as a direct competitor of adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the virus's RNA-dependent RNA polymerase (RdRp).[3][4] This incorporation leads to delayed chain termination, effectively halting viral genome replication.[3][5]

This compound , the active metabolite of the oral antiparasitic drug Nitazoxanide, exhibits a broader, host-directed antiviral mechanism.[6][7] Against coronaviruses, a key mechanism involves the interference with the maturation of the viral spike (S) glycoprotein.[8][9] Specifically, it hampers the terminal glycosylation of the spike protein, which is critical for viral infectivity and cell-to-cell fusion.[9] Other proposed host-directed mechanisms include the modulation of host innate immunity and interference with host cell energy metabolism.[8][10]

Remdesivir_Mechanism Mechanism of Action: Remdesivir cluster_cell Host Cell RDV_prodrug Remdesivir (Prodrug) Metabolism Cellular Esterases/Kinases RDV_prodrug->Metabolism Enters Cell RDV_TP Remdesivir Triphosphate (RDV-TP - Active Form) Metabolism->RDV_TP Metabolized to RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competes with ATP New_RNA Nascent Viral RNA RdRp->New_RNA RNA Synthesis RNA_template Viral RNA Template RNA_template->RdRp Termination Delayed Chain Termination New_RNA->Termination Incorporation of RDV-TP leads to ATP ATP ATP->RdRp Natural Substrate

Caption: Remdesivir's mechanism as a nucleotide analog inhibitor of viral RdRp.

Tizoxanide_Mechanism Mechanism of Action: this compound/Nitazoxanide cluster_cell Host Cell NTZ Nitazoxanide/ This compound ER_Golgi Endoplasmic Reticulum / Golgi Apparatus NTZ->ER_Golgi Inhibits process in Spike_Mature Mature, Glycosylated Spike Protein ER_Golgi->Spike_Mature Terminal Glycosylation (Normal Process) Impaired_Virion Non-infectious Virion ER_Golgi->Impaired_Virion Inhibition leads to improperly folded/ glycosylated Spike Spike_Immature Immature Spike Glycoprotein Spike_Immature->ER_Golgi Processing Virion New Virion Assembly Spike_Mature->Virion

Caption: this compound's host-directed mechanism interfering with spike protein maturation.

Comparative In Vitro Efficacy

In vitro studies are crucial for determining the direct antiviral potency of compounds. Both this compound (as Nitazoxanide) and Remdesivir have been evaluated against a variety of coronaviruses in different cell lines.

Remdesivir consistently demonstrates potent low nanomolar to low micromolar activity against SARS-CoV, MERS-CoV, and SARS-CoV-2 across multiple cell types, including the biologically relevant primary human airway epithelial (HAE) cells.[11][12] Nitazoxanide and this compound also show efficacy, typically in the low micromolar range.[8][13] Notably, one study directly comparing the two found Remdesivir to be more potent against SARS-CoV-2 in Vero E6 cells.[9][13]

Table 1: Summary of In Vitro Antiviral Activity against Coronaviruses

DrugVirusCell LineEC₅₀ / IC₅₀Citation(s)
Remdesivir SARS-CoV-2Vero E60.77 µM[9][13]
SARS-CoV-2Vero E623.15 µM[13]
SARS-CoV-2Vero E6770 nM (0.77 µM)[5][14]
SARS-CoV-2Primary HAE9.9 nM (0.0099 µM)[11]
SARS-CoVPrimary HAE69 nM (0.069 µM)[12]
MERS-CoVPrimary HAE74 nM (0.074 µM)[12]
HCoV-OC43-0.02 - 0.15 µM[11]
HCoV-229E-0.02 - 0.15 µM[11]
Nitazoxanide SARS-CoV-2Vero E62.12 µM[8][13][15]
SARS-CoV-2Vero E64.04 µM[9][16]
HCoV-OC43MRC-50.15 µg/mL[8]
HCoV-229EMRC-50.05 µg/mL[8]
MERS-CoVLLC-MK20.92 µg/mL[8]
This compound SARS-CoV-2Vero E60.8 µg/mL[8]
SARS-CoV-2Vero E63.62 µM[9][16]
MERS-CoVLLC-MK20.83 µg/mL[8]

EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) values are measures of drug potency.

Comparative In Vivo Efficacy

Animal models are essential for evaluating the therapeutic potential of antiviral candidates in a living organism, providing insights into efficacy, pharmacokinetics, and safety.

Remdesivir has demonstrated significant efficacy in multiple animal models. In rhesus macaques infected with SARS-CoV-2, early treatment with Remdesivir reduced clinical disease, viral loads in the lungs, and lung damage.[17][18] Similar protective effects were observed in animal models for MERS-CoV and SARS-CoV.[13][19][20]

The in vivo efficacy of Nitazoxanide has yielded more complex results. While effective in a reconstructed human airway model, studies in the Syrian hamster model of SARS-CoV-2 infection found that standard oral and intranasal treatment failed to reduce viral replication in the lungs and other organs.[21][22][23][24] Pharmacokinetic analysis suggested that the concentrations of this compound in these tissues did not reach the levels required for antiviral activity (the in vitro EC₅₀).[21][22][23] However, another study in Syrian hamsters did show that oral NTZ could inhibit weight loss, inflammation, and viral dissemination in the lungs, suggesting that dosage and formulation may be critical factors.[25]

Table 2: Summary of In Vivo Antiviral Activity

DrugAnimal ModelVirusKey FindingsCitation(s)
Remdesivir Rhesus MacaqueSARS-CoV-2Reduced clinical disease, lung viral loads, and lung tissue damage.[17]
Rhesus MacaqueMERS-CoVProphylactic and therapeutic treatment reduced viral loads and attenuated clinical signs.[19][20]
MouseSARS-CoVReduced lung viral load and improved clinical signs and lung function.[13]
MouseMERS-CoVReduced viral load and improved pulmonary function.[13]
Nitazoxanide Syrian HamsterSARS-CoV-2Failed to impair viral replication in lungs and other organs; tissue drug concentrations were below in vitro EC₅₀.[21][22][23][24]
Syrian HamsterSARS-CoV-2Significantly inhibited weight loss, inflammation, and viral dissemination in the lungs.[25]
PigPorcine CoronavirusJIB-04 (a related compound) reduced virus infection and pathology.[26]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies.

A. Viral Titer Quantification: Plaque Reduction Assay

This assay is a gold-standard method for determining the concentration of infectious virus particles and the efficacy of an antiviral drug.

  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.

  • Infection & Treatment: Cells are infected with a known amount of coronavirus in the presence of serial dilutions of the test compound (this compound or Remdesivir).

  • Overlay: After an adsorption period, the liquid medium is removed and replaced with a semi-solid overlay medium (e.g., containing agarose or methylcellulose). This restricts viral spread to adjacent cells, leading to the formation of localized lesions called plaques.

  • Incubation: Plates are incubated for several days to allow plaques to form.

  • Visualization & Counting: The cell monolayer is fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a stained background. The number of plaques is counted for each drug concentration.

  • Calculation: The EC₅₀/IC₅₀ value is calculated as the drug concentration that reduces the number of plaques by 50% compared to an untreated virus control.

B. Viral RNA Quantification: qRT-PCR Assay

This method measures the amount of viral genetic material to assess the effect of a drug on viral replication.

  • Cell Culture and Treatment: Cells are seeded, infected with the coronavirus, and treated with different concentrations of the antiviral drug, similar to the plaque assay setup.

  • RNA Extraction: After a set incubation period (e.g., 48 hours), total RNA is extracted from the cells or the cell culture supernatant.

  • Reverse Transcription: The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is then amplified using primers and probes specific to a viral gene (e.g., the N gene). The qPCR instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.

  • Analysis: The viral RNA copy number is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve. The drug's efficacy is determined by the dose-dependent reduction in viral RNA levels.[27]

Experimental_Workflow General In Vitro Antiviral Assay Workflow cluster_setup Experiment Setup cluster_endpoint Endpoint Analysis cluster_plaque Plaque Assay Steps cluster_qpc qRT-PCR Steps A 1. Seed susceptible host cells in plates B 2. Treat cells with serial dilutions of antiviral drug A->B C 3. Infect cells with a known amount of Coronavirus B->C D 4. Incubate for a defined period (e.g., 48-72h) C->D E Plaque Reduction Assay D->E F qRT-PCR Assay D->F E1 Add semi-solid overlay E->E1 F1 Extract viral RNA F->F1 E2 Incubate to form plaques E1->E2 E3 Fix, stain, and count plaques E2->E3 E4 Calculate EC₅₀ based on plaque number reduction E3->E4 F2 Perform reverse transcription (RNA -> cDNA) F1->F2 F3 Quantify viral cDNA using qPCR F2->F3 F4 Calculate EC₅₀ based on viral RNA reduction F3->F4

Caption: Workflow for in vitro evaluation of antiviral compounds against coronaviruses.

Summary and Conclusion

This compound and Remdesivir represent two distinct strategies for combating coronavirus infections: a host-directed approach and a direct-acting antiviral approach, respectively.

  • Remdesivir acts as a direct and potent inhibitor of the viral RdRp. This mechanism is supported by strong in vitro data showing low nanomolar efficacy and in vivo data demonstrating clear therapeutic benefits in multiple animal models.[1][17] Its primary limitation is the requirement for intravenous administration.[8]

  • This compound (Nitazoxanide) acts on host cell pathways, primarily by impairing viral spike protein maturation.[8] While it shows consistent low micromolar efficacy in vitro, its in vivo performance in animal models has been mixed, with some studies suggesting that achieving therapeutic concentrations in the lungs is a significant challenge.[21][23] Its main advantages are its oral route of administration and its host-directed mechanism, which may present a higher barrier to the development of viral resistance.[8]

References

Tizoxanide's Efficacy Against Anaerobic Bacteria: A Comparative Analysis with Other Thiazolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of tizoxanide and other thiazolides against a range of anaerobic bacteria. The data presented is compiled from peer-reviewed research and is intended to inform further research and development in the field of antimicrobial agents.

Introduction to Thiazolides

Thiazolides are a class of broad-spectrum anti-infective agents. The parent compound, nitazoxanide, is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, this compound.[1][2] While nitazoxanide is approved for the treatment of parasitic infections, extensive in vitro studies have demonstrated its potent activity against a wide variety of anaerobic bacteria.[1][3] This guide focuses on the comparative efficacy of this compound and other thiazolide derivatives against these clinically important pathogens.

In Vitro Efficacy of this compound and Other Thiazolides

The primary measure of in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for this compound, nitazoxanide, and other thiazolides against various anaerobic bacteria.

Table 1: Comparative in vitro activity of this compound, Nitazoxanide, and other Thiazolides against various anaerobic bacteria (MIC in µg/mL)

Bacterial SpeciesDrugMIC50MIC90Reference
Bacteroides fragilis group This compound14[3]
Nitazoxanide14[3]
RM 480714[3]
RM 480914[3]
Metronidazole0.51[3]
Prevotella spp. This compound28[3]
Nitazoxanide28[3]
RM 480728[3]
RM 480928[3]
Metronidazole0.252[3]
Fusobacterium spp. This compound0.251[3]
Nitazoxanide0.251[3]
RM 48070.251[3]
RM 48090.251[3]
Metronidazole≤0.120.25[3]
Clostridium difficile This compound0.120.25[3]
Nitazoxanide0.120.25[3]
RM 48070.120.25[3]
RM 48090.120.25[3]
Metronidazole0.51[3]
Clostridium perfringens This compound0.250.5[3]
Nitazoxanide0.250.5[3]
RM 48070.250.5[3]
RM 48090.250.5[3]
Metronidazole14[3]
Anaerobic Gram-positive cocci This compound0.52[3]
Nitazoxanide0.52[3]
RM 48070.52[3]
RM 48090.52[3]
Metronidazole0.251[3]

Table 2: In vitro activity of Nitazoxanide and this compound against a broader range of anaerobic bacteria (MIC in mg/L)

Bacterial Group (No. of strains)DrugMIC50MIC90
Bacteroides fragilis group (80) Nitazoxanide0.250.5
This compound0.250.5
Clostridium difficile (21) Nitazoxanide0.030.06
This compound0.060.125
Clostridium perfringens (16) Nitazoxanide0.250.5
This compound0.51
Peptostreptococcus spp. (25) Nitazoxanide0.250.5
This compound0.51
Propionibacterium spp. (10) Nitazoxanide816
This compound1632

Data sourced from Dubreuil et al., 1996.[4][5]

The in vitro data consistently demonstrate that this compound and nitazoxanide possess potent activity against a wide spectrum of anaerobic bacteria, including clinically significant species such as Bacteroides fragilis, Clostridium difficile, and Clostridium perfringens.[3][4][5] Generally, this compound and nitazoxanide show comparable efficacy.[3] However, in some instances, nitazoxanide appears slightly more potent than this compound.[4][5] The other thiazolide derivatives, RM 4807 and RM 4809, also exhibit similar activity to nitazoxanide and this compound.[3]

When compared to metronidazole, a standard therapeutic agent for anaerobic infections, thiazolides show a different spectrum of activity. Metronidazole generally has lower MICs against the Bacteroides fragilis group and other Gram-negative anaerobic bacilli.[3] Conversely, thiazolides are often more potent against Clostridium difficile.[3]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using the agar dilution method.

Agar Dilution Susceptibility Testing Protocol

This method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized suspension of the test organism.

  • Preparation of Antimicrobial Stock Solutions: The thiazolide compounds are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.[4]

  • Preparation of Agar Plates: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the stock solution to the molten agar before it solidifies. Control plates containing only DMSO are also prepared.[4]

  • Inoculum Preparation: A standardized suspension of each bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per spot.

  • Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspensions using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated under anaerobic conditions at 37°C for 48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

AgarDilutionWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase stock Prepare Antimicrobial Stock Solutions plates Prepare Agar Plates with Varying Drug Concentrations stock->plates inoculate Inoculate Plates plates->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Anaerobically inoculate->incubate read Read Results incubate->read determine_mic Determine MIC read->determine_mic

Agar Dilution Susceptibility Testing Workflow

Mechanism of Action

The antimicrobial activity of thiazolides against anaerobic bacteria is primarily attributed to the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system.[1] PFOR is a key enzyme in the central metabolic pathway of anaerobic organisms, responsible for the oxidative decarboxylation of pyruvate to acetyl-CoA. By inhibiting PFOR, thiazolides disrupt the energy metabolism of these bacteria, leading to cell death.

PFOR_Inhibition Pyruvate Pyruvate PFOR PFOR Enzyme Pyruvate->PFOR substrate AcetylCoA Acetyl-CoA PFOR->AcetylCoA product Energy Energy Metabolism AcetylCoA->Energy This compound This compound This compound->PFOR inhibition

References

Tizoxanide's Antiviral Efficacy in Hamster Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the Syrian hamster has emerged as a valuable preclinical model for evaluating antiviral therapies, particularly for respiratory viruses like SARS-CoV-2. This guide provides a comparative analysis of the in vivo antiviral effect of Tizoxanide, the active metabolite of Nitazoxanide, in this model system. We will objectively compare its performance with other antiviral agents and present supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Recent research has yielded conflicting results regarding the in vivo efficacy of this compound against SARS-CoV-2 in the hamster model. While some studies demonstrate a significant reduction in viral load and lung pathology, others report a lack of efficacy, attributing it to insufficient drug concentrations in the target organs. This guide will delve into these contrasting findings and provide a comprehensive overview for informed decision-making in antiviral drug development.

Comparative Efficacy of Antivirals against SARS-CoV-2 in the Syrian Hamster Model

The following tables summarize the quantitative data from key studies evaluating the in vivo efficacy of this compound (administered as its prodrug, Nitazoxanide) and other antiviral agents against SARS-CoV-2 in the Syrian hamster model.

Table 1: In Vivo Efficacy of Nitazoxanide (NTZ) against SARS-CoV-2 in Syrian Hamsters

Study ReferenceDrug/DoseRoute of AdministrationTreatment ScheduleKey Findings
Miorin et al.NTZ (200 mg/kg)Oral gavageTwice daily, starting 4 hours post-infectionSignificantly reduced weight loss, lung viral titers, and lung pathology compared to vehicle.[1][2][3][4]
Driouich et al.NTZ (500 mg/kg/day or 750 mg/kg/day)Oral or IntranasalTwice or three times daily, starting on the day of infectionFailed to impair viral replication in the lungs and nasal turbinates. This compound concentrations in target organs were below the in vitro EC50.[5][6][7]

Table 2: In Vivo Efficacy of Comparator Antivirals against SARS-CoV-2 in Syrian Hamsters

DrugStudy ReferenceDoseRoute of AdministrationTreatment ScheduleViral Load Reduction (Lung)
MolnupiravirRosenke et al.250 mg/kgOral gavageTwice daily, starting 12 hours post-infectionSignificant reduction in viral RNA and infectious virus titers.[5][8][9]
MolnupiravirAbdelnabi et al.200 mg/kgOral gavageTwice daily, starting 1 hour before infection~1.8 - 2.5 log10 reduction in infectious virus titers.[10]
FavipiravirDriouich et al.300 mg/kg/dayOral gavageTwice daily, starting 1 hour before infectionMild reduction in viral RNA.[11]
FavipiravirKaptein et al.700-1400 mg/kg/dayIntraperitonealThree times daily, starting at the time of infectionDramatic reduction of infectious titers.[6]
Remdesivir (GS-441524)Uraki et al.Not specifiedNot specifiedProphylactic and therapeutic regimensEffectively suppressed virus replication.

Experimental Protocols

A standardized experimental workflow is crucial for the valid comparison of antiviral efficacy. Below are detailed methodologies from the cited studies.

Syrian Hamster Model for SARS-CoV-2 Infection:

  • Animal Model: Male or female Syrian hamsters (Mesocricetus auratus), typically 6-10 weeks old.

  • Virus: SARS-CoV-2, various strains including early isolates and variants of concern.

  • Infection: Intranasal inoculation with a defined dose of the virus (e.g., 10^4 to 10^6 TCID50).

  • Drug Administration:

    • Nitazoxanide: Administered orally via gavage as a suspension. Dosing and frequency varied between studies.

    • Molnupiravir: Administered orally via gavage.

    • Favipiravir: Administered orally via gavage or intraperitoneally.

    • Remdesivir (GS-441524): Administration details were not fully specified in the provided context.

  • Efficacy Assessment:

    • Clinical Signs: Monitoring of body weight changes and clinical scores.

    • Viral Load: Quantification of viral RNA (qRT-PCR) and infectious virus titers (TCID50 or plaque assay) in lung tissue and sometimes nasal turbinates or oral swabs.

    • Histopathology: Microscopic examination of lung tissue for inflammation, damage, and presence of viral antigens.

Visualizing Workflows and Pathways

Experimental Workflow for Antiviral Testing in Hamsters

experimental_workflow cluster_setup Animal Model Setup cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis animal_model Syrian Hamsters (6-10 weeks old) acclimatization Acclimatization animal_model->acclimatization infection Intranasal Inoculation acclimatization->infection virus_prep SARS-CoV-2 Virus Stock virus_prep->infection administration Drug Administration (Oral/IP) infection->administration drug_prep Prepare Antiviral (this compound/Comparators) drug_prep->administration monitoring Daily Monitoring (Weight, Clinical Signs) administration->monitoring necropsy Necropsy (Day 2-7 post-infection) monitoring->necropsy sample_collection Tissue Collection (Lungs, Nasal Turbinates) necropsy->sample_collection viral_load Viral Load Quantification (qRT-PCR, TCID50) sample_collection->viral_load histopathology Histopathological Analysis sample_collection->histopathology data_analysis Statistical Analysis viral_load->data_analysis histopathology->data_analysis

Caption: Experimental workflow for evaluating antiviral efficacy in the Syrian hamster model.

Proposed Antiviral Mechanisms of this compound

tizoxanide_mechanism cluster_virus Viral Lifecycle cluster_host Host Cell entry Viral Entry replication Replication & Translation entry->replication assembly Viral Protein Maturation (e.g., Hemagglutinin) replication->assembly release Viral Release assembly->release This compound This compound This compound->assembly Inhibits ifn_pathway Interferon Signaling Pathway This compound->ifn_pathway Modulates energy_metabolism Cellular Energy Metabolism (ATP) This compound->energy_metabolism Interferes with protein_folding Host Protein Folding Machinery This compound->protein_folding Impacts ifn_pathway->replication Inhibits energy_metabolism->replication Required for protein_folding->assembly Required for

Caption: Proposed multi-modal antiviral mechanism of this compound.

Conclusion

The in vivo antiviral efficacy of this compound in the Syrian hamster model for SARS-CoV-2 remains a subject of debate. While one study demonstrated a clear therapeutic benefit, another, using higher doses, failed to observe a significant antiviral effect, highlighting the critical role of pharmacokinetics and bioavailability in determining in vivo outcomes. In contrast, other oral antivirals like Molnupiravir have shown more consistent and potent efficacy in reducing viral replication and lung pathology in this model.

The host-directed, multi-modal mechanism of action of this compound, involving interference with viral protein maturation and modulation of host immune and metabolic pathways, presents an attractive profile for an antiviral agent. However, further research is warranted to optimize its formulation and delivery to ensure adequate concentrations at the site of viral replication. For drug development professionals, these findings underscore the importance of thorough pharmacokinetic and pharmacodynamic assessments in preclinical models to accurately predict clinical efficacy.

References

Tizoxanide Shows Potent Activity Against Metronidazole-Resistant Trichomonas vaginalis, Bypassing Common Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of tizoxanide and metronidazole reveals this compound as a promising alternative for treating resistant Trichomonas vaginalis infections. Experimental data demonstrates significantly lower concentrations of this compound are required to inhibit the growth of metronidazole-resistant strains, suggesting a different mechanism of action that circumvents the parasite's resistance strategies.

Trichomoniasis, caused by the protozoan parasite Trichomonas vaginalis, is the most common non-viral sexually transmitted infection globally. The mainstay of treatment for decades has been metronidazole, a 5-nitroimidazole antibiotic. However, the emergence of metronidazole-resistant strains poses a significant clinical challenge. This guide provides a detailed comparison of the in vitro efficacy of this compound, the active metabolite of nitazoxanide, and metronidazole against resistant T. vaginalis, supported by experimental data and methodologies.

In Vitro Efficacy: A Quantitative Comparison

Recent studies have consistently demonstrated the superior in vitro activity of this compound against T. vaginalis isolates that are resistant to metronidazole. The minimum lethal concentration (MLC) is a key metric used to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

A 2025 study involving 36 clinical isolates of T. vaginalis (18 metronidazole-susceptible and 18 metronidazole-resistant) provided compelling evidence of this compound's potency.[1][2][3][4] For the metronidazole-resistant strains, the median MLC for metronidazole was 100 µg/mL. In stark contrast, the median MLC for this compound against these same resistant strains was significantly lower at 0.8 µg/mL.[1][2][4] This indicates that a much lower concentration of this compound is needed to eliminate the resistant parasites compared to metronidazole.

Similarly, another study found that this compound was nearly five times more active against metronidazole-resistant isolates of T. vaginalis than metronidazole itself.[5][6] The parent drug of this compound, nitazoxanide, also showed significantly greater activity than metronidazole against resistant strains, with a median MLC of 1.6 µg/mL in the 2025 study.[1][2][4]

DrugMedian MLC against Metronidazole-Resistant T. vaginalis (µg/mL)Fold Difference in Potency (vs. Metronidazole)
Metronidazole1001x
Tinidazole254x more potent
Secnidazole502x more potent
Nitazoxanide1.662.5x more potent
This compound 0.8 125x more potent

Table 1: Comparative in vitro activity of various antimicrobial agents against 18 metronidazole-resistant Trichomonas vaginalis isolates. Data sourced from a 2025 study.[1][2][4]

Mechanisms of Action and Resistance

The significant difference in efficacy between this compound and metronidazole against resistant strains stems from their distinct mechanisms of action and how the parasite develops resistance.

Metronidazole: This prodrug requires activation within the hydrogenosomes of T. vaginalis. The drug's nitro group is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, leading to the formation of cytotoxic nitro radicals that damage the parasite's DNA and other macromolecules.[7]

Metronidazole Resistance: Resistance in T. vaginalis is often associated with decreased activity of the enzymes responsible for drug activation.[7][8] Reduced expression of PFOR and ferredoxin is a common finding in resistant isolates.[8] This impaired activation means that higher concentrations of metronidazole are required to produce a lethal effect.

This compound: While also a nitro-containing compound, this compound's mechanism of action appears to be different from that of the 5-nitroimidazoles.[1][2][4] The consistent and potent activity of this compound against both metronidazole-susceptible and -resistant strains suggests that it either utilizes a different activation pathway or that its mechanism of cytotoxicity is not dependent on the same enzymes that are downregulated in metronidazole-resistant parasites.[1][2][4][5][6] This allows this compound to effectively bypass the primary resistance mechanisms employed by T. vaginalis against metronidazole.

Drug_Action_and_Resistance cluster_metronidazole Metronidazole Pathway cluster_resistance Resistance Mechanism cluster_this compound This compound Pathway Metronidazole Metronidazole (Prodrug) PFOR_Ferredoxin PFOR / Ferredoxin Metronidazole->PFOR_Ferredoxin Activation Activated_Metronidazole Cytotoxic Nitro Radicals DNA_Damage DNA Damage & Cell Death Activated_Metronidazole->DNA_Damage PFOR_Ferredoxin->Activated_Metronidazole Reduced_Enzymes->PFOR_Ferredoxin Inhibits Activation This compound This compound Tizoxanide_Action Alternate Activation/ Cytotoxic Effect This compound->Tizoxanide_Action T_DNA_Damage DNA Damage & Cell Death Tizoxanide_Action->T_DNA_Damage

Figure 1: Contrasting mechanisms of action and resistance for Metronidazole and this compound.

Experimental Protocols

The in vitro susceptibility of T. vaginalis to this compound and metronidazole is typically determined using an aerobic tube or microplate assay. The following provides a generalized methodology based on published studies.[1][9]

1. Isolate Cultivation:

  • T. vaginalis clinical isolates are cultured in Diamond's trypticase-yeast-maltose (TYM) medium.

  • The medium is supplemented with heat-inactivated horse serum and an antibiotic cocktail to prevent bacterial contamination.

  • Cultures are incubated at 37°C.

2. Drug Susceptibility Assay:

  • Stock solutions of the drugs are prepared, often in dimethyl sulfoxide (DMSO).

  • Serial dilutions of each drug are made in 96-well microtiter plates.

  • A standardized suspension of T. vaginalis trophozoites is added to each well.

  • The plates are incubated aerobically at 37°C for 24 to 48 hours.

3. Determination of Minimum Lethal Concentration (MLC):

  • Following incubation, the plates are examined using an inverted microscope.

  • The MLC is defined as the lowest drug concentration at which no motile parasites are observed.

Experimental_Workflow start Start: T. vaginalis Isolates cultivation Cultivation in TYM Medium (37°C) start->cultivation inoculation Inoculate Microtiter Plates with Trophozoites cultivation->inoculation drug_prep Prepare Serial Dilutions (this compound & Metronidazole) drug_prep->inoculation incubation Aerobic Incubation (37°C, 24-48h) inoculation->incubation microscopy Microscopic Examination incubation->microscopy mlc Determine MLC (No Motile Parasites) microscopy->mlc end End: Comparative Data mlc->end

Figure 2: Workflow for determining the Minimum Lethal Concentration (MLC).

Conclusion and Future Directions

The available in vitro data strongly supports this compound as a highly effective agent against metronidazole-resistant Trichomonas vaginalis. Its distinct mechanism of action allows it to bypass the common resistance pathways that render metronidazole ineffective. While these findings are promising, further research, including in vivo studies and clinical trials, is necessary to establish the clinical efficacy and safety of this compound for the treatment of resistant trichomoniasis.[1][2][3][4] The development of alternative therapies like this compound is crucial for addressing the growing challenge of antimicrobial resistance in sexually transmitted infections.

References

Tizoxanide: A Comparative Analysis of Cross-Resistance in Drug-Resistant Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of tizoxanide, the active metabolite of nitazoxanide, against drug-resistant viral strains. The data presented herein is compiled from various studies to offer a comprehensive overview of its cross-resistance profile, particularly in influenza A virus (IAV), hepatitis C virus (HCV), and rotavirus.

Executive Summary

This compound exhibits a high barrier to resistance across multiple viral species, a characteristic attributed to its primary mechanism of targeting host cellular pathways rather than viral enzymes. This host-directed activity makes it a promising candidate for antiviral therapy, especially in the context of emerging drug resistance to conventional antiviral agents. Studies have demonstrated that this compound retains potent activity against influenza viruses resistant to neuraminidase inhibitors. In the case of hepatitis C virus, resistance to this compound has been linked to cellular modifications rather than mutations in the viral genome. While data on this compound's efficacy against drug-resistant rotavirus strains is limited, its unique mechanism of inhibiting viroplasm formation suggests a low probability of cross-resistance with other antiviral classes.

Cross-Resistance Data

Influenza Virus

This compound has demonstrated potent in vitro activity against a wide range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors like oseltamivir.[1] A study on 210 seasonal influenza viruses showed no significant difference in the median baseline susceptibility to this compound across various subtypes, including those with known resistance markers.

Influenza Strain Drug Resistance Profile This compound EC50 (µM) Reference Antiviral EC50 (µM)
A(H1N1)pdm09Susceptible & Neuraminidase Inhibitor-Resistant0.48 (median)Oseltamivir: Varies (up to >400-fold increase in resistant strains)[2]
A(H3N2)Susceptible & Neuraminidase Inhibitor-Resistant0.62 (median)Oseltamivir: Varies
Influenza B (Victoria)Susceptible & Neuraminidase Inhibitor-Resistant0.66 (median)Oseltamivir: Varies
Influenza B (Yamagata)Susceptible & Neuraminidase Inhibitor-Resistant0.60 (median)Oseltamivir: Varies

Note: Comparative EC50 values for this compound against specific resistant and susceptible isogenic pairs were not explicitly available in the reviewed literature; the data reflects median susceptibility across a mixed population of circulating strains.

Hepatitis C Virus (HCV)

In vitro studies using HCV replicon systems have shown that while it is possible to select for cells with reduced susceptibility to this compound, this resistance is not conferred by mutations in the viral genome.[3][4][5][6] Serial passage of HCV replicon-containing Huh7 cells in the presence of increasing concentrations of this compound resulted in a 7- to 13-fold increase in the EC50.[3][4][7] However, when the HCV replicons from these resistant cells were transferred to naive cells, they did not confer resistance, indicating a host-mediated resistance mechanism.[3][5][6]

HCV Replicon Status This compound EC50 (µM) Fold-Change in EC50 Cross-Resistance to other Antivirals
Parental Huh7 cells~0.15-Not Applicable
This compound-passaged Huh7 cells1.05 - 1.957- to 13-fold increaseNo cross-resistance to ribavirin or 2'-C-methylcytidine. Increased sensitivity to interferon-alpha.[3][4]
Rotavirus

This compound has been shown to be effective against both simian and human rotavirus strains.[8][9] Its mechanism of action involves the inhibition of viroplasm formation by disrupting the interaction between viral non-structural proteins NSP2 and NSP5.[8][10][11] There is currently a lack of published data on the cross-resistance of this compound in drug-resistant rotavirus strains.

Rotavirus Strain This compound EC50 (µg/mL)
Simian Rotavirus (SA11)0.5[9]
Human Rotavirus (Wa)1.0[9]

Experimental Protocols

In Vitro Resistance Selection by Serial Passage (Influenza A Virus)

This protocol is adapted from studies assessing the potential for influenza virus to develop resistance to this compound.[12][13]

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Virus Propagation: Influenza A virus (e.g., A/California/07/2009 (H1N1)) is propagated in MDCK cells.

  • Serial Passage:

    • MDCK cells are infected with the virus at a low multiplicity of infection (MOI) of 0.001 in the presence of a sub-inhibitory concentration of this compound.

    • The virus is harvested when cytopathic effect (CPE) is observed (typically 48 hours post-infection).

    • The harvested virus is used to infect fresh MDCK cells for the next passage, with a stepwise increase in the concentration of this compound.

    • This process is repeated for a defined number of passages (e.g., 10 passages).

  • Susceptibility Testing: The susceptibility of the passaged virus to this compound is determined using a focus reduction assay or plaque reduction assay and compared to the susceptibility of the wild-type virus.

  • Genotypic Analysis: The M gene of the passaged virus is sequenced to identify any potential mutations in the M2 protein, a common target for resistance to adamantanes. Other relevant genes may also be sequenced.

HCV Replicon Assay for Resistance Profiling

This protocol is based on studies that investigated the potential for HCV resistance to this compound.[3][4][7]

  • Cell Lines: Huh7 cells harboring HCV subgenomic replicons (e.g., genotype 1b) are used. These cells are maintained in DMEM supplemented with 10% FBS and G418 to select for cells containing the replicon.

  • Resistance Selection:

    • Replicon-containing cells are serially passaged in the presence of increasing concentrations of this compound.

    • The starting concentration is typically near the EC50 value, and it is gradually increased as the cells adapt.

  • EC50 Determination: The 50% effective concentration (EC50) of this compound is determined for both the parental and the this compound-passaged cell lines. This is typically done by measuring the inhibition of HCV RNA replication via quantitative RT-PCR.

  • Replicon Transfection:

    • Total RNA is extracted from the parental and this compound-resistant replicon cell lines.

    • This RNA is then transfected into naive Huh7 cells.

    • The transfected cells are selected with G418, and the susceptibility of the resulting cell colonies to this compound is determined to assess if the resistance phenotype is transferable with the viral RNA.

  • Curing and Retransfection: To confirm the host-mediated resistance, this compound-resistant cell lines are "cured" of their replicons using interferon-alpha. These cured cells are then re-transfected with wild-type replicon RNA, and their susceptibility to this compound is re-assessed.

Focus Reduction Assay for Influenza Susceptibility

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral foci by 50%.[14][15][16]

  • Cell Plating: MDCK cells are seeded in 96-well plates and grown to confluence.

  • Virus-Drug Incubation: Serial dilutions of this compound are prepared. A standardized amount of influenza virus (e.g., 100 focus-forming units) is mixed with each drug dilution and incubated.

  • Infection: The cell monolayers are washed, and the virus-drug mixtures are added to the wells.

  • Incubation: The plates are incubated for a period that allows for the formation of viral foci (e.g., 24 hours).

  • Immunostaining: The cells are fixed and permeabilized. A primary antibody specific for a viral protein (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Visualization: A substrate for the enzyme is added, leading to the formation of colored foci where cells are infected.

  • Quantification: The number of foci in each well is counted, and the EC50 value is calculated by plotting the percentage of focus inhibition against the drug concentration.

Visualizations

Experimental Workflow: In Vitro Resistance Selection

G cluster_setup Initial Setup cluster_passage Serial Passage Cycle (Repeated) cluster_analysis Analysis start Start with Wild-Type Virus infect Infect Cells with Virus + Sub-inhibitory this compound start->infect cells Culture Host Cells (e.g., MDCK) harvest Harvest Progeny Virus after CPE infect->harvest increase_conc Increase this compound Concentration harvest->increase_conc For next passage phenotype Phenotypic Analysis (EC50 Determination) harvest->phenotype genotype Genotypic Analysis (Sequencing) harvest->genotype increase_conc->infect compare Compare to Wild-Type phenotype->compare genotype->compare

Caption: Workflow for in vitro selection of drug-resistant virus through serial passage.

Signaling Pathway: this compound's Mechanism against Influenza A Virus

G cluster_cell Host Cell cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_membrane Plasma Membrane ha_synthesis Hemagglutinin (HA) Synthesis & Folding ha_maturation HA Glycosylation & Maturation ha_synthesis->ha_maturation Transport ha_transport HA Transport to Cell Surface ha_maturation->ha_transport budding Virion Assembly & Budding ha_transport->budding This compound This compound This compound->ha_maturation Blocks

Caption: this compound inhibits influenza A virus by blocking hemagglutinin (HA) maturation.[17]

Logical Relationship: this compound's Mechanism against Rotavirus

G This compound This compound interaction NSP2-NSP5 Interaction This compound->interaction Disrupts nsp2 Viral Protein NSP2 nsp2->interaction nsp5 Viral Protein NSP5 nsp5->interaction viroplasm Viroplasm Formation interaction->viroplasm replication Viral RNA Replication viroplasm->replication assembly New Virion Assembly replication->assembly inhibition Inhibition of Viral Replication

Caption: this compound disrupts rotavirus replication by inhibiting viroplasm formation.[8][10][11]

References

Validating Tizoxanide's Mechanism of Action: A Comparative Guide Utilizing Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tizoxanide's mechanism of action, with a focus on validation using genetic knockout models. This compound, the active metabolite of the broad-spectrum anti-infective drug nitazoxanide, exhibits a complex pharmacology, targeting both pathogen-specific and host-cell pathways. While direct genetic knockout validation for all of its proposed targets is an emerging area of research, existing studies, particularly in model organisms, offer valuable insights. This guide compares this compound's effects with alternative compounds for which genetic knockout validation is more established, providing a framework for understanding and further investigating its therapeutic potential.

Multi-faceted Mechanism of Action of this compound

This compound's therapeutic effects are attributed to its interaction with several key cellular pathways:

  • Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR): This is the primary mechanism against anaerobic protozoa and bacteria. PFOR is an enzyme essential for the anaerobic energy metabolism of these organisms. By inhibiting this enzyme, this compound disrupts their energy production, leading to cell death.[1] Mammalian cells do not rely on PFOR, which accounts for the selective toxicity of the drug.[1]

  • Activation of AMP-activated Protein Kinase (AMPK): this compound has been shown to induce mild mitochondrial uncoupling, which leads to the activation of AMPK, a central regulator of cellular energy homeostasis. This activation is linked to various downstream effects, including potential anti-aging and metabolic benefits.

  • Inhibition of the STAT3 Pathway: this compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and survival. This compound's ability to block this pathway suggests its potential as an anti-cancer agent.[2]

  • Modulation of Inflammatory Pathways: this compound has demonstrated anti-inflammatory properties by suppressing the activation of NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Genetic Knockout Validation: The Case of AMPK

While direct genetic knockout studies for all of this compound's targets are not yet available, a pivotal study using the model organism Caenorhabditis elegans has provided strong evidence for the role of AMPK in mediating its effects.

A study demonstrated that both nitazoxanide and this compound extended the lifespan of wild-type C. elegans. However, this effect was completely abolished in worms with a genetic knockout of the AMPK alpha subunit, aak-2.[3] This finding strongly indicates that AMPK activation is essential for the lifespan-extending properties of this compound in this model system.

Comparative Performance and Quantitative Data

To provide a clearer perspective on this compound's efficacy and mechanism, the following tables compare its performance with alternative compounds that target similar pathways and have been validated using genetic knockout models.

Table 1: Comparison of AMPK Activators

CompoundTarget PathwayWild-Type Model EffectKnockout Model Effect (AMPK Knockout)IC50/EC50 for AMPK Activation
This compound AMPK ActivationLifespan extension in C. elegans[3]Lifespan extension abolished in aak-2 knockout C. elegans[3]Not widely reported
Metformin AMPK ActivationReduced adipogenesis in wild-type mouse embryonic fibroblasts (MEFs)[4][5]Anti-adipogenic effect is AMPK-dependent[4][5]50 µM - 2 mM (cell-type dependent)[6][7][8]
A-769662 AMPK ActivationSuppression of adipogenesis in wild-type MEFs[5]Effects are AMPK-dependent[5]~300 nM

Table 2: Comparison of STAT3 Pathway Inhibitors

CompoundTarget PathwayWild-Type Model EffectKnockout Model ValidationIC50 for STAT3 Inhibition/Cell Proliferation
This compound STAT3 InhibitionInhibition of cell viability in HeLa cells[2]STAT3 knockout studies with this compound are not yet published. STAT3 knockout is embryonically lethal in mice, but conditional knockouts are used to validate the pathway's role in cancer.[9][10]~35.0 µM (HeLa cell viability)[2]
WP1066 JAK2/STAT3 InhibitionInhibition of proliferation in HEL cells and melanoma cell lines[11][12][13]Validated through the use of STAT3 knockout and knockdown models which show that STAT3 is essential for the proliferation of certain cancer cells.[14][10]~2.3 µM (HEL cell proliferation)[11][13]
Niclosamide STAT3 InhibitionInhibition of STAT3 phosphorylation and induction of apoptosis in cancer cells.The effects of niclosamide on cell proliferation are significantly reduced in STAT3 knockout cells.~1 µM

Experimental Protocols

C. elegans Lifespan Assay for AMPK Knockout Validation
  • Strains and Maintenance: Wild-type (N2) and AMPK knockout (aak-2(ok524)) C. elegans are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.[3][15][16]

  • Synchronization: A synchronized population of L4-stage larvae is obtained by standard hypochlorite treatment of gravid adults to isolate eggs, followed by hatching and growth to the L4 stage.

  • Treatment: Synchronized L4 worms are transferred to NGM plates containing either the vehicle control (DMSO) or this compound (e.g., 100 µM) mixed with the E. coli OP50 lawn.[3]

  • Lifespan Analysis: Worms are transferred to fresh plates every other day to separate them from their progeny. The number of living and dead worms is scored daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[3][15][16]

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.[3]

Western Blot for Phosphorylated AMPK (p-AMPK)
  • Cell Lysis: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[17]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17][18] The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated AMPK (e.g., anti-p-AMPKα Thr172).[18][19][20] A primary antibody against total AMPK is used on a separate blot as a loading control.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17][18]

STAT3 Reporter Assay
  • Cell Transfection: Cells (e.g., HEK293) are seeded in 96-well plates and co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).[21][22][23][24]

  • Treatment: After 24 hours, the cells are treated with various concentrations of this compound or a control compound for a specified period (e.g., 6-24 hours). In some wells, a STAT3 activator like Interleukin-6 (IL-6) is added to stimulate the pathway.[21][23]

  • Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.[21][22][23]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. The results are expressed as the fold change in STAT3 activity relative to the untreated control.

Visualizing the Pathways and Experimental Logic

Signaling Pathways of this compound

Tizoxanide_Pathways cluster_PFOR Anaerobic Pathogens cluster_Host Host Cell This compound This compound PFOR PFOR This compound->PFOR Inhibition Mitochondria Mitochondria This compound->Mitochondria Mild Uncoupling STAT3 STAT3 This compound->STAT3 Inhibition NFkB_MAPK NF-κB / MAPK This compound->NFkB_MAPK Inhibition Pyruvate Pyruvate Pyruvate->PFOR AcetylCoA Acetyl-CoA (Energy Metabolism) PFOR->AcetylCoA AMPK AMPK Mitochondria->AMPK Activation Metabolic_Benefits Metabolic Benefits AMPK->Metabolic_Benefits Cell_Survival Cell Survival & Proliferation STAT3->Cell_Survival Inflammation Inflammation NFkB_MAPK->Inflammation

Caption: this compound's diverse mechanisms of action.

Experimental Workflow for Knockout Validation

Knockout_Workflow WT_Model Wild-Type Model (e.g., C. elegans) Treat_WT Treat with this compound WT_Model->Treat_WT KO_Model Knockout Model (e.g., aak-2-/- C. elegans) Treat_KO Treat with this compound KO_Model->Treat_KO Observe_WT Observe Phenotype (e.g., Increased Lifespan) Treat_WT->Observe_WT Observe_KO Observe Phenotype (e.g., No Change in Lifespan) Treat_KO->Observe_KO Conclusion Conclusion: Phenotype is dependent on the knocked-out gene (AMPK) Observe_WT->Conclusion Observe_KO->Conclusion

Caption: Workflow for validating drug mechanism using a knockout model.

Logical Framework for Target Validation

Target_Validation_Logic Hypothesis Hypothesis: This compound (D) acts through Target Protein (T) to cause Phenotype (P) WildType Wild-Type System (Has functional T) Knockout Knockout System (Lacks functional T) Result_WT Result: D -> P WildType->Result_WT Apply D Result_KO Result: D -/> P (D does not cause P) Knockout->Result_KO Apply D Validation Validation: Hypothesis is supported Result_WT->Validation Result_KO->Validation

Caption: The logic of using genetic knockouts for target validation.

Conclusion and Future Directions

This compound is a promising therapeutic agent with a complex and multifaceted mechanism of action. While its inhibitory effect on the pathogen-specific enzyme PFOR is well-established, its broader activities appear to stem from the modulation of host cellular pathways, including AMPK, STAT3, and inflammatory signaling cascades.

The use of genetic knockout models, as exemplified by the AMPK knockout studies in C. elegans, provides a powerful approach to definitively validate these mechanisms. The current lack of direct knockout validation for targets like STAT3 in the context of this compound treatment represents a key area for future research. Such studies would not only solidify our understanding of how this compound works but also pave the way for its rational application in a wider range of diseases, from infectious and inflammatory conditions to cancer. This guide serves as a foundational resource to encourage and inform these future investigations.

References

Tizoxanide vs. Tizoxanide Glucuronide: A Head-to-Head Comparison of In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitazoxanide, a broad-spectrum anti-infective agent, undergoes rapid deacetylation in vivo to its primary active metabolite, tizoxanide. This compound is further metabolized, predominantly through glucuronidation, to form this compound glucuronide. Understanding the comparative activity of this compound and its glucuronide metabolite is crucial for a comprehensive assessment of the drug's overall efficacy and pharmacokinetic profile. This guide provides a head-to-head comparison of the in vitro activity of this compound and this compound glucuronide, supported by experimental data and detailed methodologies.

Metabolic Pathway of Nitazoxanide

Nitazoxanide is a prodrug that is rapidly converted to its active form, this compound, which is then metabolized to this compound glucuronide.

Nitazoxanide Nitazoxanide This compound This compound Nitazoxanide->this compound Hydrolysis Tizoxanide_Glucuronide Tizoxanide_Glucuronide This compound->Tizoxanide_Glucuronide Glucuronidation Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR Acetyl_CoA Acetyl-CoA PFOR->Acetyl_CoA Electron Transfer for Anaerobic Energy Metabolism This compound This compound This compound->PFOR Inhibition cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis Organism_Culture Pathogen Culture (Protozoa, Bacteria, or Virus/Host Cells) Exposure Expose Pathogen to Different Drug Concentrations Organism_Culture->Exposure Compound_Prep Prepare Serial Dilutions of This compound & this compound Glucuronide Compound_Prep->Exposure Incubation Incubate under Appropriate Conditions Exposure->Incubation Quantification Quantify Pathogen Viability/ Replication (e.g., Cell Counting, MIC, Plaque Counting) Incubation->Quantification Calculation Calculate IC50 / MIC / EC50 Quantification->Calculation

Synergistic Antiviral Effects of Tizoxanide and Oseltamivir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant influenza virus strains necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing antiviral agents with distinct mechanisms of action, presents a promising approach to enhance efficacy and mitigate the development of resistance. This guide provides a comprehensive comparison of the synergistic effects of tizoxanide, the active metabolite of nitazoxanide, with the neuraminidase inhibitor oseltamivir against influenza viruses, supported by experimental data.

Overview of Antiviral Mechanisms

This compound and oseltamivir target different stages of the influenza virus life cycle, providing a strong rationale for their combined use.

  • This compound: This broad-spectrum antiviral agent is understood to inhibit the maturation of viral hemagglutinin at a post-translational stage.[1][2] By targeting this host-regulated process, this compound presents a high barrier to the development of viral resistance.[3] Its mechanism is also linked to the modulation of cellular energy metabolism, specifically by causing a modest decrease in ATP concentration, which in turn prevents the maturation of viral proteins in the endoplasmic reticulum.[4][5]

  • Oseltamivir: As a well-established neuraminidase inhibitor, oseltamivir blocks the function of the viral neuraminidase enzyme.[6][7][8] This enzyme is crucial for the release of newly formed virus particles from infected cells.[6][9] By inhibiting neuraminidase, oseltamivir prevents the spread of the virus to other cells.[7][9]

In Vitro Synergism: Quantitative Analysis

Multiple in vitro studies have demonstrated a synergistic relationship between this compound (or its parent drug, nitazoxanide) and oseltamivir against various strains of influenza A virus. The synergy is typically quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Influenza A StrainCell LineKey FindingsReference
A/Puerto Rico/8/1934 (H1N1)MDCKSynergistic effect observed with CI values ranging from 0.39 to 0.63.[10]
A/WSN/1933 (H1N1)MDCKCombination treatment resulted in synergism, independent of the multiplicity of infection (MOI).[10]
A/chicken/Italy/9097/1997 (H5N9)MDCKStrong synergistic effect with CI values between 0.18 and 0.31.[10][11]

Preclinical and Clinical Findings

Preclinical studies in animal models have supported the in vitro findings. Prophylactic administration of a nitazoxanide and oseltamivir combination in a ferret model of influenza A (H1N1)pdm09 infection was more effective than either drug alone in preventing infection and reducing the duration of viral shedding.[12][13]

However, the translation of these promising preclinical results to clinical settings has been challenging. A randomized, blinded study in hospitalized patients with seasonal influenza found that the addition of nitazoxanide to oseltamivir did not significantly improve clinical or laboratory outcomes compared to oseltamivir monotherapy.[1][14] No significant differences were observed in the time to resolution of fever or other symptoms.[1][14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Checkerboard Antiviral Assay for Synergy Analysis

This method is used to assess the antiviral activity of two drugs in combination.

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Drug Preparation: Serial dilutions of this compound and oseltamivir are prepared.

  • Virus Infection: The cell monolayers are infected with an influenza A virus strain at a specific multiplicity of infection (MOI).

  • Drug Treatment: After a period of viral adsorption, the virus-containing medium is removed, and the cells are treated with various concentrations of this compound, oseltamivir, or a combination of both.

  • Incubation: The plates are incubated for a defined period (e.g., 24-72 hours) to allow for viral replication.

  • Quantification of Antiviral Effect: The antiviral effect is determined by measuring the reduction in virus-induced cytopathic effect (CPE) or by quantifying the viral yield using methods such as plaque assays or RT-qPCR.

  • Data Analysis: The dose-response curves for each drug alone and in combination are used to calculate the Combination Index (CI) using software like CalcuSyn. This analysis determines whether the drug interaction is synergistic, additive, or antagonistic.[13]

Visualizing the Mechanisms and Workflows

To better understand the distinct mechanisms of action and the experimental approach to studying their synergy, the following diagrams are provided.

Antiviral_Mechanisms cluster_this compound This compound Mechanism cluster_Oseltamivir Oseltamivir Mechanism cluster_VirusLifecycle Influenza Virus Lifecycle This compound This compound HA_maturation Blocks Hemagglutinin (HA) Maturation (Post-translational) This compound->HA_maturation Budding Viral Budding HA_maturation->Budding Inhibits Oseltamivir Oseltamivir NA_inhibition Inhibits Neuraminidase (NA) Oseltamivir->NA_inhibition Release Viral Release NA_inhibition->Release Inhibits Viral_Entry Viral Entry Replication Replication & Assembly Viral_Entry->Replication Replication->Budding Budding->Release

Caption: Mechanisms of action for this compound and Oseltamivir against the influenza virus lifecycle.

Synergy_Workflow start Start: Seed MDCK cells in 96-well plates infect Infect cells with Influenza A virus start->infect treat Treat with serial dilutions of: - this compound alone - Oseltamivir alone - Combination of both infect->treat incubate Incubate for 24-72 hours treat->incubate quantify Quantify viral inhibition (e.g., CPE reduction, Plaque Assay) incubate->quantify analyze Analyze data using Chou-Talalay method quantify->analyze end Determine Combination Index (CI) (Synergy, Additive, Antagonism) analyze->end

Caption: Experimental workflow for determining the synergistic effects of antiviral agents.

Conclusion

The combination of this compound and oseltamivir demonstrates clear synergistic antiviral activity against a range of influenza A viruses in vitro and in preclinical animal models. This synergy is rooted in their complementary mechanisms of action, targeting both viral protein maturation and viral release. However, the lack of observed clinical benefit in a study of hospitalized patients highlights the complexities of translating in vitro synergy to clinical efficacy.[1] Further research, potentially in different patient populations (e.g., outpatients with uncomplicated influenza) or with different dosing regimens, may be warranted to fully elucidate the therapeutic potential of this combination therapy. For drug development professionals, the host-targeted mechanism of this compound remains an attractive feature for combating antiviral resistance, and its synergistic potential with other classes of antivirals should continue to be explored.

References

Safety Operating Guide

Proper Disposal of Tizoxanide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and environmentally responsible disposal of Tizoxanide, an active metabolite of the anti-infective drug Nitazoxanide, is paramount for laboratory safety and ecological preservation. Due to its classification as a substance that is very toxic to aquatic life with long-lasting effects, strict adherence to established disposal protocols is essential.[1] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety and environmental regulations.

Hazard Identification and Safety Data

Before handling, it is crucial to be aware of the hazards associated with this compound. This information is summarized from Safety Data Sheets (SDS) and is critical for risk assessment and the implementation of appropriate safety controls.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][3]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

The primary directive for this compound disposal is to avoid release into the environment and to dispose of the contents and container to an approved waste disposal plant .[1][4][5] Do not dispose of this compound with household garbage or allow it to reach any sewage system.

Step 1: Personal Protective Equipment (PPE)

Prior to handling this compound waste, ensure all personnel are equipped with the appropriate PPE to prevent exposure.

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use safety goggles with side-shields.[1][3]

  • Body Protection: An impervious lab coat or other protective clothing is required.[1][3]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a suitable respirator.[1][3]

Step 2: Waste Segregation and Collection

Proper segregation is key to compliant waste management.

  • Designate a Waste Container: Use a dedicated, clearly labeled, and sealable container for all this compound waste. The container should be appropriate for hazardous chemical waste.

  • Collect All Forms of Waste: This includes:

    • Expired or unused this compound powder.

    • Contaminated materials (e.g., pipette tips, weighing boats, gloves, paper towels).

    • Empty this compound containers, which should be triple-rinsed if local regulations permit, with the rinsate collected as hazardous waste.

    • Solutions containing this compound.

Step 3: Spill Management

In the event of a spill, immediate and safe cleanup is required to prevent environmental release and personnel exposure.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[3]

  • Contain the Spill: Prevent the spill from spreading or entering drains or water courses.[3]

  • Absorb and Collect: For liquid spills, use an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders). For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate: Scrub the affected surfaces and equipment with alcohol.[3]

  • Dispose: All cleanup materials are considered hazardous waste and must be placed in the designated this compound waste container.[3]

Step 4: Storage and Final Disposal
  • Secure Storage: Store the sealed this compound waste container in a cool, well-ventilated area, away from incompatible materials like strong acids, alkalis, and oxidizing agents.[1] The storage area should be secure and accessible only to authorized personnel.

  • Engage a Licensed Waste Contractor: The disposal of this compound must be handled by a licensed and approved hazardous waste management company. This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: The most common and recommended method for destroying pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility.[6][7][8]

  • Documentation: Maintain accurate records of waste generation and disposal, including manifests provided by the waste contractor, in accordance with EPA (RCRA) and local regulations.

Regulatory Framework

The disposal of laboratory chemicals and pharmaceutical waste is governed by several agencies. Compliance is mandatory.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets federal standards for hazardous waste management.[7][8] The 2019 Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits their disposal in sewers.[7][9]

  • State and Local Regulations: Environmental regulations can vary significantly by state and municipality. Always consult and adhere to the most stringent applicable rules.[6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for proper this compound waste management.

TizoxanideDisposal cluster_spill In Case of Spill start_node This compound Waste Generated ppe_node Wear Full PPE process_node process_node decision_node decision_node process_node_1 Segregate into a Labeled, Sealed Hazardous Waste Container ppe_node->process_node_1  Proceed with Handling end_node end_node process_node_2 Store Securely in a Designated Waste Area process_node_1->process_node_2 decision_node_1 Is Container Full or Ready for Pickup? process_node_2->decision_node_1 decision_node_1->process_node_2 No end_node_1 Arrange Pickup by a Licensed Hazardous Waste Contractor for Incineration decision_node_1->end_node_1 Yes spill_node Spill Occurs spill_proc_1 Contain Spill & Prevent Entry to Drains spill_node->spill_proc_1 spill_proc_2 Absorb with Inert Material spill_proc_1->spill_proc_2 spill_proc_3 Collect Residue & Cleanup Materials spill_proc_2->spill_proc_3 spill_proc_3->process_node_1 Place in Waste Container

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Tizoxanide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tizoxanide, a compound recognized for its anti-infective properties. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.

This compound is the active metabolite of Nitazoxanide and is utilized in research for its broad-spectrum antiviral and antiparasitic activities.[1][2][3][4][5] However, it also presents hazards that necessitate careful handling.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, requiring specific PPE to ensure the safety of laboratory personnel.[6][7][8]

Summary of Hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6][8]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[6][8]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[6][8]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]

  • Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[7]

The following table outlines the required personal protective equipment when handling this compound.

Protection Type Required PPE Specifications and Rationale
Eye Protection Safety goggles with side-shieldsTo protect against splashes and airborne particles that can cause serious eye irritation.[6][7]
Hand Protection Protective glovesTo prevent skin contact which can cause irritation.[6][7] The choice of glove material should be based on the solvent used.
Body Protection Impervious clothing/Lab coatTo protect the skin from exposure. The choice of material should be based on the potential for splash and the solvents in use.[6][7][9]
Respiratory Protection Suitable respiratorRequired when handling the powder form to avoid inhalation of dust, which can cause respiratory irritation.[6][7] Use in a well-ventilated area or under a fume hood.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.

  • Handling:

    • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[6][7]

    • Avoid direct contact with skin and eyes.[6][7]

    • Do not eat, drink, or smoke in areas where this compound is handled.[7]

    • Wash hands thoroughly after handling.[7]

  • Storage:

    • Store in a tightly sealed container in a cool, well-ventilated place.[7]

    • Keep away from direct sunlight and sources of ignition.[7]

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[7]

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Type First Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
Skin Contact Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with plenty of soap and water. Seek medical attention if irritation develops or persists.[6][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6][7]

Spill Management and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Don PPE: Wear the full personal protective equipment as outlined in the table above, including respiratory protection.

  • Containment: Prevent further leakage or spillage. Do not allow the substance to enter drains or watercourses.[6][7]

  • Absorption: For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.[6] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[6]

  • Collection and Disposal: Collect all contaminated materials, including the absorbent material and cleaning supplies, into a suitable, labeled container for disposal.

  • Final Disposal: Dispose of the waste at an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

The following diagram illustrates the logical workflow for handling a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Area & Ensure Ventilation start->evacuate don_ppe Don Full PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->don_ppe contain_spill Contain Spill (Prevent Spread) don_ppe->contain_spill absorb_spill Absorb Spill (Use appropriate binder) contain_spill->absorb_spill decontaminate Decontaminate Surface (Scrub with alcohol) absorb_spill->decontaminate collect_waste Collect Contaminated Waste in Labeled Container decontaminate->collect_waste dispose_waste Dispose of Waste via Approved Channels collect_waste->dispose_waste end Spill Managed dispose_waste->end

Caption: Workflow for this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tizoxanide
Reactant of Route 2
Reactant of Route 2
Tizoxanide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.